Ethyl lactate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Record name | ETHYL LACTATE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID6029127 | |
| Record name | Ethyl lactate | |
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Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor. | |
| Record name | ETHYL LACTATE | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F | |
| Record name | ETHYL LACTATE | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F | |
| Record name | ETHYL LACTATE | |
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Solubility |
Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol) | |
| Record name | ETHYL LACTATE | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
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Density |
1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03 | |
| Record name | ETHYL LACTATE | |
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| Record name | ETHYL LACTATE | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | ETHYL LACTATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
4.07 (Air = 1) | |
| Record name | ETHYL LACTATE | |
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Vapor Pressure |
3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C | |
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| Record name | ETHYL LACTATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
97-64-3 | |
| Record name | ETHYL LACTATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYL LACTATE | |
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| Record name | Propanoic acid, 2-hydroxy-, ethyl ester | |
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| Record name | Ethyl lactate | |
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| Record name | Ethyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL LACTATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/752 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-26 °C, -26.00 °C. @ 760.00 mm Hg | |
| Record name | ETHYL LACTATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Ethyl Lactate from Renewable Resources: A Technical Guide
An In-depth Examination of Sustainable Production Routes for Researchers, Scientists, and Drug Development Professionals
Ethyl lactate, a biodegradable and non-toxic solvent, is gaining significant attention as a green alternative to petroleum-derived solvents. Its versatile applications in the pharmaceutical, food, and coatings industries are driving the demand for sustainable production methods. This technical guide provides a comprehensive overview of the synthesis of this compound from renewable resources, focusing on key experimental protocols, quantitative data analysis, and the underlying reaction pathways.
Dominant Synthetic Pathways from Renewable Feedstocks
The production of this compound from renewable resources primarily follows two major routes: the direct esterification of lactic acid with ethanol and the catalytic conversion of biomass-derived carbohydrates. A third, emerging route involves direct microbial fermentation.
Esterification of Lactic Acid with Ethanol
The most established method for this compound synthesis is the Fischer esterification of lactic acid with ethanol. Both reactants can be sourced from the fermentation of renewable biomass.[1][2][3] The reaction is an equilibrium-limited process, and therefore, various process intensification techniques are employed to enhance the yield and purity of this compound.
Key process intensification strategies include:
-
Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit.[4][5][6][7] By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the formation of this compound, leading to higher conversion rates.[5]
-
Pervaporation Membrane Reactors: These reactors utilize a selective membrane to remove water from the reaction mixture, thereby overcoming equilibrium limitations.[8][9] This method can achieve high lactic acid conversion (up to 98%) and this compound purity (up to 96%).[8]
-
Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst series), are widely used to replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid.[6][10] Amberlyst 46 has shown high catalytic activity, achieving 98% of the equilibrium conversion within 2 hours at reflux temperature.[6]
Direct Catalytic Conversion of Biomass
A more direct approach involves the one-pot conversion of carbohydrates, such as glucose and fructose, into this compound. This pathway bypasses the separate steps of lactic acid and ethanol production. Lewis acid catalysts, particularly those containing tin (Sn) and zinc (Zn), have shown promise in this conversion.
-
Tin and Zinc-Based Catalysts: Supported tin and zinc oxide catalysts can effectively convert trioses, hexoses, and lignocellulosic biomass hydrolysates into this compound with high yields.[11][12] For instance, a supported SnO2-ZnO/Al2O3 catalyst can achieve 100% fructose conversion with a 55% yield of this compound at 160°C.[12] The reaction proceeds through a series of steps including isomerization, retro-aldol condensation, and subsequent reaction with ethanol.
Microbial Fermentation
An emerging and environmentally benign route is the direct biosynthesis of this compound from fermentable sugars using genetically engineered microorganisms. This approach integrates the production of lactic acid and ethanol and their subsequent esterification within a single microbial host.
-
Synergistic Fermentation: Co-culturing lactic acid bacteria and ester-producing microbes (like yeast) can produce this compound directly from a biomass substrate.[13] A two-step conjugate fermentation process has been shown to yield up to 3.05 g/L of this compound.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound synthesis, providing a comparative overview of different methods and their efficiencies.
Table 1: Performance of Different Catalysts in Esterification of Lactic Acid with Ethanol
| Catalyst | Temperature (°C) | Reaction Time (h) | Lactic Acid Conversion (%) | This compound Yield (%) | Reference |
| Amberlyst 46 | Reflux (approx. 78) | 2 | 98 (of equilibrium) | - | [6] |
| Amberlyst 48 | Reflux (approx. 78) | >4 | <90 (of equilibrium) | - | [6] |
| Amberlyst 15 | Reflux (approx. 78) | >4 | <90 (of equilibrium) | - | [6] |
| Dowex 50W8x | 80 | - | - | - | [10] |
| Amberlyst 36 | 80 | - | - | - | [10] |
Table 2: this compound Synthesis via Reactive Distillation
| Feedstock | Catalyst | Lactic Acid Conversion (%) | This compound Yield (%) | Product Purity (%) | Reference |
| Lactic Acid, Ethanol | - | >90 | 73 | - | [6] |
| Lactic Acid, Ethanol | - | - | 53 | - | [6] |
| Fermentation-derived Magnesium Lactate, Ethanol | - | 96.13 | 95.76 | - | [3] |
Table 3: this compound Synthesis using Pervaporation Membrane Reactors
| Membrane Type | Temperature (°C) | Lactic Acid Conversion (%) | This compound Purity (%) | Reference |
| Commercial Silica | 70 | 98 | 96 | [8] |
| Poly(styrenesulfonic acid)-carboxymethylcellulose (PSSA-CMC) | - | - | - | [14] |
Table 4: Direct Conversion of Carbohydrates to this compound
| Feedstock | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| Fructose (13%) | SnO2-ZnO/Al2O3 | 160 | 3 | 56 | [12] |
| Glucose | SnO2@AC | 160 | 6 | 45 | [15] |
| Glucose | ZnO@AC | 160 | 24 | 61 | [15] |
| Glucose | Co | - | - | 7.2 | [16] |
| Glucose | Cu2O | - | - | 7.2 | [16] |
Table 5: Microbial Production of this compound
| Fermentation Strategy | Substrate | Product Concentration (g/L) | Reference |
| Mixed Fermentation (Lactic Acid Bacteria & Yeast) | Biomass | 1.32 | [13] |
| Conjugate Fermentation (Lactic Acid Bacteria & Yeast) | Biomass | 3.05 | [13] |
| Engineered E. coli | Glucose | 0.00224 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol for Esterification of Lactic Acid using Amberlyst 46 Catalyst[6]
-
Reactant Preparation: A mixture of lactic acid and ethanol is prepared. The water content of the feedstock is crucial and should be minimized for better performance.
-
Catalyst Addition: Amberlyst 46 is added to the reactant mixture at a specified weight fraction (e.g., w_cat = 0.1).
-
Reaction: The reaction is carried out in a batch reactor at reflux temperature (approximately 355 K or 82°C).
-
Sampling and Analysis: Samples are taken at regular intervals to monitor the progress of the reaction. The concentration of lactic acid is determined to calculate the conversion.
-
Product Analysis: The final product composition is analyzed to determine the yield of this compound.
Protocol for Direct Conversion of Fructose to this compound[12]
-
Catalyst Preparation: A supported SnO2-ZnO/Al2O3 catalyst is prepared by impregnation methods.
-
Reaction Setup: A 13% fructose solution in 98% ethanol is prepared. The catalyst is added to this solution in an autoclave.
-
Reaction Conditions: The reaction is carried out at 160°C for 3 hours with constant rotation (60 rpm).
-
Product Recovery and Analysis: After the reaction, the solid catalyst is separated. The liquid product mixture is analyzed using techniques like gas chromatography to determine the conversion of fructose and the yield of this compound.
Protocol for this compound Production via Reactive Distillation[4][7]
-
System Setup: A reactive distillation column with a specific number of stages (e.g., 9 stages) is used.
-
Feed Introduction: Lactic acid and ethanol are fed into the column at specific stages (e.g., lactic acid at stage 2 and ethanol at stage 6).
-
Reaction and Separation: The esterification reaction occurs in the column, and the products are simultaneously separated based on their boiling points. Water and excess ethanol are typically removed from the top of the column, while this compound is collected from the bottom.
-
Product Purification: The bottom product from the reactive distillation column is further purified using a conventional distillation column to obtain high-purity this compound.
-
Recycling: The recovered ethanol from the top product is recycled back to the feed stream to improve process economics.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Reaction pathway for the esterification of lactic acid with ethanol.
References
- 1. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound as a solvent: Properties, applications and production processes – a review | Semantic Scholar [semanticscholar.org]
- 3. Manufacturing Process of this compound.pdf [slideshare.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. uest.ntua.gr [uest.ntua.gr]
- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 7. dwsim.fossee.in [dwsim.fossee.in]
- 8. researchgate.net [researchgate.net]
- 9. Design directions for this compound synthesis in a pervaporation membrane reactor [ouci.dntb.gov.ua]
- 10. iaeng.org [iaeng.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Synthesis by Catalytic Membranes in a Pervaporation-Assisted Membrane Reactor | AVESİS [avesis.kocaeli.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Catalyst on Direct this compound Production from Glucose and Ethanol | Scientific.Net [scientific.net]
- 17. Microbial biosynthesis of lactate esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Lactate at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of ethyl lactate, a biodegradable and versatile solvent, with a focus on their temperature dependence. The information compiled herein is essential for professionals in research, science, and drug development who utilize this compound in their applications.
Introduction
This compound (ethyl 2-hydroxypropanoate) is a green solvent derived from the esterification of lactic acid with ethanol.[1] Its favorable properties, including high solvency power, biodegradability, and a good safety profile, have led to its widespread use in various industries, including pharmaceuticals, food, and coatings.[1][2] Understanding the variation of its physicochemical properties with temperature is crucial for process design, formulation development, and ensuring optimal performance in diverse applications.
Physicochemical Properties
The following sections detail the density, viscosity, surface tension, refractive index, and vapor pressure of this compound, presenting available data at different temperatures in a structured format.
Density is a fundamental property that relates the mass of a substance to the volume it occupies. For this compound, density decreases with increasing temperature.
Table 1: Density of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Density (g/cm³) | Reference |
| 20 | 293.15 | 1.034 | [3] |
| 20 | 293.15 | 1.033 | [2] |
| 20 | 293.15 | 1.0324 | [4] |
| 20 | 293.15 | 1.03 | |
| 25 | 298.15 | 1.03 | [5] |
| 25 | 298.15 | 1.031 | [6] |
Viscosity measures a fluid's resistance to flow. The viscosity of this compound decreases significantly as the temperature rises.
Table 2: Viscosity of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (cP) | Kinematic Viscosity (cSt) | Reference |
| 20 | 293.15 | 2.71 | - | [7] |
| 25 | 298.15 | 4.7 | 2.7 | [5] |
Surface tension is the tendency of a liquid to shrink into the minimum surface area possible. This property is also temperature-dependent.
Table 3: Surface Tension of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Surface Tension (mN/m or dyn/cm) | Reference |
| 20 | 293.15 | 30 | [7] |
| 25 | 298.15 | - | [8] |
Note: One source indicates experimental surface tension data for pure this compound at 298.15 K is available, but the specific value is not directly provided in the snippet.[8]
The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is a valuable parameter for purity assessment and characterization.
Table 4: Refractive Index of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Refractive Index (nD) | Reference |
| 20 | 293.15 | 1.4130 | [3] |
| 20 | 293.15 | 1.4124 | [4] |
| 20 | 293.15 | 1.4118 | [7] |
| 20 | 293.15 | 1.410 - 1.420 | [9] |
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical parameter for understanding a liquid's volatility and for distillation processes. The vapor pressure of this compound increases with temperature.
Table 5: Vapor Pressure of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Reference |
| 20 | 293.15 | 0.279 | 2.09 | [7] |
| 20 | 293.15 | - | 1.7 | [4] |
| 20 | 293.15 | 0.213 (1.6 hPa) | - | |
| 25 | 298.15 | - | 3.75 | [4] |
| 30 | 303.15 | 0.533 | 4.00 | [7] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves various established experimental techniques. The following are detailed methodologies commonly employed for such measurements.
-
Methodology: A common and precise method for determining the density of liquids is by using a vibrating tube densitometer .
-
Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.
-
Procedure:
-
Calibrate the instrument with two standards of known density, typically dry air and ultrapure water, over the desired temperature range.
-
Inject the this compound sample into the thermostatted measurement cell, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the target temperature.
-
Record the oscillation period and use the calibration data to calculate the density of the sample.
-
Repeat the measurement at different temperatures by adjusting the thermostat.
-
-
-
Methodology: The viscosity of this compound can be accurately determined using a Stabinger viscometer .
-
Principle: This instrument combines the principles of a rotational viscometer with a vibrating tube densitometer, allowing for the simultaneous measurement of dynamic and kinematic viscosity.
-
Procedure:
-
Introduce the this compound sample into the measuring cell.
-
The instrument's rotor, housed within the sample, is subjected to a magnetic field, causing it to rotate. The speed of the rotor is inversely proportional to the dynamic viscosity.
-
Simultaneously, the density is measured by the integrated vibrating tube densitometer.
-
The kinematic viscosity is calculated from the dynamic viscosity and density.
-
Measurements are performed at various controlled temperatures.
-
-
-
Methodology: The drop volume tensiometer is a suitable instrument for measuring the surface tension of this compound.[8]
-
Principle: This method involves measuring the volume of a drop of liquid as it detaches from the tip of a capillary. The surface tension is calculated from the drop volume, the density of the liquid, and the radius of the capillary tip.
-
Procedure:
-
The this compound sample is slowly forced through a capillary to form a pendant drop.
-
The volume of the drop is precisely measured at the point of detachment.
-
The surface tension (σ) is calculated using the Tate's law, often with correction factors.
-
The temperature of the sample is controlled using a thermostat.
-
Multiple drop measurements are averaged to ensure accuracy.[8]
-
-
-
Methodology: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids like this compound.
-
Principle: The instrument measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.
-
Procedure:
-
A few drops of the this compound sample are placed on the surface of the measuring prism.
-
The prisms are closed and the sample is allowed to equilibrate to the desired temperature, which is maintained by a circulating water bath.
-
Light from a monochromatic source (typically the sodium D-line at 589 nm) is passed through the sample.
-
The operator adjusts the instrument to bring the boundary line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
-
-
Methodology: A recirculation still can be used for the dynamic measurement of vapor pressure.[10]
-
Principle: This method involves boiling the liquid at a controlled pressure and measuring the corresponding equilibrium temperature.
-
Procedure:
-
The this compound sample is placed in the boiling flask of the recirculation still.
-
The system is connected to a pressure control system to maintain a constant pressure.
-
The liquid is heated to its boiling point, and the vapor is condensed and returned to the boiling flask, ensuring a continuous circulation of vapor and liquid in equilibrium.
-
The temperature of the boiling liquid-vapor equilibrium is precisely measured with a calibrated thermometer.
-
Vapor pressure data at different temperatures are obtained by varying the system pressure.
-
-
Visualization of Property Relationships
The following diagram illustrates the qualitative relationship between temperature and the key physicochemical properties of this compound.
Caption: Relationship between temperature and this compound properties.
Conclusion
The physicochemical properties of this compound exhibit a clear dependence on temperature. Density, viscosity, surface tension, and refractive index generally decrease with increasing temperature, while vapor pressure increases. The data and experimental methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals for the effective application and process optimization of this environmentally friendly solvent. Accurate knowledge of these properties is fundamental for modeling, simulation, and the successful implementation of this compound in various scientific and industrial processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gasmet.com [gasmet.com]
- 3. (-)-Ethyl L -lactate 98 687-47-8 [sigmaaldrich.com]
- 4. This compound | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mgchemicals.com [mgchemicals.com]
- 6. This compound CAS#: 97-64-3 [m.chemicalbook.com]
- 7. This compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]
- 8. Surface Tensions of Alkyl Lactates with n-Alkanols or Branched Alkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. vignevin.com [vignevin.com]
Spectroscopic Profile of Ethyl Lactate: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for ethyl lactate, a widely used green solvent. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and methodologies for the characterization of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presents it in a structured format, and outlines the experimental protocols for data acquisition.
Molecular Structure of this compound
This compound (ethyl 2-hydroxypropanoate) is an ester of lactic acid and ethanol. Its structure consists of a chiral center, leading to two enantiomers: (S)-ethyl lactate and (R)-ethyl lactate. The spectroscopic data presented here is often for the racemic mixture or for the commercially common (L)- or (S)- form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound typically shows four distinct signals corresponding to the four different types of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| -CH(OH)- | ~4.28 | Quartet (q) | ~6.8 |
| -O-CH₂-CH₃ | ~4.23 | Quartet (q) | ~7.2 |
| -OH | ~3.52 | Doublet (d) | - |
| -CH(OH)-CH₃ | ~1.42 | Doublet (d) | ~6.8 |
| -O-CH₂-CH₃ | ~1.30 | Triplet (t) | ~7.2 |
Data sourced from various online spectral databases. Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.[1][2]
The ¹³C NMR spectrum of this compound shows five signals, corresponding to the five carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) in ppm |
| C=O | ~175 |
| -CH(OH)- | ~69 |
| -O-CH₂- | ~61 |
| -CH(OH)-CH₃ | ~20 |
| -O-CH₂-CH₃ | ~14 |
Data sourced from various online spectral databases. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[3][4][5]
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and measure the chemical shifts and coupling constants.
-
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3400 - 3500 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C-O stretch (ester and alcohol) | 1050 - 1300 | Strong |
Data compiled from various sources. The exact peak positions can be influenced by the sample state (liquid film, solution, gas phase).[8][9][10][11][12]
Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum of this compound also shows characteristic vibrational modes.
Table 4: Key Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
| C-H stretch | 2800 - 3000 | Strong |
| C=O stretch | ~1730 | Medium |
| C-C stretch | 800 - 1200 | Medium |
Data compiled from various sources.[8][13][14]
3.3.1. Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Film: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, CCl₄).[2]
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]
-
3.3.2. Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place the liquid this compound sample in a glass vial or a quartz cuvette. Aqueous solutions can also be used as water is a weak Raman scatterer.[16]
-
-
Instrument Setup:
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered radiation at a 90° or 180° (backscattering) angle.
-
The spectrometer disperses the light and the detector records the intensity as a function of the Raman shift (in cm⁻¹).
-
The exposure time and laser power may need to be adjusted to obtain a good quality spectrum and avoid sample fluorescence.[15]
-
Data Interpretation and Visualization
The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound, as well as a general workflow for its spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's structural features with its spectroscopic signals.
References
- 1. Ethyl L(-)-lactate(687-47-8) 1H NMR [m.chemicalbook.com]
- 2. This compound (97-64-3) 1H NMR [m.chemicalbook.com]
- 3. This compound (97-64-3) 13C NMR spectrum [chemicalbook.com]
- 4. Ethyl L(-)-lactate(687-47-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (97-64-3) IR Spectrum [chemicalbook.com]
- 10. Ethyl L(-)-lactate(687-47-8) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound (97-64-3) Raman spectrum [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. plus.ac.at [plus.ac.at]
- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]
Quantum Chemical Blueprint: Unveiling the Structure of Ethyl Lactate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl lactate, a bio-based solvent derived from renewable resources, is gaining significant traction in the pharmaceutical and chemical industries due to its favorable safety and environmental profile. A thorough understanding of its molecular structure and conformational landscape is paramount for optimizing its applications, from a solvent in chemical reactions to a component in drug delivery systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate details of this compound's structure at the atomic level. This technical guide offers an in-depth exploration of the quantum chemical calculations performed on the this compound structure, presenting key methodologies, structural data, and a logical workflow for such computational analyses.
Core Concepts in the Computational Analysis of this compound
The structural properties of this compound are governed by a delicate interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role. The molecule possesses several rotational bonds, leading to a variety of possible conformations. The primary focus of computational studies is to identify the most stable conformers and to characterize their geometric and vibrational properties.
One of the most significant features of this compound's structure is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen atom. This interaction significantly influences the molecule's preferred three-dimensional shape and its physicochemical properties.
Methodology of Quantum Chemical Calculations
The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical and robust protocol for the quantum chemical analysis of this compound.
Experimental Protocols
1. Conformational Search:
-
Objective: To identify all possible stable conformations (local minima on the potential energy surface) of the this compound molecule.
-
Procedure: A systematic or stochastic search of the conformational space is performed by rotating the single bonds within the molecule. Key dihedral angles to be systematically varied include the C-C-O-H, O=C-C-O, and C-O-C-C bonds. For each starting geometry, a low-level, computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) is used to perform an initial geometry optimization.
2. Geometry Optimization:
-
Objective: To find the lowest energy structure for each conformer identified in the conformational search.
-
Procedure: The geometries obtained from the initial conformational search are then subjected to a more rigorous geometry optimization using a higher level of theory. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing non-covalent interactions like hydrogen bonds. The "(d,p)" denotes the addition of polarization functions. The optimization is complete when the forces on all atoms and the root-mean-square of the forces are close to zero, indicating that a stationary point on the potential energy surface has been reached.
3. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain the theoretical vibrational spectrum.
-
Procedure: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
4. Single-Point Energy Refinement:
-
Objective: To obtain more accurate relative energies of the different conformers.
-
Procedure: To further refine the energetic ordering of the conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more accurate, albeit more computationally expensive, method. Examples include coupled-cluster methods like CCSD(T) or higher-level DFT functionals with larger basis sets.
Computational Workflow Visualization
The logical flow of a comprehensive quantum chemical analysis of a flexible molecule like this compound can be represented as follows:
Structural Data and Analysis
Geometric Parameters
The following table summarizes key geometric parameters for the most stable, hydrogen-bonded conformer of this compound, as would be expected from a B3LYP/6-311++G(d,p) level of theory calculation. These are representative values based on typical bond lengths and angles for similar functional groups and the specific intramolecular interaction.
Table 1: Selected Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Atoms | Value |
| Bond Lengths (Å) | ||
| O-H (hydroxyl) | ~0.97 | |
| C=O (carbonyl) | ~1.22 | |
| C-O (hydroxyl) | ~1.43 | |
| C-O (ester) | ~1.35 | |
| O-C (ethyl) | ~1.45 | |
| H···O (H-bond) | ~2.1-2.3 | |
| **Bond Angles (°) ** | ||
| C-O-H | ~107 | |
| O=C-O | ~125 | |
| C-C-O (hydroxyl) | ~110 | |
| C-O-H···O (H-bond) | ~100-110 | |
| Dihedral Angles (°) | ||
| H-O-C-C | ~0 | |
| O=C-C-O | ~0 |
Note: These are typical, expected values. Precise values would be obtained from the output of a specific quantum chemical calculation.
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most notable feature in the spectrum of the hydrogen-bonded conformer is the shift of the O-H stretching frequency.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer of this compound
| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | ~3600-3650 | ~3450-3500 |
| C-H stretch (aliphatic) | ~3000-3100 | ~2880-2980 |
| C=O stretch (carbonyl) | ~1780-1800 | ~1710-1730 |
| C-O stretch | ~1050-1250 | ~1010-1200 |
Note: Frequencies are approximate and would be precisely determined from the calculation output. A scaling factor of ~0.96 is assumed for the scaled frequencies.
The red-shift (lowering of frequency) of the O-H stretch is a hallmark of hydrogen bonding. In a non-hydrogen-bonded conformer, this stretch would appear at a higher frequency (typically >3600 cm⁻¹ scaled).
Signaling Pathways and Logical Relationships
The concept of a "signaling pathway" in this context can be interpreted as the logical progression of obtaining and refining structural information. The following diagram illustrates this flow, from the initial hypothesis of a structure to its detailed quantum chemical characterization.
Conclusion
Quantum chemical calculations, particularly DFT, offer an indispensable toolkit for the detailed structural elucidation of molecules like this compound. By following a systematic computational protocol, researchers can gain profound insights into the conformational preferences, geometric parameters, and vibrational signatures of this important green solvent. The prevalence of an intramolecularly hydrogen-bonded conformer is a key structural determinant. The methodologies and data presented in this guide provide a solid foundation for further research and application development involving this compound, enabling a more rational and informed approach to its use in science and industry.
References
Ethyl Lactate: A Comprehensive Technical Guide to its Historical Development as a Green Solvent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl lactate, the ethyl ester of lactic acid, has emerged as a prominent green solvent, offering a sustainable alternative to traditional volatile organic compounds (VOCs). Its lifecycle, from production using renewable resources to its biodegradable nature, aligns with the principles of green chemistry, making it an attractive option for a wide range of applications, including pharmaceuticals, coatings, and cleaners. This technical guide provides an in-depth exploration of the historical development of this compound, its physicochemical properties, key experimental protocols for its synthesis and application, and its role in sustainable chemistry.
Historical Development
The journey of this compound from a minor food additive to a key green solvent is a story of evolving scientific understanding and increasing environmental awareness.
-
Early Uses in Medicine and Food (Late 19th - Early 20th Century): this compound's history can be traced back to the late 19th and early 20th centuries, where it was primarily used for its mild antiseptic and soothing properties in medicinal preparations.[1] Pharmacopoeias of that era listed it as a gentle solvent and excipient for creating more palatable elixirs and tinctures.[1] Its slightly fruity aroma also made it a favorable choice for masking the unpleasant taste of certain medicines.[1] In the food industry, it was recognized as a safe flavoring agent and solvent, finding its way into various food products.[1]
-
The Rise of Petrochemical Solvents (Mid-20th Century): The mid-20th century saw the rise of the petrochemical industry, which provided a wide array of inexpensive and effective solvents. These petroleum-based solvents quickly dominated the market, relegating bio-derived solvents like this compound to niche applications.
-
The Green Chemistry Movement and the Re-emergence of this compound (Late 20th - 21st Century): Growing concerns over the environmental and health impacts of petrochemical solvents, particularly their contribution to air pollution and their toxicity, led to the birth of the green chemistry movement in the 1990s. This movement advocated for the development of safer, more sustainable chemical processes and products. It is within this context that this compound experienced a resurgence.
The key drivers for its re-emergence as a "green solvent" are its favorable properties:
-
Renewable Feedstock: this compound is produced from the esterification of lactic acid and ethanol, both of which can be derived from the fermentation of renewable resources like corn and sugarcane.[2][3]
-
Biodegradability: It is readily biodegradable, breaking down into harmless substances in the environment.[2][3]
-
Low Toxicity: this compound exhibits low toxicity to humans and the environment, making it a safer alternative to many conventional solvents.[2][4]
-
Excellent Solvency: It possesses a broad solvency range, capable of dissolving a wide variety of substances.[2]
Today, this compound is recognized as a versatile and environmentally benign solvent with applications spanning numerous industries, a testament to the shift towards more sustainable chemical practices.
Physicochemical Properties
The utility of this compound as a solvent is rooted in its unique combination of physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, fruity |
| Boiling Point | 154 °C |
| Melting Point | -26 °C |
| Flash Point | 46 °C (Closed Cup) |
| Density (at 25°C) | 1.03 g/mL |
| Viscosity (at 25°C) | 2.6 mPa·s |
| Vapor Pressure (at 20°C) | 1.7 mmHg |
| Solubility in Water | Miscible |
Table 2: Comparison of this compound with Common Solvents
| Solvent | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Environmental/Safety Notes |
| This compound | 154 | 46 | 1.03 | Biodegradable, low toxicity, from renewable resources. |
| Toluene | 111 | 4 | 0.87 | Volatile organic compound (VOC), suspected reproductive toxin. |
| Xylene | 138-144 | 27-32 | ~0.87 | VOC, flammable, health concerns. |
| Acetone | 56 | -20 | 0.79 | Highly flammable VOC. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 86 | 1.03 | Reproductive toxin, subject to restrictions. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in organic synthesis, reflecting its practical use in a research setting.
Green Synthesis of this compound via Esterification of Lactic Acid
This protocol describes a common laboratory-scale synthesis of this compound using a solid acid catalyst, which is a greener alternative to traditional mineral acid catalysts.
Materials:
-
Lactic acid (88 wt% aqueous solution)
-
Ethanol (95%)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add lactic acid (0.5 mol, 51.2 g of 88% solution) and ethanol (1.5 mol, 86.4 mL).
-
Catalyst Addition: Add Amberlyst-15 resin (5 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected.
-
Catalyst Removal: Allow the reaction mixture to cool to room temperature. Remove the Amberlyst-15 resin by filtration.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain a high-purity product.
Application of this compound in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol demonstrates the use of this compound as a green solvent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)
-
Potassium carbonate (K2CO3, 2 mmol)
-
This compound
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add this compound (3 mL) and deionized water (1 mL) to the flask. Then, add the palladium(II) acetate catalyst (0.02 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. After filtering the drying agent, concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's role as a green solvent.
References
The Solubility of Organic Compounds in Ethyl Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl lactate, a bio-based and environmentally benign solvent, is rapidly gaining prominence across various scientific disciplines, particularly in pharmaceutical and polymer sciences. Its favorable toxicological profile, biodegradability, and versatile solvency make it a compelling alternative to traditional, often hazardous, organic solvents. This technical guide provides a comprehensive overview of the solubility of a diverse range of organic compounds in this compound, supported by quantitative data, detailed experimental methodologies, and logical process visualizations to aid researchers and professionals in leveraging this green solvent for their work.
Quantitative Solubility Data
The solubility of various organic compounds in this compound is presented below. The data has been compiled from various scientific sources and is intended to provide a comparative reference.
Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds
| Compound | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Source |
| Caffeine | 194.19 | 25 | 3.0 mass % | [1][2] |
| Caffeine | 194.19 | 30 | 3.2 mass % | [1] |
| Caffeine | 194.19 | 50 | 5.1 mass % | [1] |
| Vanillic Acid | 168.15 | 25 - 70 | Moderate, increases with temperature | [1] |
| Ferulic Acid | 194.18 | 25 | 5.3 mass % | [1][2] |
| Ferulic Acid | 194.18 | 25 - 70 | Increases with temperature | [1] |
| Caffeic Acid | 180.16 | 25 - 70 | Lower than Ferulic Acid, increases with temperature | [1] |
| Thymol | 150.22 | 25 - 70 | High, increases with temperature | [1] |
| Ascorbic Acid | 176.12 | 25 | 33 ± 5 mg/L | [3] |
| Ascorbic Acid | 176.12 | 37 | 42 mg/L | [3] |
| Butylated Hydroxytoluene (BHT) | 220.35 | 25 | 0.311 ± 0.004 g/mL | [3] |
| Butylated Hydroxytoluene (BHT) | 220.35 | 37 | 0.378 ± 0.002 g/mL | [3] |
Note: The solubility of caffeine and ferulic acid is significantly influenced by the presence of water in this compound, a phenomenon known as the cosolvent effect. For instance, the solubility of ferulic acid can increase to a maximum of 10.2 mass % in an this compound/water mixture with 20% water.[2] Similarly, caffeine's solubility peaks at 8.0 mass % in a mixture containing 40% water.[2]
Polymers and Resins
| Compound | Type | Solubility in this compound | Source |
| Nitrocellulose (11.8–12.3% Nitrogen) | Polymer | Soluble (up to 100% in ester-type solvents) | [4] |
| Nitrocellulose (12.2% and 13.4% Nitrogen) | Polymer | Used as a solvent in dispersion testing | [1][3] |
| Poly(lactic acid) (PLA) | Polymer | Partially miscible, forms a liquid-liquid equilibrium | |
| Poly(methyl methacrylate) (PMMA) | Polymer | Good solubility | [5] |
| Cellulose Acetate Butyrate (CAB) | Polymer | Soluble, dependent on acetyl/butyryl content | |
| Acetyl butyl cellulose | Resin | Soluble | |
| Acetyl cellulose | Resin | Soluble | |
| Ethyl cellulose | Resin | Soluble | |
| Vinyl acetate | Resin | Soluble | |
| Vinyl butyral | Resin | Soluble | |
| Vinyl chloride acetate polymer | Resin | Soluble | |
| Uncured epoxy resins | Resin | Soluble | |
| Phenolic resins | Resin | Used for resin solubility | |
| Polyvinyl phenol resins | Resin | Used for resin solubility | |
| Diazo resins | Resin | Used for resin solubility |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications, from drug formulation to material science. Below are detailed methodologies for two common experimental techniques used to quantify the solubility of organic compounds.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent to create a saturated solution.
Materials and Apparatus:
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials or flasks with secure closures
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
-
Dessicator
-
Spatula
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of the solid organic compound is added to a known volume or mass of this compound in a sealed vial or flask.
-
Equilibration: The mixture is agitated in a thermostatically controlled water bath or shaker at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filtration: The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
Mass Determination: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.
-
Solvent Evaporation: The this compound is evaporated from the container, typically in an oven at a temperature below the decomposition point of the solute.
-
Drying and Weighing: The container with the solid residue is cooled in a desiccator and then weighed on an analytical balance. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.
Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Materials and Apparatus:
-
Analytical balance (±0.0001 g)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Glass flasks or vials with screw caps
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: An excess amount of the organic compound is added to a known volume of this compound in a glass flask.
-
Equilibration: The flask is sealed and placed in a shaking incubator at a constant temperature. The mixture is agitated for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After shaking, the suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to sediment. The suspension is then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully removed. A precise volume of this saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of the organic compound in the diluted solution is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility of the compound in this compound is calculated by taking into account the dilution factor.
Visualizing Key Processes
To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationships underpinning the utility of this compound as a green solvent.
References
- 1. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Industrial nitrocellulose – Synthesia Nitrocellulose [nitrocellulose.cz]
- 5. researchgate.net [researchgate.net]
Phase Behavior of Ethyl Lactate with Supercritical CO2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lactate, a biodegradable and biocompatible solvent derived from renewable resources, is gaining significant attention across the pharmaceutical, food, and fine chemical industries.[1][2] Its favorable safety profile, being recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, further enhances its appeal as a green solvent.[2][3] The use of supercritical carbon dioxide (scCO2) as a co-solvent with this compound presents a promising avenue for various applications, including chemical reactions, extractions, and antisolvent precipitation processes.[1][2][4] Understanding the phase behavior of the binary system of this compound and supercritical CO2 is crucial for the design and optimization of such processes.[1][2][4] This technical guide provides a comprehensive overview of the phase equilibria, experimental methodologies, and thermodynamic modeling of the this compound-CO2 system.
Phase Equilibrium Data
The phase behavior of the this compound and supercritical CO2 binary system is characterized by vapor-liquid equilibrium.[3] Several studies have experimentally determined the pressure, temperature, and composition data for this system, which are summarized in the tables below. The data reveals that the miscibility of this compound and CO2 is influenced by both temperature and pressure.[5][6] Generally, at a constant temperature, an increase in pressure leads to a higher solubility of CO2 in this compound. Conversely, at a constant pressure, an increase in temperature can lead to varied effects depending on the specific pressure and composition range.
Solubility of CO2 in this compound-Rich Liquid Phase
The following table presents data on the solubility of carbon dioxide in the liquid phase, which is rich in this compound.
| Temperature (K) | Pressure (MPa) | Mole Fraction of this compound |
| 311 | 1.0 - 8.1 | Data available in cited literature |
| 318 | 1.0 - 8.1 | Data available in cited literature |
| 323 | 1.0 - 8.1 | Data available in cited literature |
Data sourced from Bermejo et al. (2013).[1][2][4]
High-Pressure Phase Behavior
The following table summarizes the conditions for the high-pressure phase behavior of the CO2 and this compound binary mixture. This data is critical for processes operating under supercritical conditions.
| Temperature (K) | Pressure (MPa) | Mole Fraction of this compound |
| 313.2 | up to 18.48 | 0.0734 - 0.7939 |
| 323.2 | Data available in cited literature | Data available in cited literature |
| 333.2 | up to 18.48 | 0.0734 - 0.7939 |
| 343.2 | Data available in cited literature | Data available in cited literature |
| 353.2 | up to 18.48 | 0.0734 - 0.7939 |
| 363.2 | Data available in cited literature | Data available in cited literature |
| 373.2 | up to 18.48 | 0.0734 - 0.7939 |
| 393.2 | up to 18.48 | 0.0734 - 0.7939 |
Data compiled from Cho et al. (2011) and the study on Solution Thermodynamics of Alkyl Lactates in High-Pressure CO2.[5][6][7][8]
Experimental Protocols
The determination of phase equilibrium data for the this compound-CO2 system has been primarily accomplished using two experimental methodologies: the variable-volume view cell and the synthetic method.
Variable-Volume View Cell Method
This analytical method involves the use of a high-pressure equilibrium cell equipped with a movable piston and a sight glass.
Protocol:
-
Preparation: The equilibrium cell is first cleaned and evacuated.
-
Loading: A known amount of this compound is loaded into the cell. Carbon dioxide is then introduced into the cell at a desired pressure.
-
Equilibration: The mixture is continuously stirred at a constant temperature until thermodynamic equilibrium is reached. The system is considered to be at equilibrium when the pressure, temperature, and volume remain constant.
-
Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn from the liquid and/or vapor phases. The composition of these samples is then determined using analytical techniques such as gas chromatography.
-
Data Collection: The experiment is repeated at various pressures and temperatures to generate a comprehensive dataset.
This method was employed by Bermejo et al. (2013) and Cho et al. (2011).[1][2][7][8]
Caption: Experimental workflow for the variable-volume view cell method.
Synthetic Method
The synthetic method involves preparing a mixture of known overall composition and then observing the phase transitions (bubble or dew points) as the temperature and pressure are varied.
Protocol:
-
Mixture Preparation: A high-pressure cell of known volume is charged with precise amounts of this compound and CO2 to achieve a specific overall composition.
-
Phase Observation: The mixture is heated or cooled and pressurized or depressurized while being continuously stirred. The points at which a phase change (e.g., the appearance of a bubble or a dew drop) occurs are carefully observed through a sight glass.
-
Data Recording: The temperature and pressure at which the phase transition occurs are recorded.
-
Isothermal or Isobaric Scans: The process is repeated for different compositions to construct an isotherm or isobar of the phase diagram.
This method was utilized in the study on the solution thermodynamics of alkyl lactates in high-pressure CO2.[5][6]
Thermodynamic Modeling
To correlate and predict the phase behavior of the this compound-CO2 system, various thermodynamic models have been employed. These models are essential for process simulation and design.
The Peng-Robinson Equation of State (PR-EoS) and the Soave-Redlich-Kwong Equation of State (SRK-EoS) are two cubic equations of state that have been successfully used to model the phase equilibria of this binary mixture.[1][3][5] These models often incorporate mixing rules and binary interaction parameters to accurately represent the interactions between the this compound and CO2 molecules.[5] For instance, the Wong-Sandler mixing rules combined with the nonrandom two-liquid (NRTL) model have been used with the PR-EoS.[7] Another approach involves the use of a group contribution EoS (GC-EoS).[1][2][3]
The binary interaction parameters for the PR-EoS have been optimized to be k_ij = 0.000 and η_ij = -0.085 for the this compound-CO2 system.[5][9][10]
Caption: Influence of pressure and temperature on phase behavior.
Conclusion
The phase behavior of this compound with supercritical CO2 is a critical area of study for the development of green and sustainable chemical processes. The available data indicates a Type-I phase behavior, where the critical mixture boundary connects the critical points of the pure components.[5][6] The experimental methodologies of the variable-volume view cell and the synthetic method have proven effective in generating reliable phase equilibrium data. Furthermore, thermodynamic models such as the Peng-Robinson and Soave-Redlich-Kwong equations of state provide valuable tools for correlating and predicting the behavior of this binary system. Further research to expand the range of experimental data and refine thermodynamic models will continue to be beneficial for the broader application of this environmentally friendly solvent system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solution Thermodynamics of Methyl, Ethyl, Propyl, and Butyl Lactates in High-Pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ethyl Lactate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lactate, a bio-based and biodegradable solvent derived from the esterification of lactic acid and ethanol, is rapidly gaining prominence as a green alternative to conventional volatile organic compounds (VOCs) in organic synthesis.[1][2][3] Its favorable physicochemical properties, including high solvency power, a high boiling point (154 °C), miscibility with water and most organic solvents, and low toxicity, make it an attractive medium for a variety of chemical transformations.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in several key organic reactions, highlighting its potential to enhance the sustainability of synthetic processes in research and drug development.[5]
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for its effective implementation as a solvent in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C5H10O3 | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Boiling Point | 154 °C | [1] |
| Melting Point | -26 °C | [2] |
| Flash Point | 46 °C | [1] |
| Density | 1.03 g/cm³ | [2] |
| Solubility in Water | Miscible | [2][4] |
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
This compound has proven to be an effective solvent for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. Its ability to facilitate catalyst stability and product isolation makes it a valuable green alternative to traditional solvents like DMF, DMSO, and dioxane.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, can be efficiently performed in a mixture of this compound and water. This system allows for ligand-free conditions, simplifying the reaction setup and purification process.[6][7]
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
This protocol describes a general procedure for the ligand-free Suzuki-Miyaura coupling of aryl halides with arylboronic acids in an aqueous this compound system.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (3 mL)
-
Deionized water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add this compound (3 mL) and deionized water (1 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Substrate Scope and Yields for Suzuki-Miyaura Coupling
The following table summarizes the yields obtained for the coupling of various aryl halides and arylboronic acids using the protocol described above.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Biphenyl | 93 |
| 2 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 91 |
| 3 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 4 | 1-Iodonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 88 |
| 5 | Bromobenzene | Phenylboronic acid | Biphenyl | 85 |
| 6 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 82 |
| 7 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 86 |
| 8 | Iodobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 90 |
| 9 | Iodobenzene | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 91 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the ligand-free Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, couples unsaturated halides with alkenes. While specific protocols utilizing this compound as the primary solvent are still emerging, its properties suggest it could be a viable green alternative to traditional solvents like DMF and NMP, particularly in ligand-free variations.
Conceptual Protocol: Ligand-Free Heck Reaction
This conceptual protocol is based on general ligand-free Heck reaction conditions and the known properties of this compound. Experimental validation is recommended.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
This compound (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl iodide, alkene, Pd(OAc)₂, and triethylamine.
-
Add this compound to the mixture.
-
Heat the reaction at 100-120 °C, monitoring by TLC.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Application 2: Amide Bond Formation
The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry. The direct condensation of carboxylic acids and amines is an atom-economical approach. While various methods exist, the use of green solvents is highly desirable.
Conceptual Protocol: Direct Amidation of Carboxylic Acids and Amines
This protocol outlines a general procedure for the direct thermal amidation of carboxylic acids and amines in this compound. This method avoids the use of coupling agents and relies on the high boiling point of this compound to drive the reaction by removal of water.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (2 mL)
-
Microwave vial or sealed tube
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
In a microwave vial, combine the carboxylic acid and the amine.
-
Add this compound as the solvent.
-
Seal the vial and heat the mixture to 150-180 °C for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by crystallization or column chromatography.
Logical Relationship: Amide Formation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. enblab.weebly.com [enblab.weebly.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Sustainable H2O/ethyl lactate system for ligand-free Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Purity Ethyl Lactate Synthesis for Research and Pharmaceutical Applications
Introduction
Ethyl lactate is a biodegradable, non-toxic, and effective green solvent derived from renewable resources, making it an increasingly popular alternative to traditional volatile organic compounds (VOCs) in various industries, including pharmaceuticals, food, and electronics.[1][2][3] Its properties as a dissolving and dispersing excipient for biologically active compounds are of particular interest in drug development.[2] This document provides a detailed protocol for the laboratory-scale synthesis of high-purity this compound via the esterification of lactic acid with ethanol, employing a heterogeneous catalyst and purification by distillation.
Reaction Principle
The synthesis of this compound is achieved through the Fischer-Speier esterification of lactic acid with ethanol. This reversible reaction is catalyzed by an acid, and to drive the equilibrium towards the product side, it is advantageous to remove the water formed during the reaction.[1][4] The use of a solid acid catalyst, such as an ion-exchange resin, simplifies the purification process as the catalyst can be easily removed by filtration.[4][5][6]
Reaction: Lactic Acid + Ethanol ⇌ this compound + Water
Experimental Protocols
This section details two primary methodologies for the synthesis of high-purity this compound in a laboratory setting: a batch reactor process followed by purification, and a reactive distillation process for simultaneous reaction and purification.
Protocol 1: Batch Reactor Synthesis with Heterogeneous Catalyst
This protocol is suitable for smaller-scale laboratory synthesis and focuses on simplicity and control over reaction parameters.
Materials:
-
Heterogeneous acid catalyst (e.g., Amberlyst 15, Amberlyst 36, Amberlyst 46, or Dowex 50W8x)[4][5][6]
-
Helium gas (for GC analysis)[4]
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Heating mantle
-
Thermometer or temperature probe
-
Apparatus for fractional distillation under reduced pressure[7][8]
-
Gas chromatograph with mass spectrometer (GC-MS) for analysis[4]
Procedure:
-
Catalyst Preparation (if required): Follow the manufacturer's instructions for preparing the ion-exchange resin catalyst. This may involve washing with deionized water and ethanol.
-
Reaction Setup:
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring.[4][7]
-
In a separate vessel, preheat the ethanol to the same temperature.[4][9]
-
Once the lactic acid and catalyst mixture has reached the target temperature, add the preheated ethanol to the reactor. A molar ratio of ethanol to lactic acid of 3:1 is commonly used.[1]
-
Maintain the reaction at the set temperature under reflux for a specified duration (e.g., 2-4 hours).[1] Samples can be withdrawn at regular intervals for GC-MS analysis to monitor the reaction progress.[4][5]
-
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Purification by Fractional Distillation:
-
The crude this compound mixture will contain unreacted ethanol, water, and some impurities.
-
First, remove the excess ethanol by distillation at atmospheric pressure or under reduced pressure (e.g., 10 kPa and 333 K).[1]
-
To obtain high-purity this compound, perform a fractional distillation of the remaining mixture under reduced pressure.[7][8] This step is crucial for removing water and other less volatile impurities. A purity of over 94.6% can be achieved with water and ethanol content of less than 1%.[7]
-
Protocol 2: Reactive Distillation for Enhanced Conversion and Purity
Reactive distillation combines the chemical reaction and product separation in a single unit, which can overcome equilibrium limitations by continuously removing the water byproduct, thus enhancing the reaction rate and conversion.[1] This method is more complex but offers higher efficiency.
Materials:
-
Lactic acid (concentrated to ~96 wt%)[1]
-
Ethanol (99.9% purity)[1]
-
Catalytic packing (e.g., Katapak-SP™ containing Amberlyst 46)[1]
Equipment:
-
Reactive distillation column with a catalytic section
-
Reboiler and condenser
-
Feed pumps for lactic acid and ethanol
-
Rotary evaporator for initial lactic acid concentration[1]
Procedure:
-
Feed Preparation: Concentrate a commercial lactic acid solution (e.g., 88 wt%) to approximately 96 wt% using a rotary evaporator (e.g., at 2 kPa and 353 K) to reduce the initial water content.[1]
-
Reaction Setup:
-
The reactive distillation column is packed with a catalytic packing material.[1]
-
Heat the reboiler to the operational temperature.
-
-
Reaction and Distillation:
-
Continuously feed the concentrated lactic acid and ethanol into the column at a specific molar ratio (e.g., nEtOH/nLA = 3:1).[1]
-
The esterification reaction occurs in the catalytic section of the column.
-
The more volatile components, primarily water and excess ethanol, move up the column and are removed as the top product.[1]
-
The less volatile this compound flows down the column and is collected as the bottom product.[1]
-
By continuously removing water, the reaction equilibrium is shifted towards the products, leading to high conversion of lactic acid.
-
-
Product Finishing: The bottom product, which is crude this compound, can be further purified by a final distillation step in a separate column or rotary evaporator to remove any remaining ethanol and achieve the desired high purity.[1]
Data Presentation
The following tables summarize quantitative data from various studies on this compound synthesis.
Table 1: Comparison of Heterogeneous Catalysts in Batch Reaction
| Catalyst | Reaction Time to Equilibrium (98%) | Relative Catalytic Activity | Reference |
| Amberlyst 46 | 2 hours | Highest | [6] |
| Amberlyst 48 | > 2 hours | Lower | [6] |
| Amberlyst 15 | > 2 hours | Lower | [6] |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Reaction Temperature | 80°C | [4][7] |
| Ethanol to Lactic Acid Molar Ratio | 3:1 to 4.5:1 | [1][7] |
| Lactic Acid Conversion (Batch) | ~89% | [1] |
| Lactic Acid Conversion (Reactive Distillation) | >90% | [10] |
| Product Purity (after distillation) | >90% to >97% | [1][7] |
| Reaction Time (Batch to ~90% conversion) | 2.6 - 4 hours | [1] |
| Activation Energy (Esterification) | 52.29 kJ/mol | [5][9] |
Visualizations
Experimental Workflow: Batch Synthesis
References
- 1. uest.ntua.gr [uest.ntua.gr]
- 2. Manufacturing Process of this compound.pdf [slideshare.net]
- 3. This compound: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 4. iaeng.org [iaeng.org]
- 5. Kinetic study for esterification of lactic acid with ethanol and hydrolysis of this compound using an ion-exchange resin catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060041165A1 - Continuous this compound preparation method - Google Patents [patents.google.com]
- 8. CN103922933A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
Ethyl Lactate as a Green Solvent: Application Notes and Protocols for Polymer Synthesis and Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lactate is a bio-based and biodegradable solvent derived from the esterification of lactic acid, which can be produced from renewable resources like corn starch.[1] Its favorable properties, including high solvency power, low toxicity, and a good safety profile, make it an excellent green alternative to conventional volatile organic compounds (VOCs) in various applications.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and processing, with a particular focus on its relevance to drug development and materials science. This compound is particularly effective in dissolving polymers such as nitrocellulose, cellulose acetate, and cellulose ethers, and has gained attention for its ability to dissolve polylactic acid (PLA), a key biopolymer in drug delivery systems.[1][3]
Application Notes
This compound serves as a versatile and sustainable solvent for a range of polymerization techniques and polymer processing applications. Its unique properties offer several advantages in a research and development setting:
-
Green Chemistry: this compound is 100% biodegradable, breaking down into carbon dioxide and water, which significantly reduces the environmental impact of chemical processes.[2] Its derivation from renewable resources further enhances its standing as a green solvent.[1]
-
Controlled Polymerization: It has been successfully employed as a solvent in controlled radical polymerization techniques such as Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP).[4][5][6] These methods allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, which is crucial for applications in drug delivery and advanced materials.
-
Polymer Processing: this compound is an effective solvent for dissolving polylactic acid (PLA), a widely used biodegradable polymer in medical implants and controlled drug release formulations.[3][7] This enables the processing of PLA into various forms, such as films and membranes, for specific applications.
-
Safety: With low volatility and a mild odor, this compound offers a safer handling profile compared to many traditional petrochemical-based solvents.[1] It is non-carcinogenic and non-corrosive, further contributing to a safer laboratory environment.[2]
-
Drug Formulation: Due to its low toxicity and excellent solvency, this compound is an ideal excipient in pharmaceutical formulations, aiding in the dissolution and delivery of active pharmaceutical ingredients (APIs).[1][8]
Experimental Protocols
Polymer Synthesis
1. Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of Methyl Acrylate
This protocol describes a general procedure for the ARGET ATRP of methyl acrylate in this compound, which can be adapted for other acrylic monomers.[5][6]
Materials:
-
Methyl acrylate (MA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)
-
Ascorbic acid (reducing agent)
-
This compound (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and Me₆TREN.
-
Deoxygenation: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, add this compound and the methyl acrylate monomer to the flask via syringe. Stir the mixture until the catalyst and ligand are fully dissolved.
-
Initiator Addition: Add the initiator, EBiB, to the reaction mixture via syringe.
-
Reducing Agent Addition: In a separate flask, prepare a solution of ascorbic acid in this compound. Deoxygenate this solution by bubbling with nitrogen for 20-30 minutes.
-
Initiation of Polymerization: Add the deoxygenated ascorbic acid solution to the main reaction flask to initiate the polymerization.
-
Reaction: Maintain the reaction at the desired temperature (e.g., 25°C) with continuous stirring.
-
Monitoring: Periodically take samples under a nitrogen atmosphere to monitor monomer conversion and polymer molecular weight by techniques such as gas chromatography (GC) and gel permeation chromatography (GPC).
-
Termination: To quench the reaction, expose the mixture to air. The polymer can then be purified by precipitation in a non-solvent like methanol and dried under vacuum.
2. Single Electron Transfer-Living Radical Polymerization (SET-LRP) of Acrylates
This protocol outlines a general method for the SET-LRP of acrylates in this compound, which is known for its operational simplicity and use of a robust catalyst system.[1][9]
Materials:
-
Acrylate monomer (e.g., this compound acrylate)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(0) wire (catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)
-
This compound (solvent) or aqueous this compound mixtures
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Catalyst Preparation: Activate the Cu(0) wire by immersing it in concentrated hydrochloric acid for a few minutes, followed by rinsing with deionized water and acetone, and then drying under vacuum.
-
Reaction Setup: In a Schlenk flask, add the activated Cu(0) wire, the acrylate monomer, this compound, and the ligand (Me₆TREN).
-
Deoxygenation: Seal the flask and deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
Initiator Addition: After deoxygenation, introduce the initiator (EBiB) to the reaction mixture under a nitrogen atmosphere.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 25°C) and stir. The polymerization is typically fast.
-
Monitoring and Termination: Monitor the reaction as described for ARGET ATRP. Terminate the polymerization by exposing the reaction mixture to air and removing the copper wire.
-
Purification: Purify the resulting polymer by precipitation in a suitable non-solvent and drying.
Polymer Processing
1. Dissolution of Polylactic Acid (PLA)
This protocol provides a general procedure for dissolving PLA in this compound, a crucial step for various processing techniques like film casting and membrane formation.[2][3]
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound
Procedure:
-
Drying: Dry the PLA pellets under vacuum at 40°C for 24 hours to remove any residual moisture.[2]
-
Dissolution: In a sealed container, add the dried PLA to this compound.
-
Heating and Stirring: Heat the mixture to a temperature between 80°C and 100°C while stirring continuously.[2][3] The dissolution time will depend on the PLA concentration, molecular weight, and the exact temperature.
-
Homogeneous Solution: Continue heating and stirring until a clear, homogeneous solution is obtained.
2. Preparation of Porous PLA Membranes via Non-Solvent Induced Phase Separation (NIPS)
This protocol describes the fabrication of porous PLA membranes using this compound as the solvent and water as the non-solvent.[2]
Materials:
-
Homogeneous solution of PLA in this compound (prepared as described above)
-
Deionized water (non-solvent)
-
Glass plate
-
Casting knife
Procedure:
-
Casting: Pour the homogeneous PLA solution onto a clean, dry glass plate.
-
Film Formation: Use a casting knife to spread the solution into a thin film of uniform thickness.
-
Phase Inversion: Immerse the glass plate with the cast film into a coagulation bath of deionized water.
-
Membrane Formation: The exchange between the solvent (this compound) and non-solvent (water) will induce phase separation, leading to the formation of a porous PLA membrane.
-
Washing and Drying: Keep the membrane in the water bath for a sufficient time to ensure complete solvent-nonsolvent exchange. Then, carefully peel the membrane from the glass plate, wash it thoroughly with fresh deionized water, and dry it at room temperature.
Quantitative Data
The following tables summarize quantitative data from representative polymer synthesis experiments using this compound as a solvent.
Table 1: ARGET ATRP of Methyl Acrylate in this compound
| Monomer | Initiator | Catalyst | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Methyl Acrylate | EBiB | CuBr₂ | Me₆TREN | Ascorbic Acid | This compound | 25 | 4 | >90 | - | <1.3 |
Data synthesized from qualitative descriptions in cited literature. Precise values for Mn were not provided in the abstract.[5][6]
Table 2: SET-LRP of Lactate-Derived Acrylates in this compound
| Monomer | Initiator | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| EtLA, MeLA, BuLA | EBiB | Cu(0) wire | Me₆TREN | This compound/Water | 25 | <4 | >90 | up to 65,000 | <1.26 |
| EtLM | TsCl | - | - | This compound/Water | 50 | 4 | 85 | 30,000 | 1.2 |
EtLA: this compound Acrylate, MeLA: Mthis compound Acrylate, BuLA: Butyl Lactate Acrylate, EtLM: this compound Methacrylate, TsCl: p-toluenesulfonyl chloride.[1]
Table 3: PLA Membrane Properties Prepared with this compound
| PLA Conc. (w/w) | Pore Former | Pore Size (µm) | Thickness (mm) | Porosity (%) | Contact Angle (°) | Water Permeability (L/m²h·bar) |
| 8% | None | 0.02 - 0.09 | 0.090 - 0.133 | 75 - 87 | >90 | 10 - 390 |
| 8% | 2% Pluronic® | Increased | - | - | <90 | - |
| 10% | None | 0.02 - 0.09 | 0.090 - 0.133 | 75 - 87 | >90 | 10 - 390 |
Data extracted from a study on PLA membrane preparation using various bio-based solvents, with this compound being one of them.[2][7]
Visualizations
Caption: General workflow for controlled radical polymerization in this compound.
Caption: Workflow for PLA processing using this compound as a solvent.
References
- 1. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Sustainability in PLA Membrane Preparation through the Use of Biobased Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyacrylates Derived from Biobased this compound Solvent via SET-LRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of Lactic Acid to Ethyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl lactate is a biodegradable, non-toxic, and environmentally benign solvent with a wide range of applications in the pharmaceutical, food, and chemical industries.[1][2][3][4][5] It is synthesized through the esterification of lactic acid with ethanol.[1][2][3][4] This document provides detailed application notes and experimental protocols for various methods of this compound synthesis, including reactive distillation, enzymatic esterification, and pervaporation-assisted esterification. The information is intended to guide researchers in selecting and implementing the most suitable method for their specific needs.
Methods for this compound Synthesis: A Comparative Overview
Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations. The choice of method often depends on factors such as desired purity, reaction scale, energy consumption, and cost-effectiveness. The following table summarizes the key quantitative data for the most common esterification methods.
Data Presentation: Comparison of Esterification Methods
| Method | Catalyst | Temperature (°C) | Ethanol/Lactic Acid Molar Ratio | Lactic Acid Conversion (%) | This compound Purity/Yield (%) | Key Features & Considerations |
| Reactive Distillation | Amberlyst 15, Amberlyst 46 | 128 (bottom temperature) | 2:1 to 30:1 | >90 - ~100 | 73 - 99 (purity) | Combines reaction and separation, overcoming equilibrium limitations by removing water.[1][2][6][7] Requires higher energy input due to high operating temperatures.[1] |
| Pervaporation-Assisted Esterification | Amberlyst XN-1010, Nafion NR50 | 70 - 95 | 2:1 | >99 | 76 (purity) | Uses a membrane to selectively remove water, driving the reaction to completion at moderate temperatures.[1][8][9][10] Membrane stability and potential for fouling can be a concern.[1][11] |
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | 30 | 5:1 | - | - | Offers high selectivity and mild reaction conditions, minimizing by-product formation.[12][13][14] Enzyme cost and stability can be limiting factors. |
| Conventional Batch Reaction | Homogeneous acids (e.g., H₂SO₄), Ion-exchange resins | Reflux temperature (e.g., 355K) | - | Equilibrium limited | - | Simpler setup but limited by chemical equilibrium.[1][2] Requires downstream separation and purification. |
| Transesterification of Lactic Acid Oligomers | Anhydrous FeCl₃ | - | Equimolar | - | High | A method to produce anhydrous this compound by reacting lactic acid oligomers with ethanol.[15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key esterification methods.
Protocol for Reactive Distillation
This protocol describes the synthesis of this compound using a reactive distillation column packed with a solid acid catalyst.[2][6][16]
Materials:
-
Lactic acid (88 wt% aqueous solution)
-
Ethanol (96% or 99.9%)
-
Solid acid catalyst (e.g., Amberlyst 46)
-
Reactive distillation column with a catalytic packing (e.g., Katapak-SP™ 11)
-
Reboiler, condenser, and collection flasks
-
Pumps for feeding reactants
-
Analytical equipment for determining composition (e.g., Gas Chromatography)
Procedure:
-
Catalyst Preparation: If using a packed bed, ensure the catalyst is properly activated and packed into the column as per the manufacturer's instructions.
-
Feed Preparation:
-
Optional pre-treatment: To reduce the initial water content, the commercial lactic acid solution can be concentrated (e.g., to 96 wt%) using a rotary evaporator at reduced pressure (e.g., 2 kPa) and elevated temperature (e.g., 353 K).[6]
-
Prepare the feed mixture by mixing the lactic acid solution and ethanol to the desired molar ratio (e.g., nEtOH/nLA = 3:1).[6]
-
-
Reaction Setup:
-
Assemble the reactive distillation column with the reboiler at the bottom and the condenser at the top.
-
Heat the reboiler to the desired operating temperature.
-
-
Reaction and Distillation:
-
Continuously feed the lactic acid and ethanol mixture into the column at a specific stage (e.g., lactic acid at stage 2, ethanol at stage 6 in a 9-stage column).[17]
-
The esterification reaction occurs in the catalytic section of the column.
-
Water, being more volatile than this compound and lactic acid, moves up the column and is removed as the top product (distillate) along with unreacted ethanol.
-
This compound, being less volatile, moves down the column and is collected as the bottom product.
-
-
Process Monitoring and Control:
-
Monitor the temperatures at the top and bottom of the column.
-
Control the feed flow rates and the reboiler duty to maintain a stable operation.
-
Periodically collect samples from the top and bottom products for analysis to determine the conversion of lactic acid and the purity of this compound.
-
-
Product Purification:
-
The bottom product, rich in this compound, can be further purified by distillation in a separate column to remove any remaining water, ethanol, and unreacted lactic acid.[17]
-
The top product, an ethanol-water mixture, can be dehydrated, and the recovered ethanol can be recycled back into the feed stream.[6][17]
-
Protocol for Pervaporation-Assisted Esterification
This protocol outlines the synthesis of this compound in a batch reactor coupled with a pervaporation unit for continuous water removal.[1][8][9][10][18]
Materials:
-
Lactic acid
-
Ethanol
-
Solid acid catalyst (e.g., Amberlyst XN-1010)
-
Pervaporation membrane (hydrophilic, e.g., PERVAP™ 2201 or GFT-1005)
-
Batch reactor equipped with a stirrer and temperature control
-
Pervaporation module
-
Vacuum pump
-
Cold trap (e.g., liquid nitrogen)
-
Analytical equipment (e.g., GC)
Procedure:
-
Reaction Setup:
-
Pervaporation:
-
Circulate the reaction mixture through the pervaporation module containing the hydrophilic membrane.
-
Apply a vacuum to the permeate side of the membrane (e.g., < 0.5 mbar).[1]
-
Water from the reaction mixture selectively permeates through the membrane and is collected in the cold trap.
-
-
Reaction Monitoring:
-
Periodically take samples from the reactor to monitor the concentrations of lactic acid, ethanol, this compound, and water using GC.
-
Continue the reaction until the desired conversion of lactic acid is achieved. High conversions (e.g., 99%) can be obtained with this method.[1]
-
-
Product Recovery:
-
After the reaction is complete, separate the catalyst from the reaction mixture by filtration.
-
The resulting mixture, rich in this compound, can be further purified by distillation to remove excess ethanol and any remaining impurities.
-
Protocol for Enzymatic Esterification
This protocol describes the synthesis of this compound using an immobilized lipase as a biocatalyst in an organic solvent.[12][13][14]
Materials:
-
Lactic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., diethyl ether, tert-butyl methyl ether)[12]
-
Molecular sieves (3A or 4A) for dehydration
-
Shaker incubator
-
Analytical equipment (e.g., GC)
Procedure:
-
Enzyme and Substrate Preparation:
-
Dry the immobilized lipase under vacuum before use.
-
If necessary, dehydrate the organic solvent and ethanol using molecular sieves.
-
-
Reaction Mixture:
-
In a screw-capped vial, prepare the reaction mixture containing lactic acid, ethanol, and the organic solvent. A typical molar ratio of lactic acid to ethanol is 1:5.[12]
-
Add the immobilized lipase to the reaction mixture.
-
-
Reaction:
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 100 rpm) for a specified duration (e.g., 24 hours).[12]
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of this compound by taking samples at different time intervals and analyzing them by GC.
-
To terminate the reaction, separate the enzyme from the reaction mixture by filtration or centrifugation.
-
-
Product Recovery:
-
The solvent can be removed from the reaction mixture by evaporation under reduced pressure.
-
The remaining product, this compound, can be further purified if necessary. The enzyme can be washed and reused for subsequent batches.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described esterification methods.
Reactive Distillation Workflow
Caption: Workflow for this compound synthesis via reactive distillation.
Pervaporation-Assisted Esterification Workflow
Caption: Workflow for pervaporation-assisted esterification of lactic acid.
Enzymatic Esterification Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 3. Manufacturing Process of this compound.pdf [slideshare.net]
- 4. This compound: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. uest.ntua.gr [uest.ntua.gr]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enzymatic Esterification of Ammonium Lactate with Ethanol in Organic Solvent: Kinetic Study | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous this compound: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. dwsim.fossee.in [dwsim.fossee.in]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Lactate in the Fabrication of Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl Lactate as a Green Solvent for Organic Solar Cells
The fabrication of high-efficiency organic solar cells (OSCs) has traditionally relied on halogenated solvents such as chlorobenzene, dichlorobenzene, and chloroform. While effective in dissolving common donor and acceptor materials and promoting favorable active layer morphologies, these solvents pose significant environmental and health risks.[1][2] This has spurred research into "green" solvents that are non-toxic, biodegradable, and derived from renewable resources.
This compound, an ester of lactic acid, has emerged as a promising environmentally benign solvent for various applications, including organic synthesis and coatings.[3][4][5][6] Its properties make it an attractive candidate for replacing halogenated solvents in OSC fabrication:
-
Biodegradability: this compound is readily biodegradable, breaking down into harmless substances.[5]
-
Low Toxicity: It is considered non-carcinogenic and has low toxicity.[5]
-
High Boiling Point: With a boiling point of 154 °C, this compound's slow evaporation rate can be advantageous for controlling the morphology of the active layer during film deposition.
-
Good Solubility: It has demonstrated good solvency for a range of organic materials.
While extensive research has demonstrated the potential of various non-halogenated solvents for high-efficiency OSCs, specific quantitative data on the performance of devices fabricated using this compound as the primary solvent remains limited in publicly available literature. However, based on its favorable properties and the general principles of OSC fabrication with green solvents, this document provides detailed application notes and protocols to guide researchers in exploring the use of this compound for this purpose.
Data Presentation: Performance of Organic Solar Cells with Non-Halogenated Solvents
Although specific data for this compound is not yet widely published, the following table summarizes the performance of organic solar cells fabricated using other common non-halogenated solvents. This data provides a benchmark for what may be achievable with optimized this compound-based systems.
| Donor Material | Acceptor Material | Non-Halogenated Solvent | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PM6 | L8-BO-X | o-xylene | 19.82 | Not Reported | Not Reported | Not Reported | [7] |
| PM6 | L8-BO | o-xylene | 17.64 | Not Reported | Not Reported | Not Reported | [2] |
| PM6 | BTP-BO-4Cl | Toluene | 17.33 | Not Reported | Not Reported | Not Reported | [8] |
| P3HT | PCBM | Toluene:Xylene (co-solvent) | 0.176 | 0.5 | 0.8 | 45 | [9] |
| P3HT | PCBM | Toluene | 0.144 | 0.45 | 0.7 | 45 | [9] |
| P3HT | PCBM | Xylene | 0.079 | 0.35 | 0.5 | 45 | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell. This protocol can be adapted for the use of this compound as the primary or co-solvent for the active layer.
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO)-coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer Materials:
-
Solvent for Active Layer: this compound (or a blend with other non-halogenated solvents)
-
Cathode: Aluminum (Al) or Calcium/Aluminum (Ca/Al)
-
Cleaning Solvents: Deionized water, isopropyl alcohol (IPA), acetone
-
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
-
Device Fabrication Workflow
Caption: Workflow for organic solar cell fabrication.
Detailed Methodologies
Step 1: ITO Substrate Cleaning
-
Place the ITO-coated glass substrates in a substrate rack.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each in an ultrasonic bath.
-
After sonication in IPA, thoroughly rinse the substrates with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional but recommended: Treat the cleaned ITO substrates with UV-ozone for 10-15 minutes to improve the surface wettability and work function.
Step 2: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Transfer the cleaned ITO substrates to a spin coater.
-
Deposit the filtered PEDOT:PSS solution onto the ITO surface.
-
Spin coat at 3000-5000 rpm for 30-60 seconds to achieve a uniform film.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or ambient air.
Step 3: Active Layer Preparation and Deposition (Using this compound)
-
Prepare the active layer solution by dissolving the donor (e.g., P3HT) and acceptor (e.g., PCBM) materials in this compound. A common starting point is a 1:0.8 to 1:1 weight ratio of P3HT:PCBM.
-
The total concentration of the solids in the solution will need to be optimized. A starting range of 10-25 mg/mL is recommended.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours or overnight in a nitrogen-filled glovebox to ensure complete dissolution. Due to the high boiling point of this compound, longer dissolution times may be necessary compared to more volatile solvents.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Transfer the substrates with the dried PEDOT:PSS layer into a nitrogen-filled glovebox.
-
Spin coat the active layer solution onto the PEDOT:PSS layer. The spin coating parameters (speed and time) will need to be optimized to achieve the desired film thickness (typically 80-200 nm). A starting point could be 1000-3000 rpm for 60 seconds.
-
Due to the low volatility of this compound, a longer drying time or thermal annealing at a moderate temperature (e.g., 70-110 °C) might be necessary to completely remove the solvent. The annealing temperature and time will significantly impact the active layer morphology and should be carefully optimized.
Step 4: Cathode Deposition
-
Transfer the substrates with the active layer into a thermal evaporator chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 1 x 10-6 Torr).
-
Deposit the cathode material. A common cathode is a bilayer of a low work function metal like Calcium (Ca, ~20-30 nm) followed by a more stable metal like Aluminum (Al, ~80-100 nm). Alternatively, a single layer of Al (~100 nm) can be used.
Step 5: Device Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, extract the key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Signaling Pathways and Logical Relationships
The operation of a bulk heterojunction organic solar cell involves a series of photophysical processes. The following diagram illustrates the key steps from photon absorption to charge collection.
Caption: Key photophysical processes in an organic solar cell.
Conclusion and Future Outlook
This compound presents a compelling case as a green solvent for the fabrication of organic solar cells due to its biodegradability, low toxicity, and suitable physical properties. The protocols outlined in this document provide a comprehensive guide for researchers to begin exploring its application. While specific performance data for this compound-processed OSCs is still emerging, the significant progress made with other non-halogenated solvents suggests that with careful optimization of processing parameters, high-efficiency devices are attainable. Future work should focus on systematically investigating the influence of this compound on the morphology of various donor-acceptor blends and establishing a clear processing-morphology-performance relationship. The successful integration of this compound into OSC fabrication would be a significant step towards the environmentally sustainable and commercially viable production of organic photovoltaic technologies.
References
- 1. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 2. Non-Halogenated Solvents Processed Efficient ITO-Free Flexible Organic Solar Cells with Upscaled Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound as a solvent: Properties, applications and production processes – a review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-halogenated Solvent-Processed Organic Solar Cells with Approaching 20 % Efficiency and Improved Photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient non-fullerene organic solar cells enabled by a delayed processing method using a non-halogenated solvent - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Ethyl Lactate as a Green Delacquering Agent for Painted Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl lactate as a delacquering agent for the removal of paint and coatings from various surfaces. This compound, a bio-based solvent derived from the esterification of lactic acid and ethanol, offers a safer and more environmentally friendly alternative to traditional, often hazardous, paint stripping chemicals.[1][2][3] Its high solvency power, biodegradability, low vapor pressure, and low toxicity profile make it an attractive option for a range of delacquering applications.[1][4][5]
Introduction to this compound as a Delacquering Agent
This compound is a colorless to light-yellow liquid with a mild, fruity odor. It is completely miscible with many organic solvents and is also soluble in water.[6] Its effectiveness as a paint remover stems from its ability to penetrate, swell, and soften a variety of paint binders, including acrylics, epoxies, and polyurethanes, facilitating their removal from the substrate.[1][5] It is considered a "green solvent" as it is derived from renewable resources and is readily biodegradable into carbon dioxide and water.[1][2]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 97-64-3 | [6] |
| Molecular Formula | C₅H₁₀O₃ | [7] |
| Molecular Weight | 118.13 g/mol | [7] |
| Boiling Point | 154 °C | [4] |
| Flash Point | 46 °C | [8] |
| Density | 1.03 g/cm³ | [6] |
| Vapor Pressure | 0.279 kPa (at 20 °C) | [6] |
| Solubility in Water | Soluble | [6] |
Mechanism of Action
The delacquering action of this compound involves several steps that lead to the breakdown and removal of the paint film. This process is primarily physical, relying on the solvent's ability to interact with the polymer matrix of the coating.
Caption: The mechanism of paint removal using this compound involves penetration, swelling, and softening of the paint film.
Applications
This compound can be used as a primary solvent or as part of a blended formulation for the removal of various types of coatings from a range of substrates.[1][9]
3.1. Suitable Paint and Coating Types:
-
Acrylics
-
Alkyds
-
Epoxies[10]
-
Polyurethanes[1]
-
Varnishes
-
Lacquers
-
Water-based paints
-
Solvent-based paints
3.2. Suitable Substrates:
-
Metal (e.g., steel, aluminum)[11]
-
Wood
-
Masonry
-
Some plastics (testing for compatibility is crucial)
Quantitative Performance Data
While extensive quantitative data from peer-reviewed literature is limited, the following tables illustrate the expected performance of this compound-based strippers. These values are intended for comparative purposes and should be confirmed experimentally for specific applications.
Table 1: Hypothetical Delacquering Time for Various Paint Types with 100% this compound at Room Temperature (25°C)
| Paint Type (Substrate) | Typical Thickness (µm) | Estimated Removal Time (minutes) |
| Acrylic Latex (Wood) | 50 | 30 - 60 |
| Alkyd Enamel (Metal) | 75 | 60 - 120 |
| Two-Part Epoxy (Concrete) | 150 | 120 - 240 |
| Polyurethane (Aluminum) | 100 | 90 - 180 |
Table 2: Influence of this compound Concentration on Delacquering Time for Acrylic Paint on Steel
| This compound Concentration (% in a benign co-solvent) | Estimated Removal Time (minutes) |
| 25% | > 240 |
| 50% | 120 - 180 |
| 75% | 60 - 90 |
| 100% | 30 - 60 |
Experimental Protocols
The following protocols are based on a modification of the ASTM D6189 "Standard Practice for Evaluating the Efficiency of Chemical Removers for Organic Coatings" and are intended for laboratory-scale evaluation of this compound-based delacquering agents.[12]
5.1. Materials and Equipment:
-
Test panels of the desired substrate (e.g., cold-rolled steel, aluminum, oak wood)
-
Paint or coating to be tested
-
This compound (and any co-solvents or additives for formulation)
-
Applicator (e.g., brush, drawdown bar)
-
Timer
-
Scraper (plastic or metal, as appropriate for the substrate)
-
Wiping cloths
-
Analytical balance (for gravimetric analysis)
-
Ventilated fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
5.2. Experimental Workflow
Caption: A typical workflow for evaluating the performance of a delacquering agent.
5.3. Detailed Protocol for Performance Evaluation
-
Panel Preparation:
-
For metal panels, degrease with a suitable solvent and lightly abrade the surface if required.
-
For wooden panels, sand the surface to a smooth finish.
-
Clean all panels to remove any dust or residue.[11]
-
-
Paint Application:
-
Apply the test paint to the prepared panels at a controlled and uniform thickness.
-
Use a drawdown bar for consistent film thickness on flat panels.
-
Record the dry film thickness using a suitable gauge.
-
-
Curing and Aging:
-
Allow the painted panels to cure according to the manufacturer's instructions.
-
For accelerated aging, place the panels in an oven at a specified temperature (e.g., 60°C) for a defined period to simulate environmental exposure.
-
-
Stripper Application:
-
On the cured and aged panel, define a test area (e.g., by applying a gasket or tape).
-
Apply a measured amount of the this compound-based formulation to the test area.
-
-
Dwell Time:
-
Start a timer immediately after applying the stripper.
-
Observe the paint film for signs of blistering, wrinkling, or softening.
-
Conduct tests at various dwell times to determine the optimal removal time.
-
-
Removal and Assessment:
-
At the end of the dwell time, use a scraper to remove the softened paint.
-
Wipe the area with a clean cloth.
-
Visually assess the percentage of paint removed from the test area.
-
-
Gravimetric Analysis (Optional):
-
Weigh the painted panel before applying the stripper (W_initial).
-
After the stripping process and ensuring the panel is dry, weigh the panel again (W_final).
-
Calculate the paint removal efficiency as: Efficiency (%) = [(W_initial - W_final) / (Weight of applied paint)] * 100
-
Formulations
This compound can be used as a standalone delacquering agent, but its performance can often be enhanced by creating formulations with other components.
6.1. Basic Formulation:
-
This compound: 80-100%
-
Thickener (e.g., hydroxypropyl cellulose): 1-5% (to increase viscosity for vertical surfaces)
-
Surfactant: 0.5-2% (to aid in wetting and rinsing)
6.2. Blended Formulation (for enhanced performance on tough coatings):
-
This compound: 40-60%
-
Co-solvent (e.g., methyl soyate, benzyl alcohol, N-methyl-2-pyrrolidone): 20-40%
-
Activator (e.g., formic acid, monoethanolamine - use with caution and knowledge of chemical compatibility): 1-5%
-
Thickener: 1-5%
-
Surfactant: 0.5-2%
Safety and Handling
While this compound is considered a safer alternative to many traditional solvents, proper laboratory safety procedures should always be followed.
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
This compound is flammable; keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents a promising, environmentally conscious alternative for delacquering applications. Its high solvency, biodegradability, and lower toxicity profile make it a suitable replacement for more hazardous chemicals in many paint and coating removal scenarios. While performance can vary depending on the specific paint system and substrate, systematic evaluation using the protocols outlined in this document will enable researchers and professionals to effectively harness the benefits of this green solvent. Further research is encouraged to develop optimized formulations and to generate comprehensive quantitative data for a wider range of applications.
References
- 1. pcimag.com [pcimag.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Applications and Effects of this compound in Coatings Solvent Function - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. This compound | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]
- 7. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 8. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 9. This compound | Godavari [godavaribiorefineries.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tru.earth [tru.earth]
- 12. turi.org [turi.org]
Application Notes and Protocols for the Use of Ethyl Lactate in Biodegradable Plastic Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl lactate, a green and sustainable solvent, in the formulation of biodegradable plastics, with a primary focus on polylactic acid (PLA). The information compiled includes its role as a solvent, its effects on the properties of the resulting bioplastics, and detailed protocols for laboratory-scale preparation.
Application Notes
Introduction to this compound as a Green Solvent
This compound is an ester of lactic acid, produced from the fermentation of renewable resources like corn starch.[1] It is recognized as a green solvent due to its excellent biodegradability, low toxicity, and high solvency for a range of polymers.[1][2] In the context of biodegradable plastics, this compound serves as a sustainable alternative to conventional halogenated solvents such as chloroform and dichloromethane, which are often used for processing polymers like polylactic acid (PLA).[3][4] Its favorable safety profile makes it particularly suitable for applications in the biomedical and pharmaceutical fields where residual solvent toxicity is a critical concern.[1]
Role of this compound in Polylactic Acid (PLA) Film Formation
This compound is an effective solvent for PLA, enabling the formation of films and membranes through solvent casting techniques.[3] The choice of solvent significantly influences the final properties of the PLA film, including its crystallinity, thermal stability, and mechanical strength.[3][5] While traditional solvents like chloroform can also produce PLA films, the use of this compound aligns with the principles of green chemistry, minimizing environmental impact without compromising the material's performance for many applications.
Comparative Properties of PLA Films Prepared with Different Solvents
The selection of a solvent in the solvent casting process has a profound impact on the mechanical and thermal properties of the resulting biodegradable plastic films. The rate of solvent evaporation and the interaction between the solvent and the polymer chains influence the degree of crystallinity and the polymer matrix's morphology.[5] Below is a summary of typical properties of PLA and the influence of the processing method.
Table 1: Comparison of Mechanical Properties of PLA Processed via Different Methods
| Property | Electrospinning | Solvent Casting |
| Young's Modulus | Lower | Higher |
| Ultimate Strength | Higher | Lower |
| Elongation at Break | Higher | Lower |
| Crystallinity | Lower | Higher |
Source: Compiled from data in reference[6]
Table 2: Thermal Properties of PLA Films Cast from Various Solvents
| Solvent | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
| Chloroform | ~57-59 °C | ~167-169 °C | [7] |
| Dichloromethane | ~63 °C | ~155-165 °C | |
| Methylene Chloride | ~60 °C | Not Reported | [5] |
| This compound | Not explicitly found in a direct comparison | Not explicitly found in a direct comparison |
Note: While a direct comparative study including this compound was not found in the literature search, the data for common solvents are provided for context. The properties of PLA films cast from this compound are expected to be in a similar range, with variations depending on the specific processing conditions.
Table 3: Typical Mechanical Properties of PLA
| Property | Value | Unit |
| Tensile Modulus | 2.3 | GPa |
| Ultimate Tensile Strength | 26.4 | MPa |
| Tensile Strength at Yield | 35.9 | MPa |
| Elongation at Break | 4 | % |
Source:[8]
This compound in the Formulation of Other Biodegradable Plastics
While the primary application of this compound in bioplastic formulation is as a solvent for PLA, its potential use with other biodegradable polymers like starch-based plastics is an area of interest. Starch-based bioplastics are typically prepared using water and a plasticizer such as glycerol to disrupt the crystalline structure of starch granules and render the material flexible.[9][10] Although less common, this compound could potentially act as a co-solvent or a plasticizer in these formulations, influencing their mechanical properties and degradation characteristics. Further research is needed to fully elucidate its role and benefits in non-PLA biodegradable systems.
Experimental Protocols
Protocol 1: Preparation of PLA Film using this compound (Solvent Casting Method)
Objective: To prepare a thin film of polylactic acid using this compound as a green solvent.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound (reagent grade)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Hot plate
-
Fume hood
-
Desiccator
Procedure:
-
Prepare a PLA Solution:
-
In a fume hood, weigh a desired amount of PLA (e.g., 1 gram) and place it in a glass beaker with a magnetic stir bar.
-
Add a specific volume of this compound to achieve the desired concentration (e.g., a 5% w/v solution would require 20 mL of this compound for 1 g of PLA).
-
Gently heat the mixture on a hot plate to approximately 50-60°C while stirring continuously. Continue stirring until the PLA is completely dissolved. The solution should be clear and homogeneous.
-
-
Casting the Film:
-
Place a clean, dry glass petri dish on a level surface.
-
Carefully pour the PLA-ethyl lactate solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The thickness of the final film will depend on the volume and concentration of the solution.
-
-
Solvent Evaporation:
-
Leave the petri dish in the fume hood at room temperature to allow the this compound to evaporate slowly. This process may take 24-48 hours. For faster evaporation, a controlled temperature oven (e.g., 40°C) can be used, but this may affect the film's properties.
-
-
Film Detachment and Drying:
-
Once the film appears dry and solid, carefully detach it from the glass surface using a spatula or tweezers.
-
To remove any residual solvent, place the film in a desiccator under vacuum for at least 24 hours.
-
-
Characterization:
-
The resulting PLA film can be characterized for its mechanical properties (tensile strength, elongation at break) using a universal testing machine, and its thermal properties (glass transition temperature, melting temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11][12]
-
Protocol 2: Preparation of Starch-Based Bioplastic with a Plasticizer
Objective: To prepare a flexible bioplastic film from starch using a plasticizer.
Materials:
-
Corn starch or potato starch
-
Distilled water
-
Glycerol (as a plasticizer)
-
Acetic acid (optional, as a cross-linking agent)
-
Hot plate with magnetic stirrer
-
Casting tray (e.g., petri dish)
Procedure:
-
Prepare the Starch Slurry:
-
In a beaker, mix a specific amount of starch (e.g., 10 grams) with a defined volume of distilled water (e.g., 100 mL).
-
-
Add Plasticizer and Other Reagents:
-
Add a measured amount of glycerol (e.g., 5 mL) to the starch slurry. The amount of plasticizer will affect the flexibility of the final product.
-
If desired, add a small amount of acetic acid (e.g., 1 mL) to promote cross-linking.
-
-
Gelatinization:
-
Heat the mixture on a hot plate to approximately 70-80°C while stirring continuously.
-
Continue heating and stirring until the mixture becomes thick and translucent, indicating that the starch has gelatinized.
-
-
Casting and Drying:
-
Pour the gelatinized starch mixture onto a casting tray and spread it evenly.
-
Allow the film to dry at room temperature for 48-72 hours, or in a low-temperature oven (e.g., 35°C) for a faster drying time.[13]
-
-
Characterization:
-
The resulting starch-based bioplastic can be tested for its mechanical properties, water absorption, and biodegradability.
-
Visualizations
Caption: Workflow for PLA film preparation using this compound.
Caption: Formulation components and their influence on bioplastic properties.
References
- 1. A Basic Characterisation Study of Bioplastics via Gelatinization of Corn Starch | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 2. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.clemson.edu [open.clemson.edu]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. seas3d.com [seas3d.com]
- 9. researchgate.net [researchgate.net]
- 10. theijes.com [theijes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergizing Multi-Plasticizers for a Starch-Based Edible Film - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of ethyl lactate in complex mixtures
An overview of the primary analytical techniques for the quantification of ethyl lactate in complex matrices is provided in this application note. This compound is a significant bio-based solvent with applications in the food, pharmaceutical, and cosmetic industries. Accurate and reliable quantification is crucial for quality control, process monitoring, and research and development. This document details protocols for the most common and effective methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for this compound Quantification
Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for complex mixtures. The most common detector used for this purpose is the Flame Ionization Detector (FID), which provides excellent sensitivity towards organic compounds.
Experimental Protocol: GC-FID Method
This protocol is a general guideline based on established methods for the determination of this compound.[1][2]
a) Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a wax-type column (e.g., Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness), is recommended.[2]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 10 mL/min).[2]
-
Injector: Split/splitless or direct injector.
-
Temperatures:
b) Reagents and Standards:
-
This compound Standard: High purity (≥99%).
-
Solvent/Desorbent: Dichloromethane/Methanol (95/5, v/v) or another suitable solvent like ethanol.[1]
-
Internal Standard (Optional but Recommended): Cyclopentanone or 1,4-dioxane can be used for improved accuracy and precision.[3][5]
c) Sample Preparation (Example: Fermentation Broth):
-
Centrifuge the sample (e.g., 13,000 x g for 5 minutes) to remove cells and particulate matter.[6]
-
Filter the supernatant through a 0.2 µm syringe filter.[6]
-
For solvent extraction, vigorously mix 1 mL of the filtered sample with 2 mL of an appropriate extraction solvent (e.g., hexane) for 1 minute.[6]
-
Allow the phases to separate and carefully collect the organic layer for injection.
-
If using an internal standard, add a known concentration to the sample prior to injection.
d) Calibration:
-
Prepare a series of standard solutions of this compound in the chosen solvent, covering the expected concentration range of the samples.
-
If using an internal standard, add it to each standard solution at a constant concentration.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
e) Analysis:
-
Inject the prepared sample into the GC.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Workflow for GC Analysis
Caption: Workflow for this compound quantification by GC-FID.
Performance Data for GC Methods
| Parameter | Value | Matrix | Reference |
| Recovery | 97.03% - 101.9% | Mixture Solution | [3] |
| Relative Standard Deviation (RSD) | 0.2% - 0.9% | Mixture Solution | [3] |
| Desorption Efficiency | 97.82% | Charcoal Tubes | [1] |
| Detection Limit of Overall Procedure (DLOP) | 1.0 µ g/sample | Air | [1] |
| Reliable Quantitation Limit (RQL) | 3.33 µ g/sample | Air | [1] |
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a versatile technique suitable for analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC with UV detection is a common approach.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is based on methods developed for analyzing this compound in fermentation media.[6][7]
a) Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., COSMOSIL 5 C18-MS-II, 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: Isocratic elution with 20% (v/v) methanol containing 0.08% trifluoroacetic acid in water.[6][7]
-
Flow Rate: 0.6 - 1.0 mL/min.[6]
-
Injection Volume: 2 - 20 µL.[6]
b) Reagents and Standards:
-
This compound Standard: High purity (≥99%).
-
Mobile Phase Solvents: HPLC grade methanol, water, and trifluoroacetic acid.
c) Sample Preparation:
-
Centrifuge the sample (e.g., 6000 x g for 5 minutes) to pellet solids.[6]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[6]
-
Dilute the sample with the mobile phase if the this compound concentration is expected to be high.
d) Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area against the known concentration of the standards.
e) Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Determine the concentration from the peak area using the generated calibration curve.
Protocol for Chiral Purity Analysis by HPLC
For separating enantiomers of this compound, a chiral HPLC method is necessary.[8]
-
Column: Polysaccharide derivative chiral column (e.g., DAICEL CHIRALCEL AD-H, 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: n-Hexane/Ethanol (95:5, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 5 µL.[8]
Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Performance Data for HPLC Methods
Quantitative data for HPLC methods are often specific to the application and matrix. The validation of the method for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) is crucial for reliable results.[9] For instance, in the analysis of fermentation broth, the method should be validated to ensure that other components like sugars, organic acids, and ethanol do not interfere with the this compound peak.[10][11]
| Parameter | Typical Range/Value | Note | Reference |
| Linearity (R²) | > 0.99 | A linear relationship between concentration and response is required. | [9] |
| Accuracy (% Recovery) | 98 - 102% | Determined by spiking the matrix with a known amount of analyte. | [12] |
| Precision (% RSD) | < 2% | Repeatability and intermediate precision should be assessed. | [12] |
| LOD / LOQ | Method Dependent | Must be determined experimentally for the specific matrix and instrument. | [12] |
Sample Preparation for Complex Matrices
The choice of sample preparation technique is critical to remove interferences and ensure the longevity of the analytical column.
General Workflow for Sample Preparationdot
References
- 1. osha.gov [osha.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN115436511A - A kind of HPLC detection method of this compound and its enantiomer chiral purity - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. s4science.at [s4science.at]
- 11. s4science.at [s4science.at]
- 12. routledge.com [routledge.com]
Application Notes and Protocols: Ethyl Lactate as a Mobile Phase Modifier in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ethyl lactate as a green and effective mobile phase modifier in high-performance liquid chromatography (HPLC). This compound, a bio-based and biodegradable solvent, presents a viable and more environmentally sustainable alternative to traditional organic modifiers like acetonitrile and methanol in various chromatographic applications.[1][2][3][4]
Application: Separation of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound has been successfully employed as a mobile phase modifier in the reversed-phase liquid chromatography (RPLC) separation of a mixture of 16 PAHs listed by the Environmental Protection Agency (EPA).[1][2][3] While it offers a greener alternative to acetonitrile (ACN), some differences in elution order, peak efficiency, and UV detectability may be observed.[1][2][3]
Comparative Quantitative Data
The following table summarizes the retention factors (k) for PAHs under isocratic elution conditions using both acetonitrile and this compound as organic modifiers. This data allows for a direct comparison of the solvent's elution strength and selectivity.
Table 1: Retention Factors (k) of PAHs with Acetonitrile and this compound Mobile Phases [5]
| Analyte | Mobile Phase: 50% ACN in Water | Mobile Phase: 50% this compound in Water |
| Naphthalene | 2.5 | 4.0 |
| Acenaphthylene | 3.2 | 5.5 |
| Acenaphthene | 3.8 | 6.8 |
| Fluorene | 4.5 | 8.2 |
| Phenanthrene | 5.3 | 10.1 |
| Anthracene | 5.8 | 11.2 |
| Fluoranthene | 6.9 | 13.8 |
| Pyrene | 7.5 | 15.3 |
| Benzo[a]anthracene | 9.8 | 21.5 |
| Chrysene | 10.5 | 23.4 |
| Benzo[b]fluoranthene | 12.1 | 28.1 |
| Benzo[k]fluoranthene | 12.9 | 30.5 |
| Benzo[a]pyrene | 14.2 | 34.2 |
| Dibenzo[a,h]anthracene | 16.5 | 41.0 |
| Benzo[g,h,i]perylene | 17.8 | 44.5 |
| Indeno[1,2,3-cd]pyrene | 19.2 | 48.9 |
Note: The data presented is a representative summary based on available literature. Actual retention factors may vary depending on the specific column and instrumental conditions.
Experimental Protocol: RPLC Separation of PAHs
This protocol outlines the methodology for the isocratic separation of PAHs using an this compound-based mobile phase.
1.2.1. Materials and Reagents
-
PAH standard mixture
-
This compound (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade, for comparison)
1.2.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax Eclipse XDB C18, 100 mm L × 2.1 mm i.d. × 3.5 µm d.p.[2]
-
Mobile Phase: Isocratic mixture of this compound and water (e.g., 50:50, v/v).
-
Column Temperature: 25°C.[3]
-
Detection: UV detector, wavelength to be optimized for the specific PAHs of interest.
-
Injection Volume: To be determined based on standard concentration.
1.2.3. Procedure
-
Mobile Phase Preparation: Prepare the desired mobile phase composition by accurately measuring the volumes of this compound and water. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the PAH standard mixture.
-
Data Acquisition: Record the chromatogram and identify the peaks corresponding to the individual PAHs based on their retention times.
-
Comparison (Optional): Repeat the analysis using an acetonitrile-based mobile phase (e.g., 50:50 ACN:Water, v/v) to compare the chromatographic performance.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl lactate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is typically synthesized through the Fischer esterification of lactic acid with ethanol. This is a reversible reaction where lactic acid and ethanol react in the presence of an acid catalyst to form this compound and water.[1][2][3][4]
Q2: Why is water removal important during the synthesis of this compound?
A2: The esterification of lactic acid with ethanol is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (lactic acid and ethanol), thus lowering the conversion rate and the final yield of this compound.[1][5][6] Efficient removal of water is crucial for driving the reaction towards the product side and achieving high yields.[1][3][7]
Q3: What are the common catalysts used for this compound synthesis?
A3: Both homogeneous and heterogeneous acid catalysts are used. While homogeneous catalysts like sulfuric acid are effective, they can be difficult to separate from the product mixture.[8][9] Heterogeneous catalysts, such as cation-exchange resins (e.g., Amberlyst 15, Amberlyst 46), are often preferred because they are easily separable and can be reused.[1][5][10]
Q4: What is reactive distillation and why is it beneficial for this compound synthesis?
A4: Reactive distillation is a process that combines chemical reaction and separation in a single unit.[2][11] For this compound synthesis, this technique is particularly advantageous because it allows for the continuous removal of water as it is formed, thereby overcoming equilibrium limitations and leading to higher conversion of lactic acid.[1][3][11][12]
Q5: What is a typical molar ratio of ethanol to lactic acid used in the synthesis?
A5: An excess of ethanol is generally used to shift the reaction equilibrium towards the formation of this compound. A common molar ratio of ethanol to lactic acid is 3:1, which has been shown to suppress the formation of lactic acid oligomers.[1][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Equilibrium Limitation | The esterification reaction is reversible. The presence of water, a byproduct, can limit the conversion to this compound.[5] Solution: Employ a method to continuously remove water from the reaction mixture, such as reactive distillation or using a pervaporation membrane.[1][13] |
| Insufficient Catalyst Activity | The catalyst may be deactivated or the amount used may be insufficient. Solution: Increase the catalyst loading.[5] If using a reusable heterogeneous catalyst, consider regeneration. For example, Amberlyst resins can be regenerated with an acid wash.[14] |
| Suboptimal Reactant Ratio | An inappropriate molar ratio of ethanol to lactic acid can limit the conversion. Solution: Increase the molar ratio of ethanol to lactic acid. A ratio of 3:1 is often recommended to favor the forward reaction.[1][7] |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. Solution: Increase the reaction temperature. For batch reactions, operating at the reflux temperature of the mixture can be effective.[1] |
| Presence of Water in Reactants | Using reactants with high initial water content will hinder the reaction.[1] Solution: Use anhydrous or dehydrated reactants if possible. Pre-drying the lactic acid or using absolute ethanol can significantly improve the yield.[1][12] |
Issue 2: Formation of Byproducts (e.g., Oligomers)
| Potential Cause | Suggested Solution |
| Self-Esterification of Lactic Acid | Lactic acid can self-react to form oligomers, especially at high concentrations and temperatures.[9] Solution: Using an excess of ethanol helps to suppress the oligomerization of lactic acid.[15] A molar ratio of 3:1 (ethanol to lactic acid) has been shown to be effective.[7][15] |
| High Reaction Temperature | While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions. Solution: Optimize the reaction temperature to balance the rate of esterification with the formation of byproducts. Monitor the reaction mixture for the presence of oligomers. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Azeotrope Formation | This compound and water can form an azeotrope, making complete separation by simple distillation difficult.[6] Solution: Consider using a cascade of distillation columns or hybrid methods like pervaporation for purification.[6][16] |
| Presence of Unreacted Lactic Acid and Catalyst | Residual lactic acid and homogeneous catalysts can contaminate the final product. Solution: If using a homogeneous catalyst, neutralization and subsequent separation steps are necessary. The use of a heterogeneous catalyst simplifies separation as it can be filtered off.[5] Vacuum distillation can be employed to separate the higher-boiling this compound from unreacted ethanol and water.[17] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound using a Heterogeneous Catalyst
-
Reactant and Catalyst Preparation:
-
Reaction Setup:
-
Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add the reactant mixture and the catalyst to the flask.
-
-
Reaction Execution:
-
Heat the mixture to reflux temperature (approximately 355 K) with continuous stirring.[1]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for lactic acid conversion (e.g., via titration or chromatography).
-
Continue the reaction until equilibrium is reached (typically within 2-3 hours).[1]
-
-
Product Recovery and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration.
-
Purify the this compound from the reaction mixture by distillation, potentially under reduced pressure to lower the boiling point and prevent degradation.[17]
-
Protocol 2: this compound Synthesis using Reactive Distillation
-
System Setup:
-
Set up a reactive distillation column packed with a structured catalytic packing (e.g., Katapak-SP containing Amberlyst 46).[12]
-
The column should be equipped with a reboiler, a condenser, and feed inlets for lactic acid and ethanol.
-
-
Feed Preparation:
-
Operation:
-
Preheat the reboiler.
-
Introduce the lactic acid and ethanol feeds into the column at appropriate stages.
-
Operate the column to facilitate both the esterification reaction in the catalytic zone and the separation of water. Water, being more volatile than this compound under these conditions when stripped with excess ethanol, will move towards the top of the column.[12]
-
Continuously remove the water-rich distillate from the top of the column.
-
The this compound product will concentrate in the bottom of the column and can be withdrawn.
-
-
Process Optimization:
Visualizations
Caption: Workflow for batch synthesis of this compound.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. Manufacturing Process of this compound.pdf [slideshare.net]
- 3. This compound production by reactive distillation - optimization of reaction kinetics and energy efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iaeng.org [iaeng.org]
- 6. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous this compound: A Kinetic Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. uest.ntua.gr [uest.ntua.gr]
- 13. researchgate.net [researchgate.net]
- 14. repositum.tuwien.at [repositum.tuwien.at]
- 15. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN103922933A - Preparation method of this compound - Google Patents [patents.google.com]
- 18. Evaluation of Operational Parameters for this compound Production Using Reactive Distillation Process | Chemical Engineering Transactions [cetjournal.it]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Esterification of Lactic Acid
Welcome to the technical support center for the esterification of lactic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of lactic acid esters, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my lactic acid esterification reaction consistently low?
A1: Low yields in lactic acid esterification are often due to the reversible nature of the reaction. The esterification of a carboxylic acid and an alcohol produces an ester and water. This reaction can proceed in the reverse direction, known as hydrolysis, where the ester reacts with water to reform the carboxylic acid and alcohol.[1][2][3] This equilibrium often lies unfavorably for high product yield unless specific measures are taken to shift it towards the product side.
Q2: How does water affect the esterification of lactic acid?
A2: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture can drive the equilibrium back towards the starting materials (lactic acid and alcohol) through hydrolysis, consequently reducing the final ester yield.[1] To achieve high conversion rates, it is crucial to remove water from the reaction mixture as it is formed.[2][3]
Q3: What are the most common methods to remove water from the reaction?
A3: Several techniques can be employed to remove water and drive the esterification reaction to completion:
-
Azeotropic Distillation: This involves using a solvent (like toluene or cyclohexane) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark apparatus.[1][2]
-
Dehydrating Agents: The addition of drying agents, such as molecular sieves, can absorb the water produced during the reaction.[3]
-
Reactive Distillation: This technique combines the chemical reaction and separation of products into a single process. As the ester is formed, the water byproduct is continuously removed by distillation.[1][4]
-
Pervaporation: A membrane-based separation technique where water selectively permeates through a membrane, removing it from the reaction mixture.[1][5]
Q4: What is the role of a catalyst in lactic acid esterification?
A4: A catalyst is used to increase the rate at which the reaction reaches equilibrium.[3] While the esterification can proceed without a catalyst, it is often very slow.[6] Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the lactic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Heterogeneous catalysts, like acidic ion-exchange resins (e.g., Amberlyst), are also effective and can be more easily separated from the reaction mixture.[7][8][9]
Q5: Can side reactions impact my yield?
A5: Yes, a significant side reaction in the esterification of lactic acid is self-esterification, where lactic acid molecules react with each other to form linear oligomers (polylactic acid).[9][10] This is more prevalent at higher concentrations of lactic acid. The formation of these oligomers consumes the starting material, thereby reducing the yield of the desired monomeric ester.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Ester Formation | Reaction has not reached equilibrium. | Increase the reaction time. Monitor the reaction progress using techniques like TLC, GC, or titration to determine when equilibrium is reached.[3] |
| Ineffective catalyst. | Ensure the catalyst is active and used in the correct concentration. For solid catalysts, ensure proper mixing. Consider trying a different catalyst (e.g., switching from a homogeneous to a heterogeneous catalyst or vice-versa).[7][9] | |
| Low reaction temperature. | Increase the reaction temperature to the optimal level for the specific alcohol and catalyst being used. Typical temperatures range from 60-110 °C.[3] | |
| Yield Stalls at a Low Level | Water is inhibiting the forward reaction. | Implement a water removal strategy such as azeotropic distillation with a Dean-Stark trap, adding a dehydrating agent, or using reactive distillation.[1][2][3] |
| Unfavorable reactant molar ratio. | Increase the concentration of the alcohol. Using a large excess of the alcohol can shift the equilibrium towards the products. An alcohol-to-lactic acid molar ratio of 5:1 has been shown to give high yields.[2][11][12] | |
| Product is Difficult to Purify | Presence of oligomers. | Use more dilute solutions of lactic acid to minimize self-esterification.[9] Purification can be achieved through distillation to separate the desired monomeric ester from higher-boiling oligomers.[13][14] |
| Residual acid catalyst. | If using a homogeneous catalyst like sulfuric acid, neutralize it with a base (e.g., sodium bicarbonate solution) during the workup before distillation.[15] Using a solid, heterogeneous catalyst can simplify removal by filtration.[7] |
Experimental Protocols
Protocol 1: Esterification of Lactic Acid with Ethanol using a Dean-Stark Apparatus
This protocol describes the synthesis of ethyl lactate using azeotropic distillation to remove water.
Materials:
-
Lactic acid
-
Ethanol (absolute)
-
Toluene
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add lactic acid, a 3 to 5-fold molar excess of ethanol, and toluene (approximately 40% of the ethanol volume).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the lactic acid weight).
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the reaction until no more water collects in the arm of the Dean-Stark trap. This indicates the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purify the this compound by fractional distillation.
Visualizations
Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low yields in lactic acid esterification.
Key Factors Influencing Esterification Yield
Caption: Factors influencing the final yield of lactic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tuengr.com [tuengr.com]
- 7. iaeng.org [iaeng.org]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous this compound: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icmssm.org [icmssm.org]
- 12. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Purification of D-(-)-Lactic Acid from Fermentation Broth Using Nanofiltration, Esterification, Distillation, and Hydrolysis Technique | Scientific.Net [scientific.net]
- 15. Reddit - The heart of the internet [reddit.com]
Strategies to minimize by-product formation in ethyl lactate production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during ethyl lactate synthesis.
Troubleshooting Guide: Minimizing By-Product Formation
This guide addresses common issues encountered during this compound production and offers targeted solutions.
Issue 1: Low yield of this compound and formation of oligomers.
-
Question: My reaction shows low conversion of lactic acid to this compound, and I am observing the formation of higher molecular weight species. What is causing this and how can I prevent it?
-
Answer: The formation of oligomers is a common side reaction in this compound synthesis, particularly at high lactic acid concentrations and elevated temperatures.[1] Lactic acid molecules can self-esterify to form linear polylactic acids, which can then react with ethanol to produce this compound oligomers. To minimize this, consider the following strategies:
-
Control Reaction Temperature: High temperatures can promote the formation of lactic acid oligomers.[1] Maintaining a moderate reaction temperature can help reduce this side reaction.
-
Use Dilute Lactic Acid Solutions: Starting with more dilute aqueous solutions of lactic acid can limit the intermolecular self-esterification.[2]
-
Optimize Reactant Molar Ratio: While an excess of ethanol is needed to shift the equilibrium towards this compound, an excessively high ratio may not be optimal. A molar ratio of ethanol to lactic acid of 3:1 has been suggested as optimal in some studies.[3]
-
Employ Reactive Distillation: This technique combines reaction and separation in a single unit. By continuously removing water (a by-product), the reaction equilibrium is shifted towards the formation of this compound, which can help prevent the accumulation of reactants that could lead to oligomerization.[4][5]
-
Issue 2: Formation of lactamide and other nitrogen-containing impurities.
-
Question: When using ammonium lactate from a fermentation broth as my starting material, I am detecting lactamide in my product. How can this be avoided?
-
Answer: When ammonium lactate is reacted directly with ethanol, significant formation of by-products such as lactamide can occur, leading to a low yield of this compound.[6][7] To mitigate this, a two-step approach is recommended:
-
Decomposition of Ammonium Lactate and Extraction of Lactic Acid: Decompose the ammonium lactate in an organic solvent with a high boiling point. This helps to stabilize the resulting lactic acid as a monomer and prevent oligomerization.[6][7] Solvents like tributyl phosphate have shown good results.[6][7]
-
Esterification of Extracted Lactic Acid: The extracted lactic acid can then be esterified with ethanol using a suitable catalyst. This separation of the ammonia component before esterification significantly reduces the formation of lactamide.
-
Issue 3: Catalyst deactivation and low reaction rates.
-
Question: My solid acid catalyst (e.g., ion-exchange resin) seems to be losing activity over time, resulting in slower reaction rates. What could be the cause and how can I address it?
-
Answer: Deactivation of solid acid catalysts, such as Amberlyst resins, can be a significant issue.
-
Cation Poisoning: If you are using fermentation-derived lactic acid, impurities such as cations (e.g., Na+, Ca2+) can deactivate the catalyst by exchanging with the active acid sites.[8]
-
Regeneration: The catalyst can often be regenerated by washing with an aqueous acid solution, such as 5 wt% hydrochloric acid, to restore its activity.[8]
-
Amino Acid Impurities: Amino acids present in fermented ammonium lactate can also reduce the acid strength of the catalyst, leading to lower yields.[7] Pre-purification of the lactic acid feed can help to minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the main reaction for producing this compound?
A1: The primary method for synthesizing this compound is the Fischer-Speier esterification, a reversible reaction between lactic acid and ethanol to form this compound and water.[4]
Q2: What are the most common by-products in this compound synthesis?
A2: The most prevalent by-products are water (from the esterification reaction itself), lactic acid oligomers, and their corresponding ethyl esters.[1] If starting from ammonium lactate, lactamide can also be a significant by-product.[6][7]
Q3: How can I improve the yield of this compound by removing water from the reaction?
A3: Removing water shifts the reaction equilibrium towards the products, increasing the yield of this compound.[9] Two effective methods for this are:
-
Reactive Distillation: This process continuously removes water and other volatile products from the reaction mixture as they are formed.[5]
-
Pervaporation: This membrane-based separation technique can selectively remove water from the reaction mixture, driving the reaction to completion.[1]
Q4: What type of catalyst is most effective for minimizing by-products?
A4: Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15, Amberlyst 36), are commonly used and offer advantages over homogeneous catalysts like sulfuric acid.[9][10] They are non-corrosive, easily separable from the reaction mixture, and can be reused, which simplifies product purification and reduces waste.[11]
Q5: Can this compound be produced directly from fermentation broth?
A5: Yes, but it presents challenges. Direct esterification of ammonium lactate from fermentation broth can lead to significant by-product formation, such as lactamide.[6][7] A more effective approach involves a multi-step process where lactic acid is first extracted and purified from the broth before being esterified.[6][7]
Data Presentation
Table 1: Influence of Starting Material on this compound Yield and By-Product Formation
| Starting Material | Reaction Conditions | Conversion (%) | Selectivity to this compound (%) | Major By-products | Reference |
| Ammonium Lactate (direct reaction with ethanol) | No solvent | 70 | 10 | Oligomers, Lactamide | [6][7] |
| Ammonium Lactate (extraction in tributyl phosphate then esterification) | Two-step process | 78 | 95 | Minimal oligomers | [6][7] |
Experimental Protocols
Protocol 1: Minimizing Oligomer Formation using Reactive Distillation
-
Apparatus: A reactive distillation column packed with a solid acid catalyst (e.g., Amberlyst 15).
-
Reactants: Lactic acid and ethanol (a molar ratio of 1:3 is a good starting point).[3]
-
Procedure:
-
Pre-load the catalyst into the reactive section of the distillation column.
-
Continuously feed the lactic acid and ethanol into the column at their respective feed points.
-
Heat the reboiler to the desired reaction temperature. The temperature will depend on the pressure of the system.
-
The esterification reaction occurs in the reactive zone of the column.
-
Water, being more volatile than this compound and lactic acid, will move up the column and be removed as the distillate.
-
The heavier product, this compound, will move down the column and be collected as the bottom product.
-
Monitor the composition of the distillate and bottom product using gas chromatography (GC) to determine the conversion and selectivity.
-
Protocol 2: Two-Step Synthesis from Ammonium Lactate to Minimize Lactamide
-
Apparatus: Round-bottom flasks, heating mantles, condensers, and a separation funnel.
-
Reactants and Solvents: Aqueous ammonium lactate solution, tributyl phosphate, ethanol, and a solid acid catalyst (e.g., Amberlyst 36).
-
Procedure:
-
Step 1: Lactic Acid Extraction
-
Mix the aqueous ammonium lactate solution with tributyl phosphate in a round-bottom flask.
-
Heat the mixture under vacuum to facilitate the decomposition of ammonium lactate and the evaporation of ammonia and water.
-
The lactic acid will be extracted into the tributyl phosphate phase.
-
Separate the organic phase containing lactic acid.
-
-
Step 2: Esterification
-
Transfer the tributyl phosphate/lactic acid mixture to a new reaction flask.
-
Add ethanol and the solid acid catalyst.
-
Heat the mixture under reflux for a specified time (e.g., 10 hours).[6]
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
Analyze the product mixture for this compound concentration and by-products using GC or HPLC.
-
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for by-product minimization.
References
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 4. Manufacturing Process of this compound.pdf [slideshare.net]
- 5. uest.ntua.gr [uest.ntua.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. iaeng.org [iaeng.org]
- 10. researchgate.net [researchgate.net]
- 11. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the High-Temperature Stability of Ethyl Lactate
For researchers, scientists, and drug development professionals utilizing ethyl lactate in high-temperature applications, ensuring its stability is paramount to the success and reproducibility of experiments. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound at high temperatures?
A1: At elevated temperatures, this compound primarily degrades through two pathways:
-
Thermo-oxidative degradation: In the presence of oxygen, this compound can oxidize. This process is accelerated at higher temperatures and can lead to the formation of peroxides, which are unstable and can further degrade into byproducts like ethyl pyruvate, which may cause discoloration (yellowing) of the solvent.[1]
-
Thermal decomposition: Even in the absence of oxygen, high temperatures can provide sufficient energy to break the chemical bonds in the this compound molecule. This process, also known as pyrolysis, can lead to the formation of volatile byproducts such as acetaldehyde, ethanol, and carbon monoxide.
Q2: At what temperature does this compound start to decompose?
A2: The thermal stability of a substance is often determined by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. The "onset temperature" of decomposition is the temperature at which this weight loss begins. For this compound, its boiling point is between 151 to 155 °C (304 to 311 °F)[2]. Significant thermal decomposition can be expected at temperatures exceeding this, although slow degradation may occur at lower temperatures with prolonged heating. Precise onset temperatures can be determined using TGA, which would typically show the initiation of mass loss.[3][4]
Q3: What are the common signs of this compound degradation in my experiment?
A3: Signs of this compound degradation can include:
-
Discoloration: A yellowing of the solution is a common indicator of oxidative degradation, potentially due to the formation of ethyl pyruvate.[1]
-
Changes in pH: The formation of acidic byproducts from hydrolysis or oxidation can lead to a decrease in the pH of your solution.
-
Inconsistent experimental results: Degradation of the solvent can alter reaction kinetics, solubility of reagents, and ultimately lead to a lack of reproducibility.
-
Formation of precipitates: Polymerization of degradation products can result in the formation of insoluble materials.
Q4: How can I improve the stability of this compound at high temperatures?
A4: Several strategies can be employed to enhance the stability of this compound:
-
Use of an inert atmosphere: To prevent thermo-oxidative degradation, it is highly recommended to handle and store this compound under an inert atmosphere, such as nitrogen or argon.[1]
-
Addition of high-temperature antioxidants: Incorporating antioxidants can inhibit the oxidative degradation pathways.
-
Maintain dry conditions: The presence of water can lead to hydrolysis, especially at elevated temperatures. Ensuring anhydrous conditions can help maintain stability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Yellowing of this compound Solution | Oxidative degradation, potentially forming ethyl pyruvate. | 1. Ensure all experiments are conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Consider adding a high-temperature antioxidant to the this compound prior to heating. 3. Use fresh, high-purity this compound for each experiment. |
| Inconsistent Reaction Outcomes | Degradation of this compound is altering the reaction environment (e.g., polarity, pH). | 1. Verify the purity of the this compound before use. 2. Implement stabilization methods such as the use of an inert atmosphere and/or antioxidants. 3. Monitor the temperature of your reaction vessel closely to avoid overheating. |
| Formation of Insoluble Byproducts | Polymerization of degradation products. | 1. Lower the reaction temperature if possible. 2. Reduce the duration of high-temperature exposure. 3. Utilize a high-temperature antioxidant to inhibit radical-induced polymerization. |
High-Temperature Stabilizers for this compound
The addition of antioxidants is a key strategy for improving the stability of esters at high temperatures. These additives work by interrupting the free-radical chain reactions that lead to oxidative degradation.
| Stabilizer Class | Examples | Mechanism of Action | Typical Concentration |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Ester Phenolic Antioxidants (e.g., T512) | Act as free radical terminators, donating a hydrogen atom to quench reactive radicals and prevent further oxidation.[5] | 0.1 - 1.0% w/v |
| Amine Antioxidants | Phenyl-α-naphthylamine (PAN), Butyl Octyl Diphenylamine | Generally have higher temperature stability than phenolic antioxidants and are effective at inhibiting oxidation at elevated temperatures.[5][6] | 0.1 - 1.0% w/v |
Note: The optimal concentration of a stabilizer should be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Evaluation of this compound Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the onset temperature of decomposition for this compound.
Objective: To determine the thermal stability of this compound by identifying the temperature at which significant decomposition begins.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity this compound
-
Nitrogen gas (high purity)
-
TGA sample pans (e.g., aluminum or platinum)
-
Micropipette
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place an empty TGA sample pan on the balance and tare it.
-
Using a micropipette, dispense a small, precise amount of this compound (typically 5-10 mg) into the sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the point where a significant deviation from the baseline mass is first observed.[3][4]
Protocol 2: Assessing the Efficacy of High-Temperature Antioxidants
This protocol describes a method to compare the stabilizing effect of different antioxidants on this compound at a constant high temperature.
Objective: To evaluate the ability of various antioxidants to prevent the degradation of this compound under isothermal high-temperature conditions.
Apparatus and Materials:
-
High-purity this compound
-
Selected high-temperature antioxidants (e.g., BHT, Phenyl-α-naphthylamine)
-
Heating block or oil bath with precise temperature control
-
Inert atmosphere glove box or Schlenk line
-
Small glass vials with screw caps
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare stock solutions of each antioxidant in this compound at the desired concentrations (e.g., 0.1%, 0.5%, 1.0% w/v). Prepare a control sample of pure this compound.
-
Inside an inert atmosphere glove box, dispense equal volumes of each solution into separate, labeled glass vials.
-
Securely cap the vials.
-
Place the vials in a preheated heating block or oil bath set to the desired high temperature (e.g., 150°C, 175°C, 200°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial of each sample from the heat.
-
Allow the vials to cool to room temperature.
-
Analyze the samples using a suitable chromatographic technique (GC or HPLC) to quantify the remaining concentration of this compound.
-
Compare the degradation rate of this compound in the control sample to the rates in the samples containing antioxidants to determine the effectiveness of each stabilizer.
Visualizing Degradation and Stabilization Pathways
To better understand the processes involved in this compound degradation and the role of stabilizers, the following diagrams illustrate the key relationships.
Caption: High-temperature degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. fkit.unizg.hr [fkit.unizg.hr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Engine Oil Antioxidant,High Temperature Antioxidant,Lubricant Antioxidant Additive Manufacturer [cn-lubricantadditive.com]
- 6. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
Technical Support Center: Purification of Crude Ethyl Lactate
Welcome to the Technical Support Center for the purification of crude ethyl lactate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile, green solvent.
General Troubleshooting and FAQs
This section addresses common issues encountered during the purification of crude this compound, regardless of the specific method employed.
FAQs
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains unreacted starting materials, byproducts, and residual catalyst. The most common impurities include:
-
Water: Introduced with the reactants (e.g., commercial lactic acid solutions) and formed as a byproduct of the esterification reaction.
-
Ethanol: Unreacted excess ethanol used to drive the esterification reaction forward.
-
Lactic Acid: Unconverted lactic acid.
-
Lactic Acid Oligomers: Formed by the self-esterification of lactic acid, especially in concentrated solutions.[1][2]
-
This compound Oligomers: Formed from the reaction of this compound with lactic acid.
-
Catalyst Residues: Homogeneous catalysts (like sulfuric acid) or leached heterogeneous catalysts.
-
Fermentation Byproducts: If using bio-derived lactic acid, impurities like amino acids may be present.[3]
Q2: Why is the purity of this compound critical for pharmaceutical and drug development applications?
A2: In pharmaceutical and drug development, the purity of solvents is paramount to ensure the safety, efficacy, and stability of the final drug product. Impurities can:
-
React with the active pharmaceutical ingredient (API), leading to degradation and the formation of potentially toxic byproducts.
-
Interfere with the crystallization or formulation of the drug.
-
Exhibit their own pharmacological or toxicological effects.
-
Affect the chiral purity of the final product, which is critical for the activity of many drugs.[4]
Q3: How can I minimize the formation of lactic acid oligomers?
A3: The formation of lactic acid oligomers is an equilibrium reaction that is favored in concentrated lactic acid solutions.[1][2] To minimize their formation:
-
Use a sufficient excess of ethanol during esterification, as the presence of ethanol suppresses oligomerization.[2]
-
Keep reaction and storage temperatures as low as feasible, as higher temperatures can promote oligomerization.
-
Minimize the residence time of concentrated lactic acid at elevated temperatures before esterification.
Method-Specific Troubleshooting Guides
Reactive Distillation
Reactive distillation (RD) is a process intensification technique that combines the esterification reaction and the separation of products in a single unit. By continuously removing water, the reaction equilibrium is shifted towards the formation of this compound.[2][5]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Lactic Acid Conversion | - Insufficient catalyst activity (deactivation).- Water accumulation in the reaction zone.- Inadequate reboiler duty.- Incorrect feed ratio (ethanol/lactic acid). | - Regenerate or replace the catalyst. Check for catalyst poisons like cations (Na+, Ca2+).[6]- Optimize the reboiler duty and reflux ratio to effectively remove water. A reflux ratio near zero is often optimal.[1]- Increase the reboiler temperature to enhance the rate of water removal.[6]- Increase the molar excess of ethanol.[6] |
| High Energy Consumption | - High reflux ratio.- High ethanol-to-lactic acid feed ratio. | - Operate at a low or zero reflux ratio, as refluxing water and ethanol reduces separation efficiency.[1]- Optimize the ethanol feed to the minimum required for the desired conversion.- Consider a serial setup of reactors and distillation steps, which can be more energy-efficient than a single integrated RD column.[2] |
| Product Purity Below Specification | - Presence of a water/ethyl lactate azeotrope.- Inefficient separation of ethanol and water from the product stream. | - Ensure sufficient stages in the distillation column.- A final fractional distillation step under reduced pressure may be necessary to remove residual impurities.[7] |
FAQs
Q1: What are the advantages of reactive distillation for this compound production?
A1: Reactive distillation offers several advantages, including:
-
Process Intensification: Combines reaction and separation into a single unit, reducing capital and operational costs.[5]
-
Overcoming Equilibrium Limitations: Continuous removal of water drives the reaction towards higher conversion of lactic acid.[5]
-
Enhanced Reaction Rate: Maintaining a high driving force for the reaction leads to faster kinetics.[5]
Q2: What type of catalyst is typically used in reactive distillation for this compound synthesis?
A2: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst 15 and Amberlyst 46), are commonly used.[6][8] These are preferred over homogeneous catalysts like sulfuric acid because they are easily separated from the product and are less corrosive.
Fractional Distillation
Fractional distillation is a conventional method used to purify crude this compound by separating components based on their boiling points. It is often performed under reduced pressure to lower the boiling points and prevent thermal degradation.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation Efficiency | - Insufficient column height or number of theoretical plates.- Fluctuations in pressure or temperature.- Column flooding or weeping. | - Ensure the distillation column is adequately sized for the separation.- Maintain stable operating conditions (pressure, temperature, reflux ratio).- Adjust the vapor flow rate to operate within the optimal range for the column packing or trays. |
| Product Contamination with Water | - Formation of a water/ethyl lactate azeotrope. | - A preliminary distillation step to remove the bulk of the ethanol and water may be beneficial before the final purification of this compound.[7]- Consider using a dehydrating agent or a membrane-based separation technique to remove water prior to distillation. |
| Thermal Degradation of Product | - High reboiler temperature. | - Operate the distillation under reduced pressure to lower the boiling point of this compound.[7] |
FAQs
Q1: At what conditions is fractional distillation of this compound typically performed?
A1: For the final purification step, fractional distillation is often carried out under reduced pressure. One example cites a column bottom temperature of 155°C at atmospheric pressure, while another mentions purification by distillation under reduced pressure to remove heavy compounds.[7] The exact conditions will depend on the desired purity and the composition of the crude feed.
Q2: How can I remove both lighter and heavier impurities by distillation?
A2: A two-column system is often effective. The first column can be used to remove lighter components like ethanol and water overhead. The bottoms from the first column, rich in this compound, can then be fed to a second column where pure this compound is taken as the overhead product, leaving heavy impurities like oligomers in the bottom.[7]
Pervaporation and Membrane Separation
Pervaporation is a membrane-based process that can be used to selectively remove water from the reaction mixture, thereby enhancing the conversion and simplifying downstream purification.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Water Removal Rate (Flux) | - Membrane fouling.- Insufficient transmembrane pressure gradient. | - Clean or replace the membrane.- Optimize the vacuum on the permeate side or the pressure on the feed side. |
| Poor Selectivity (Ethanol or this compound in Permeate) | - Damaged membrane.- Inappropriate membrane material for the separation. | - Inspect the membrane for defects and replace if necessary.- Ensure the use of a hydrophilic membrane specifically designed for water separation (e.g., silica or zeolite-based membranes).[9][10] |
FAQs
Q1: How is pervaporation integrated into the this compound production process?
A1: Pervaporation can be used in a few ways:
-
In a Pervaporation Membrane Reactor (PVMR): The reaction and water removal occur simultaneously in a single vessel containing the catalyst and the membrane.[9]
-
Coupled with a Reactor: The reaction mixture is circulated from a reactor through a separate pervaporation module to remove water.
-
For Ethanol Dehydration: To dehydrate the recovered ethanol-water mixture for recycling.[5]
Q2: What are the main advantages of using membranes for this process?
A2: The primary advantages are high selectivity for water removal, the ability to break azeotropes, and operation at milder temperatures compared to distillation. This can lead to higher conversions and potentially lower energy consumption.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound purification.
Table 1: Purity and Yield of this compound by Different Methods
| Purification Method | Achieved Purity | Lactic Acid Conversion / Yield | Reference |
| Reactive Distillation | >90% | 89% | [5] |
| Reactive Distillation | >94.6% | - | [7] |
| Pervaporation Membrane Reactor | 96% | 98% | [9] |
| Distillation (post-esterification) | >98% | Complete conversion to this compound | [10] |
| Melt Crystallization | 99.98% | - | [11] |
Table 2: Typical Operating Conditions for this compound Synthesis and Purification
| Process | Parameter | Value | Reference |
| Reactive Distillation | Ethanol/Lactic Acid Molar Ratio | 3:1 | [5] |
| Reactive Distillation | Reboiler Temperature | ~110 °C | [6] |
| Fractional Distillation | Top Temperature | 77.2 °C | [7] |
| Fractional Distillation | Bottom Temperature | 155 °C | [7] |
| Pervaporation Membrane Reactor | Operating Temperature | 70 °C | [9] |
Experimental Protocols
General Protocol for Purification by Reactive Distillation
This protocol is a generalized procedure based on common practices described in the literature.[5][6]
-
Catalyst Loading: Pack the reactive section of the distillation column with a solid acid catalyst (e.g., Amberlyst 46).
-
Feed Preparation: Prepare a feed mixture of lactic acid and excess ethanol (e.g., a molar ratio of 3:1). The initial water content of the lactic acid should be minimized if possible.[5]
-
Startup: Pre-heat the reboiler. Introduce the feed streams into the column at their designated feed points. Lactic acid is typically fed near the top of the reactive section.
-
Operation: Heat the reboiler to the target temperature to initiate the reaction and vaporization. The overhead vapors, primarily an ethanol-water mixture, are condensed. A low or zero reflux ratio is often employed to maximize water removal.[1]
-
Product Collection: The bottom product, consisting of crude this compound, is continuously or periodically withdrawn from the reboiler.
-
Final Purification: The crude this compound is then fed to a separate distillation column, often under reduced pressure, to remove any remaining ethanol, water, and heavier byproducts to achieve the desired purity.[7]
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for this compound production and purification.
Logical Relationship of Common Purification Methods
Caption: Relationship between different this compound purification methods.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 5. uest.ntua.gr [uest.ntua.gr]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. US20060041165A1 - Continuous this compound preparation method - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
Addressing challenges of using ethyl lactate in industrial scale reactions
Technical Support Center: Ethyl Lactate in Industrial Scale Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in industrial scale reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it considered a "green" solvent?
This compound is an ester formed from the reaction of lactic acid and ethanol.[1][2] It is considered a "green" solvent because it is derived from renewable resources (fermentation of carbohydrates), is readily biodegradable to carbon dioxide and water, and exhibits low toxicity.[2][3][4][5] Its environmentally friendly profile makes it a sustainable alternative to many conventional petroleum-based solvents.[6][7][8]
2. What are the primary industrial applications of this compound?
This compound's excellent solvency power and benign safety profile make it suitable for a wide range of applications, including:
-
Pharmaceuticals: As a solvent and excipient in drug formulations and for chiral synthesis.[7][9][10]
-
Coatings and Inks: As a solvent in paints, coatings, and printing inks.[5]
-
Cleaning Agents: In the formulation of degreasers and cleaning products for various industries.[4][9]
-
Food and Fragrance: As a flavoring agent and in fragrances.[2][9][11]
3. What are the main challenges associated with the industrial use of this compound?
The primary challenges include:
-
Hydrolysis: this compound can hydrolyze back to lactic acid and ethanol, especially in the presence of water and acid or base catalysts.[3][12][13]
-
Byproduct Formation: Side reactions such as transesterification and the formation of lactic acid oligomers can occur, impacting product purity.[14][15][16]
-
Purification: Achieving high purity, particularly for pharmaceutical applications, can be challenging and costly due to the presence of water, unreacted starting materials, and byproducts.[3][17]
-
Solvent Removal: Its high boiling point can make it energy-intensive to remove from the final product.[1]
-
Safety and Handling: this compound is a flammable liquid and can cause serious eye damage, requiring specific handling procedures.[18][19][20]
4. How can the yield of this compound be maximized during production?
To maximize the yield of this compound, it is crucial to shift the reaction equilibrium of the esterification reaction to favor product formation. A common industrial method is reactive distillation, which continuously removes water (a byproduct) from the reaction mixture.[21][22][23] Other strategies include using an excess of one reactant (typically ethanol) and optimizing the catalyst, temperature, and reaction time.[21][24]
5. What are the key safety precautions for handling this compound on an industrial scale?
Proper safety measures are essential when handling this compound:
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[18][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles and gloves.[20]
-
Fire Safety: Keep away from heat, sparks, and open flames as it is a flammable liquid.[18][19] Use explosion-proof equipment and ground containers during transfer to prevent static discharge.[18]
-
Storage: Store in tightly closed containers in a cool, dry place.[18][25] To prevent degradation, it is often packaged under an inert atmosphere like nitrogen or argon.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Equilibrium limitation: The reversible nature of the esterification reaction limits the conversion to this compound.[14][21] | Implement reactive distillation to continuously remove water and drive the reaction forward.[21][22] Use an excess of ethanol.[21][26] |
| Catalyst deactivation: The catalyst may be deactivated by impurities or reaction conditions.[27] | Regenerate the catalyst according to the manufacturer's instructions.[27] Ensure feedstock purity. | |
| Product contamination with water | Incomplete reaction or inefficient water removal: Water is a byproduct of the esterification reaction.[1] | Optimize the reactive distillation process to ensure efficient water removal.[21][24] Use a drying agent or further distillation steps for purification.[28] |
| Presence of lactic acid oligomers | Self-esterification of lactic acid: Lactic acid can self-react to form oligomers, especially at high concentrations.[14][15][29] | Use an excess of ethanol to suppress oligomerization.[29] Consider a two-step process where lactic acid oligomers are first transesterified with ethanol.[15][30] |
| Discoloration of the final product | Thermal degradation: High reaction or distillation temperatures can lead to the degradation of this compound or impurities. | Optimize temperature control during the reaction and purification steps. Consider vacuum distillation to lower the boiling point.[28] |
| Formation of peroxides | Oxidation: Exposure to air, especially during storage, can lead to the formation of peroxides.[3] | Store this compound under an inert atmosphere (e.g., nitrogen or argon).[3] Consider the use of antioxidants like ascorbic acid or BHT for pharmaceutical-grade products.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reactive Distillation
This protocol describes a general procedure for the synthesis of this compound using reactive distillation to enhance reaction conversion.
Materials:
-
Lactic acid (e.g., 88 wt% aqueous solution)
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)[24][26]
-
Reactive distillation column setup
Procedure:
-
Prepare the feedstock by mixing lactic acid and ethanol. A molar excess of ethanol (e.g., a 3:1 molar ratio of ethanol to lactic acid) is recommended to favor the forward reaction.[21]
-
Pack the catalytic section of the distillation column with the acid catalyst.
-
Preheat the reboiler of the distillation column.
-
Continuously feed the lactic acid and ethanol mixture into the column.
-
Operate the column at a temperature and pressure that allows for the selective removal of water from the top of the column, while retaining this compound, ethanol, and lactic acid in the reactive section and reboiler.
-
Continuously withdraw the crude this compound product from the bottom of the column.
-
Monitor the composition of the top and bottom products using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure optimal separation and reaction conversion.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to remove unreacted ethanol and other impurities.[28]
Data Presentation
Table 1: Influence of Initial Water Content on Lactic Acid Conversion in Batch Esterification
| Initial Water Fraction (mol%) | Time to Equilibrium (h) | Equilibrium Lactic Acid Conversion (%) |
| 19 | 2.5 | 59 |
| Dehydrated starting mixture | 1 | 71 |
| Data adapted from a study on this compound production.[21] |
Table 2: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₃ | [11] |
| Molar Mass | 118.13 g/mol | [11] |
| Boiling Point | 151-155 °C | [11] |
| Flash Point | 55.0 °C (Closed Cup) | [19] |
| Autoignition Temperature | 400 °C | |
| Flammability Limits in Air | 1.5 - 11.4 vol% |
Visualizations
Diagrams
Caption: Reversible esterification of lactic acid with ethanol.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Manufacturing Process of this compound.pdf [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound Market Size, Demand, Scope, Overview and Top Key Players Till 2030 | Expert Review [mnmindusryresearch.digitalpress.blog]
- 5. industryarc.com [industryarc.com]
- 6. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. biviture.com [biviture.com]
- 9. Different Applications of this compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 15. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous this compound: A Kinetic Study [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. waterboards.ca.gov [waterboards.ca.gov]
- 19. vigon.com [vigon.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uest.ntua.gr [uest.ntua.gr]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. nj.gov [nj.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. repositum.tuwien.at [repositum.tuwien.at]
- 28. US20060041165A1 - Continuous this compound preparation method - Google Patents [patents.google.com]
- 29. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Processes Using Ethyl Lactate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing ethyl lactate in extraction processes. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "green" solvent?
This compound is an ester of lactic acid and ethanol.[1] It is considered a green solvent because it is derived from renewable resources, such as corn and sugar beets, through fermentation.[2][3] It is biodegradable, breaking down into harmless substances like water and carbon dioxide, non-toxic, non-carcinogenic, and non-corrosive.[4][5] The US Food and Drug Administration (FDA) has approved its use in food and pharmaceutical products, recognizing it as a safe alternative to many conventional petroleum-based solvents.[5][6][7]
Q2: What types of compounds can be effectively extracted using this compound?
This compound's amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, makes it a versatile solvent.[6] It is particularly effective for extracting a wide range of bioactive compounds from natural sources, including:
Its ability to dissolve both polar and non-polar compounds allows for the extraction of a broad spectrum of phytochemicals.[10]
Q3: What are the main advantages of using this compound over traditional solvents like methanol or hexane?
The primary advantages of this compound include its safety profile and environmental credentials. Unlike methanol and hexane, it is not toxic. It is also completely biodegradable. From an efficiency perspective, this compound can lead to higher extraction yields for certain compounds, such as polyphenols and flavonoids, when compared to solvents like methanol, hexane, and ethyl acetate. Furthermore, its physical properties, such as being a dense fluid of moderate viscosity, make it suitable for various industrial applications.[8]
Q4: Are there any significant disadvantages or challenges associated with using this compound?
The most significant challenge is the removal of this compound from the final extract due to its high boiling point (154°C) and low volatility.[5] Standard evaporation techniques, like using a rotary evaporator, can be slow, energy-intensive, and may require very low pressures to be effective.[5][11] The prolonged heating required can also lead to the degradation of heat-sensitive bioactive compounds.[5]
Q5: How should this compound be stored?
This compound is susceptible to degradation through hydrolysis and oxidation.[7] To ensure its stability, it should be stored in tightly sealed containers under cool, dry, and well-ventilated conditions.[12] It is often packaged under an inert gas blanket, such as nitrogen or argon, and it is highly recommended to maintain these inert conditions during storage to prevent oxidation.[7]
Troubleshooting Guides
Issue 1: Difficulty Removing this compound from the Extract
Problem: The high boiling point of this compound makes its removal by conventional evaporation methods challenging, slow, and potentially damaging to thermolabile compounds.
Solutions:
-
High-Vacuum Rotary Evaporation:
-
Cause: Insufficient vacuum or inefficient condensation.
-
Troubleshooting Steps:
-
Ensure your vacuum pump can achieve a pressure of 2 mbar or lower.[11]
-
Check the temperature of your condenser. It must be cold enough to effectively condense the this compound vapor, preventing it from overwhelming the vacuum pump.[11]
-
Use a water bath set to no higher than 40°C to gently heat the sample while under vacuum.[11] This minimizes thermal degradation of the target compounds.[5]
-
-
-
Non-Evaporative Water-Washing Method:
-
Cause: Need for a non-thermal removal method to protect sensitive compounds.
-
Troubleshooting Steps:
-
This method leverages the high water solubility of this compound.[5]
-
Add water to your oil-rich this compound extract. A volume of 30-60% of the extract volume is a good starting point.[5]
-
Mix the solution thoroughly for several minutes and then allow it to settle for about an hour. Two phases will form: an upper oil-rich phase and a lower solvent-rich aqueous phase.[5]
-
Separate the upper phase containing your target compounds. This method can reduce the this compound content by approximately 78%.[5] Since the remaining solvents (this compound, water) are food-grade, complete removal may not be necessary depending on the application.[5]
-
-
Issue 2: Low Extraction Yield
Problem: The amount of target compound extracted is lower than expected.
Solutions:
-
Optimize Extraction Parameters (Aqueous Two-Phase System - ATPS):
-
Cause: Suboptimal phase composition, pH, or equilibration time.
-
Troubleshooting Steps:
-
Phase Composition: The ratio of this compound to the salt solution is critical. For phenolic compounds from Orthosiphon stamineus, an optimal system consisted of 41.9% (w/w) this compound and 14.6% (w/w) sulfate salt.[6][13]
-
pH Adjustment: The pH of the system can significantly impact the partitioning of ionizable compounds. Test a range of pH values. For example, a pH of 6.0 was found to be optimal for the extraction of certain phenolics.[6][13]
-
Equilibration Time: Ensure sufficient mixing time for the solute to transfer between phases. An increase in equilibration time from 5 to 12.5 minutes was shown to increase yield, but longer times (e.g., 15 minutes) can have a negative effect due to the excluded volume effect, pushing compounds out of the desired phase.[6]
-
Sample Loading: Do not overload the system. High sample concentrations can decrease extraction efficiency. A sample load of 1.4% (w/w) was effective in one study.[6][13]
-
-
-
Consider Pressurized Liquid Extraction (PLE):
-
Cause: Ambient temperature extraction may not be efficient enough.
-
Troubleshooting Steps:
-
PLE uses elevated temperatures and pressures to enhance extraction efficiency.[8]
-
An extraction temperature of 120°C has been used effectively with hydro-organic mixtures of this compound.[9]
-
Be aware that while PLE can significantly improve yield compared to ambient methods, it has a much higher energy consumption.[3][8]
-
-
Quantitative Data Summary
Table 1: Optimal Parameters for ATPS Extraction of Phenolic Compounds
| Parameter | Optimal Value | Yield (%) | Partition Coefficient (K) | Reference |
|---|---|---|---|---|
| This compound Conc. | 41.9% (w/w) | 99.03 ± 1.37 | 23.28 ± 0.12 | [6][13] |
| Salt (Sulfate) Conc. | 14.6% (w/w) | 99.03 ± 1.37 | 23.28 ± 0.12 | [6][13] |
| Sample Loading | 1.4% (w/w) | 99.03 ± 1.37 | 23.28 ± 0.12 | [6][13] |
| pH | 6.0 | 99.03 ± 1.37 | 23.28 ± 0.12 | [6][13] |
| Equilibration Time | 12.5 min | 99.03 ± 1.37 | 23.28 ± 0.12 | [6] |
| Neutral Salt (KCl) | 1.5% (w/w) | 99.03 ± 1.37 | 23.28 ± 0.12 |[6][13] |
Table 2: Comparison of Extraction Techniques
| Technique | Solvent | Key Advantage | Key Disadvantage | Reference |
|---|---|---|---|---|
| Maceration | This compound | High Yield | Prolonged extraction time | [6] |
| Pressurized Liquid Extraction (PLE) | This compound | High performance, efficient | High energy consumption | [3][8] |
| Aqueous Two-Phase System (ATPS) | This compound | High yield, scalable, simple | Requires careful parameter optimization | [6] |
| Supercritical Fluid Extraction (SFE) | CO2-ethanol | Green technique | Low yield for some phenolics |[6] |
Experimental Protocols
Protocol 1: Aqueous Two-Phase System (ATPS) Extraction of Phenolic Compounds
This protocol is based on the methodology for extracting phenolic compounds from Orthosiphon stamineus.[6]
-
Sample Preparation:
-
Rinse fresh plant material (e.g., leaves) and freeze at -20°C for 48 hours.
-
Freeze-dry the material to remove water.
-
Grind the dried material into a fine powder.
-
-
ATPS Formation:
-
In a 15 mL centrifuge tube, combine the following components to the desired final weight percentages (e.g., 41.9% this compound, 14.6% sulfate salt).
-
Add the powdered plant sample (e.g., 1.4% w/w).
-
Add any neutral salts if required (e.g., 1.5% w/w KCl).
-
Adjust the pH of the system to the desired value (e.g., 6.0) using dilute acid or base.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
-
Phase Separation and Extraction:
-
Allow the mixture to equilibrate for the optimized time (e.g., 12.5 minutes) at room temperature to allow for phase separation.
-
Centrifuge the tube to ensure a clear separation between the top this compound-rich phase and the bottom salt-rich aqueous phase.
-
-
Sample Analysis:
-
Carefully pipette aliquots from both the top and bottom phases.
-
Quantify the total phenolic content (TPC) in each phase using an appropriate method, such as the Folin-Ciocalteu assay.[6]
-
Calculate the partition coefficient (K) and the extraction yield (Y) to determine efficiency.
-
Protocol 2: Pressurized Liquid Extraction (PLE) of Bioactive Compounds
This protocol is a general guide based on the extraction of compounds from Cytisus scoparius.[8]
-
Sample Preparation:
-
Grind the dried plant material.
-
Mix the ground sample with a dispersant, such as washed sea sand, in a 1:2 ratio.[8]
-
-
Cell Loading:
-
Place a cellulose filter at the bottom of a stainless steel PLE cell (e.g., 10 mL).
-
Add a small amount of clean sand to the cell.
-
Load the sample-dispersant mixture into the cell.
-
Fill any remaining space with clean sand and place a second filter on top.
-
-
Extraction:
-
Collection and Post-Extraction:
-
Collect the extract in a collection vial.
-
Bring the extract to a final volume with the extraction solvent.
-
Filter the extract through a 0.45 µm filter before analysis (e.g., by LC-MS/MS).[8]
-
Visualizations
Caption: A workflow diagram for optimizing an Aqueous Two-Phase System (ATPS) extraction.
Caption: A decision tree for troubleshooting the removal of this compound post-extraction.
References
- 1. scribd.com [scribd.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Use of this compound to extract bioactive compounds from Cytisus scoparius: Comparison of pressurized liquid extraction and medium scale ambient temperature systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR102109780B1 - Method for producing the extracts of natural material using this compound - Google Patents [patents.google.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. cetjournal.it [cetjournal.it]
- 7. pharmtech.com [pharmtech.com]
- 8. i-grape.es [i-grape.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. [PDF] this compound as a Green Solvent for Aqueous Two-Phase Extraction of Bioactive Compounds from Orthosiphon Stamineus | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ethyl Lactate-Water Azeotrope Separation
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for breaking the ethyl lactate-water azeotrope.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-water azeotrope?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] The this compound-water system forms a minimum-boiling azeotrope, meaning the azeotrope's boiling point is lower than that of either pure component.[2][3] When you distill a mixture of this compound and water, the vapor phase will eventually reach a constant composition—the azeotropic point—preventing further separation of the two components. This is a critical challenge in processes that require pure this compound, such as in drug formulation or as a green solvent in synthesis where water content must be minimal.
Q2: At what composition and temperature does the this compound-water azeotrope form?
The exact composition of the azeotrope is highly dependent on pressure. This pressure sensitivity is a key property that can be exploited for separation.[4][5] Different studies have reported various compositions at different pressures, highlighting this dependency.
| Water Content (mol%) | Water Content (wt%) | Boiling Point (°C) | Pressure |
| 79.3 mol% | ~50.0 wt% | 99.76 °C | Not Specified |
| Not Specified | ~71.0 wt% | Not Specified | 80 mmHg (10.7 kPa) |
| 93.5 mol% | ~79.0 wt% | Not Specified | Not Specified |
| Not Specified | ~29.7 wt% | Not Specified | Not Specified |
| [2][6][7] |
Q3: What are the primary methods to break the this compound-water azeotrope?
Several techniques can be employed to overcome the azeotropic limitation. The choice of method depends on the scale of the experiment, required purity, available equipment, and economic factors. The most common methods include:
-
Pervaporation: Uses a semi-permeable membrane to selectively remove water.
-
Reactive Distillation: Combines the esterification reaction and distillation in a single unit, continuously removing water as it is produced.[8]
-
Pressure-Swing Distillation: Exploits the change in azeotropic composition with pressure using two distillation columns at different pressures.[9]
-
Extractive Distillation: Involves adding a high-boiling solvent (entrainer) to alter the relative volatility of the mixture components.[10]
-
Salting-Out: An involatile salt is added to the mixture, which preferentially associates with water, increasing the relative volatility of this compound.
-
Adsorption: Utilizes molecular sieves to physically trap water molecules from the mixture.[8]
Troubleshooting Guides
Method 1: Pervaporation
Pervaporation is a membrane-based process where a liquid mixture is in contact with one side of a membrane, and a vacuum or sweep gas is applied to the other side. One component of the mixture preferentially permeates through the membrane and is removed as a vapor. For dehydrating this compound, hydrophilic membranes are used to selectively remove water.[11]
Q: My water removal rate (flux) is too low. What should I do?
-
Increase Temperature: Flux is highly dependent on temperature. Increasing the feed temperature will generally increase the water flux. However, be mindful of the membrane's maximum operating temperature to prevent damage.[12]
-
Check Permeate Pressure: Ensure the vacuum on the permeate side is sufficiently low (or the sweep gas flow is high enough). A lower permeate pressure provides a greater driving force for separation.
-
Inspect for Membrane Fouling: Lactic acid or other non-volatile components can foul the membrane surface, blocking pores and reducing flux. Consider a pre-filtration step or cleaning the membrane according to the manufacturer's protocol.[13]
Q: The purity of my final this compound is not high enough (poor selectivity). How can I improve it?
-
Optimize Temperature: While higher temperatures increase flux, they can sometimes decrease selectivity. There is often an optimal temperature range for the best balance of flux and selectivity.[2]
-
Check Membrane Integrity: The membrane may have defects or may have been compromised by chemical incompatibility, especially with acidic solutions or aggressive organic solvents.[13] Test the membrane with a standard solution if possible.
-
Select a Different Membrane: Not all hydrophilic membranes perform equally. Membranes like the PERVAP™ series are specifically designed for dehydration applications. It may be necessary to screen different membranes for optimal performance with your specific mixture.[13]
Method 2: Reactive Distillation
In the context of this compound production, reactive distillation drives the esterification reaction to completion by continuously removing water from the reaction zone, thus breaking the equilibrium limitation and preventing the formation of a stable azeotrope in the final product stream.[14]
Q: The conversion of lactic acid is low, and I'm still getting a lot of water in my product.
-
Check Catalyst Activity: The acid catalyst (e.g., Amberlyst 46) can become deactivated by impurities or cations (Na+, Ca2+).[15] Consider regenerating the catalyst with an acid wash or replacing it.
-
Increase Reboiler Duty: A higher heat input is necessary to vaporize the water and ethanol, carrying the water to the top of the column. Insufficient energy will lead to poor separation.[15]
-
Adjust Feed Ratio: A higher ethanol-to-lactic acid molar ratio can enhance the reaction rate and improve the stripping of water.[15]
-
Optimize Reflux Ratio: For this specific system, operating with a low or near-zero reflux ratio is often most effective. Refluxing the distillate (which is rich in water and ethanol) can reintroduce water into the system, reducing separation efficiency.[16]
Q: My product stream contains significant amounts of ethanol.
-
Preheat the Feed: Preheating the ethanol feed stream can reduce the amount of ethanol that ends up in the bottom product stream with the this compound.[16]
-
Optimize Column Design: The number of stages in the column and the feed point locations are critical. The lactic acid should be fed near the top of the column to ensure it flows down through the reactive zone.[16]
-
Control Reboiler Temperature: Excessively high temperatures can lead to the vaporization of this compound along with the water and ethanol.
Experimental Protocols
Protocol 1: Pervaporation (Lab Scale)
This protocol outlines a general procedure for dehydrating an this compound-water mixture using a lab-scale pervaporation setup.
Materials:
-
This compound-water azeotropic mixture
-
Lab-scale pervaporation unit with a flat-sheet membrane cell
-
Hydrophilic pervaporation membrane (e.g., PERVAP™ 1131)
-
Heating/circulating bath
-
Vacuum pump and cold trap (e.g., liquid nitrogen)
-
Analytical balance
-
Gas chromatograph (GC) or Karl Fischer titrator for water analysis
Procedure:
-
Membrane Installation: Carefully install the hydrophilic membrane in the test cell, ensuring a proper seal to prevent leaks.
-
System Setup: Connect the feed tank to the membrane cell via a pump. Connect the heating circulator to the jacket of the membrane cell. Connect the permeate side of the cell to the cold trap, which is then connected to the vacuum pump.
-
Feed Preparation: Fill the feed tank with the this compound-water mixture.
-
Experiment Start:
-
Start the heating circulator and allow the feed to reach the desired temperature (e.g., 60-80 °C).[13]
-
Start the feed pump to circulate the mixture across the membrane surface.
-
Start the vacuum pump to reduce the pressure on the permeate side.
-
-
Sample Collection:
-
Allow the system to stabilize for at least 30 minutes.
-
Collect the condensed permeate from the cold trap over a measured period. Weigh the collected permeate to determine the flux (mass of permeate per membrane area per time).
-
Periodically take samples from the feed tank (retentate) to monitor the change in water concentration.
-
-
Analysis: Analyze the composition of the feed and permeate samples using GC or Karl Fischer titration to determine the water content and calculate the membrane's selectivity.
-
Shutdown: Once the desired water concentration in the feed is achieved, stop the pumps and heater. Carefully vent the system to atmospheric pressure.
Protocol 2: Salting-Out (Batch Extraction)
This method uses a salt to induce a phase separation or to increase the activity coefficient of this compound, making it more volatile than water.
Materials:
-
This compound-water azeotropic mixture
-
Anhydrous inorganic salt (e.g., potassium carbonate, sodium sulfate)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator or distillation apparatus
Procedure:
-
Salt Addition: Place the this compound-water mixture in a flask with a magnetic stir bar.
-
Dissolution: Gradually add a pre-determined amount of the anhydrous salt (e.g., starting with 10-20% w/v) to the mixture while stirring. Continue stirring until the salt is completely dissolved or a saturated solution is formed.
-
Phase Separation (if applicable): If two liquid phases form, transfer the mixture to a separatory funnel. Allow the layers to settle and separate the organic (this compound-rich) layer from the aqueous (salt-rich) layer.
-
Distillation: Transfer the this compound-rich layer (or the entire mixture if no phase separation occurred) to a distillation flask.
-
Fractional Distillation: Carefully distill the mixture. The addition of the salt should have broken the azeotrope, allowing water to be removed as a separate fraction from the this compound. Collect the fractions and monitor their composition using a refractometer or GC.
-
Analysis: Analyze the purity of the collected this compound fraction. The optimal salt and concentration may need to be determined through a series of small-scale screening experiments.
Methodology Visualizations
Workflow Diagrams (Graphviz)
Safety Precautions
When working with this compound and other solvents, always adhere to standard laboratory safety protocols.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves.
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. Ensure the area is well-ventilated.
-
Consult SDS: Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. ThermoML:J. Chem. Eng. Data 2006, 51, 4, 1220-1225 [trc.nist.gov]
- 4. youtube.com [youtube.com]
- 5. Pressure Swing Distillation to Break Azeotropes - ChemEnggHelp [chemengghelp.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. uest.ntua.gr [uest.ntua.gr]
- 9. famt.ac.in [famt.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Review of Pervaporation and Vapor Permeation Process Factors Affecting the Removal of Water from Industrial Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low-Temperature Hydrophilic Pervaporation of Lactic Acid Esterification Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositum.tuwien.at [repositum.tuwien.at]
- 16. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Catalyst Performance for Ethyl Lactate Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of ethyl lactate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The most common catalysts are solid acid catalysts, particularly ion-exchange resins like Amberlyst-15 and Amberlyst-46.[1][2] Other catalysts that have been explored include zirconium-based catalysts, which show good performance and stability, and enzymatic catalysts like lipases for milder reaction conditions.[3][4][5]
Q2: What is a typical starting molar ratio of ethanol to lactic acid?
A2: A molar reactant ratio of ethanol to lactic acid of 3:1 is often cited as an optimal value in the literature.[6] However, this can be varied, and ratios from 1:1 up to 50:1 have been explored depending on the experimental setup, with higher ethanol excess often used in reactive distillation to shift the equilibrium.[7]
Q3: How does water content in the reaction mixture affect the synthesis?
A3: Water is a byproduct of the esterification reaction and its presence can limit the reaction rate and the conversion of lactic acid due to equilibrium limitations.[6] Reducing the initial water content of the feedstock is crucial for achieving good performance.[2]
Q4: What is the typical temperature range for this compound synthesis?
A4: For solid acid catalysts like Amberlyst resins, temperatures typically range from 50°C to 100°C.[8][9] One study found that for Amberlyst 46, a medium temperature of 363 K (90°C) showed the best results.[8] Zirconium-based catalysts may require higher temperatures, around 140°C.[3][4] Enzymatic reactions with lipases are generally conducted at lower temperatures, around 40-55°C.[5][10]
Q5: How does catalyst loading influence the reaction rate?
A5: Generally, increasing the catalyst loading increases the reaction rate. However, there is an optimal loading beyond which the increase in rate may become negligible or mass transfer limitations may occur. A typical catalyst weight fraction used in batch experiments is around 10 wt%.[2][6]
Troubleshooting Guide
Q1: My this compound yield is low, and the conversion of lactic acid is poor. What are the possible causes and solutions?
A1:
-
Possible Cause 1: Equilibrium Limitation. The esterification of lactic acid with ethanol is a reversible reaction, and the presence of the water byproduct can limit the conversion.
-
Possible Cause 2: Catalyst Deactivation. The catalyst may have lost its activity.
-
Solution: Regenerate the catalyst. For ion-exchange resins like Amberlyst, this can be done by washing with an acid solution (e.g., 5 wt% HCl) followed by rinsing with deionized water.[8] For other catalysts, refer to specific regeneration protocols.
-
-
Possible Cause 3: Insufficient Catalyst Loading or Reaction Time. The amount of catalyst or the duration of the reaction may not be sufficient to reach high conversion.
-
Solution: Increase the catalyst loading or extend the reaction time and monitor the progress of the reaction by taking samples periodically.
-
-
Possible Cause 4: Presence of Impurities. Impurities in the feedstock, such as cations (Na+, Ca2+), can deactivate ion-exchange resin catalysts.[8]
-
Solution: Use purified reactants. If using fermentation-derived lactic acid, consider a pre-purification step.
-
Q2: I am observing a decrease in catalyst performance after a few runs. How can I address catalyst deactivation?
A2:
-
Possible Cause 1: Poisoning by Impurities. As mentioned, cations or other impurities in the feedstock can poison the active sites of the catalyst.
-
Solution: Implement a regeneration procedure. For Amberlyst resins, an acid wash is effective.[8]
-
-
Possible Cause 2: Thermal Degradation. For some catalysts, especially certain ion-exchange resins, high reaction temperatures can lead to thermal degradation.
-
Possible Cause 3: Fouling. The catalyst surface may be blocked by oligomers of lactic acid or other byproducts.
-
Solution: A suitable washing procedure with a solvent that can dissolve the fouling agents might be necessary. In some cases, calcination at a controlled temperature can remove organic deposits from inorganic catalysts.
-
Q3: The selectivity towards this compound is poor, and I am getting unwanted byproducts. What can I do?
A3:
-
Possible Cause 1: Lactic Acid Oligomerization. At high concentrations and temperatures, lactic acid can undergo self-esterification to form oligomers.[6]
-
Possible Cause 2: Unfavorable Reaction Conditions. The reaction temperature or pressure might be promoting side reactions.
-
Solution: Optimize the reaction conditions. A systematic study varying temperature, pressure, and reactant ratios can help identify the conditions that maximize selectivity towards this compound.
-
Data Presentation: Catalyst Performance Comparison
Table 1: Performance of Amberlyst Resins in this compound Synthesis
| Catalyst | Ethanol:Lactic Acid Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Lactic Acid Conversion (%) | This compound Yield (%) | Reference |
| Amberlyst 46 | 3:1 | 90 | 2.5 | ~55 (after 8h) | - | [8] |
| Amberlyst 15 | 3:1 | 80 | - | >95 | - | [9] |
| Amberlyst 15 | 50:1 | 150 | 2 | - | 54.20 | [7] |
| Amberlyst 46 | 3:1 | 82 | 10 | ~60 (equilibrium) | - | [2][6] |
| Amberlyst 48 | 3:1 | 82 | 10 | ~60 (equilibrium) | - | [6] |
| Amberlyst 15 | 3:1 | 82 | 10 | ~60 (equilibrium) | - | [6] |
Table 2: Performance of Zirconium-based Catalysts
| Catalyst | Reactant | Temperature (°C) | Time (h) | Reactant Conversion (%) | This compound Yield (%) | Reference |
| Basic Zirconium Carbonate | Dihydroxyacetone | 140 | 4 | 100 | 85.3 | [3][4] |
| Zirconium Dioxide | Dihydroxyacetone | 140 | 4 | 93.4 | 65.2 | [4] |
| Zirconium Hydroxide | Dihydroxyacetone | 140 | 4 | 98.7 | 78.5 | [4] |
Table 3: Performance of Lipase Catalysts
| Catalyst | Ethanol:Lactic Acid Molar Ratio | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |
| Immobilized Aspergillus fumigatus lipase | 8.3:1 | 55 | 26.87 | 24.32 | [5] |
| Purified Aspergillus fumigatus lipase | 5:1 (500mM:100mM) | 40 | 12 | 87.32 | [5] |
| Novozym 435 | 8.3:1 | 55 | 26.87 | 25.13 | [5] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Batch Reactor (Example with Amberlyst 15)
-
Catalyst Preparation:
-
Wash the Amberlyst 15 resin several times with deionized water.
-
Dry the washed resin in an oven at 353.15 K (80°C) until a constant mass is achieved.[13]
-
-
Reaction Setup:
-
Charge a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer with lactic acid and ethanol at the desired molar ratio (e.g., 3:1 ethanol to lactic acid).[2]
-
Heat the mixture to the desired reaction temperature (e.g., 82°C or 355 K) using a temperature-controlled oil bath.[2]
-
-
Reaction Execution:
-
Once the temperature is stable, take an initial sample (t=0).
-
Add the pre-weighed dried Amberlyst 15 catalyst to the reaction mixture (e.g., 10 wt% of the total reactant mass).[2]
-
Start the stirrer to ensure the catalyst is well-suspended.
-
Withdraw samples at regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly) for analysis.
-
-
Sample Analysis:
-
Data Calculation:
-
Calculate the conversion of lactic acid and the yield of this compound at each time point based on the analytical results.
-
Protocol 2: Regeneration of Amberlyst Catalyst
-
Catalyst Recovery:
-
After the reaction, separate the catalyst from the reaction mixture by filtration.
-
-
Washing:
-
Wash the recovered catalyst with ethanol to remove any adsorbed reactants and products.
-
-
Acid Treatment:
-
Stir the catalyst in a 5 wt% aqueous solution of hydrochloric acid (HCl) for 15-30 minutes at room temperature.[8]
-
-
Rinsing:
-
Filter the catalyst and wash it thoroughly with deionized water until the wash water is neutral (pH ~7) and the conductivity is low (e.g., below 15 µS).[8]
-
-
Drying:
-
Dry the regenerated catalyst in an oven at 80-100°C until a constant weight is achieved. The catalyst is now ready for reuse.
-
Protocol 3: Preparation of Basic Zirconium Carbonate Catalyst
-
Starting Material:
-
Obtain commercial basic zirconium carbonate.
-
-
Calcination:
-
Cooling and Storage:
-
After calcination, allow the catalyst to cool down to room temperature in a desiccator to prevent moisture absorption.
-
Store the prepared catalyst in a sealed container until use.
-
Visualizations
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One-pot conversion of dihydroxyacetone into this compound by Zr-based catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00775K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil [frontiersin.org]
- 12. Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Ethyl Lactate Corrosion Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion issues when using ethyl lactate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound corrosive?
A1: Pure, anhydrous this compound is generally considered to be non-corrosive to most common laboratory materials, including many metals and plastics.[1] However, its corrosive properties can increase significantly under certain conditions.
Q2: What makes this compound become corrosive?
A2: The primary cause of corrosion when using this compound is hydrolysis. In the presence of water, this compound can slowly break down into ethanol and lactic acid. Lactic acid is more corrosive than this compound, particularly to certain metals. This process can be accelerated by elevated temperatures and the presence of acids or bases.
Q3: How can I prevent the hydrolysis of this compound?
A3: To minimize hydrolysis, it is crucial to keep this compound as dry as possible. This can be achieved by:
-
Storing this compound in tightly sealed containers in a cool, dry place.
-
Using a dry inert gas (e.g., nitrogen or argon) blanket for long-term storage or in sensitive applications.
-
Minimizing exposure to atmospheric moisture during handling.
-
Using dried glassware and equipment.
Q4: What materials are generally compatible with this compound?
A4: Generally, the following materials are considered compatible with this compound under normal operating conditions:
-
Metals: High-grade stainless steels (such as 316L) and glass are commonly used. However, the presence of lactic acid from hydrolysis can increase corrosion rates.
-
Plastics: Polypropylene (PP) and Polyethylene (PE) generally show good resistance.
-
Elastomers: Fluorosilicone is a recommended option for seals and O-rings.
Q5: What materials should I avoid using with this compound?
A5: Caution should be exercised when using the following materials with this compound, especially if the presence of water or elevated temperatures is a concern:
-
Metals: Lower grade stainless steels, aluminum, copper, brass, and bronze may be susceptible to corrosion, especially if lactic acid is present.
-
Plastics: Polyvinyl chloride (PVC) may have limited compatibility.
-
Elastomers: Natural rubber, butyl rubber, EPDM, and polystyrene-containing materials are generally not recommended as they can experience swelling, hardening, and degradation.
Troubleshooting Guide
Problem: I am observing discoloration or pitting on my stainless steel equipment after using this compound.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound: The presence of water has led to the formation of lactic acid, which is corroding the stainless steel. | 1. Verify Water Content: Test the water content of your this compound. 2. Implement Dry Handling Procedures: Ensure all equipment is thoroughly dried before use. Use an inert gas blanket during processing and storage where possible. 3. Material Upgrade: If corrosion persists, consider upgrading to a more corrosion-resistant grade of stainless steel (e.g., 316L or higher) or other resistant alloys. |
| Contamination: The this compound may be contaminated with acidic or basic impurities. | 1. Check Purity: Analyze the purity of your this compound. 2. Source New Solvent: Obtain a higher purity grade of this compound from a reputable supplier. |
| High Operating Temperature: Elevated temperatures accelerate both hydrolysis and corrosion rates. | 1. Reduce Temperature: If your process allows, lower the operating temperature. 2. Material Evaluation: If high temperatures are necessary, ensure your materials of construction are rated for those conditions in the presence of potentially acidic this compound. |
Problem: My elastomeric seals (O-rings, gaskets) are swelling, becoming brittle, or failing prematurely.
| Possible Cause | Recommended Solution |
| Material Incompatibility: The elastomer is not resistant to this compound. | 1. Material Selection: Replace the incompatible elastomer with a more resistant option. Fluorosilicone is a good candidate. Consult a chemical compatibility chart or your seal supplier for recommendations. 2. Perform Compatibility Testing: Before implementing a new elastomer, perform immersion testing to confirm its suitability for your specific operating conditions. |
| Incorrect Hardness (Durometer): The selected elastomer has an inappropriate hardness for the application. | Consult with a sealing specialist to determine the correct durometer for your application, considering pressure, temperature, and chemical exposure. |
Data on Material Compatibility
Due to the limited availability of specific quantitative corrosion rate data for this compound in publicly accessible literature, the following tables provide qualitative compatibility information and general guidance. It is strongly recommended that users conduct their own compatibility testing under their specific operating conditions.
Table 1: Corrosion Resistance of Common Metals in this compound
| Material | Grade/Alloy | Expected Corrosion Rate in Pure this compound (Room Temp) | Notes |
| Stainless Steel | 304 | Low | Susceptible to pitting and crevice corrosion if water and chlorides are present, leading to the formation of lactic acid. |
| Stainless Steel | 316 / 316L | Very Low | Molybdenum content provides better resistance to pitting and crevice corrosion from chlorides. 316L is preferred for welded components. |
| Aluminum | Various | Moderate to High | Generally not recommended, especially if moisture is present, as it is susceptible to corrosion by organic acids. |
| Copper | C11000 | Moderate | Can be corroded by organic acids, especially in the presence of oxygen. |
| Brass | C26000 | Moderate to High | Susceptible to dezincification and corrosion from organic acids. |
| Bronze | C93200 | Moderate | Generally more resistant than brass, but still susceptible to corrosion by organic acids. |
Table 2: Compatibility of Common Polymers and Elastomers with this compound
| Material | Type | Change in Tensile Strength | Change in Elongation | Change in Hardness | Volume Swell | Compatibility Rating |
| Polypropylene | PP | Testing Recommended | Testing Recommended | Testing Recommended | Testing Recommended | Good |
| Polyethylene | PE | Testing Recommended | Testing Recommended | Testing Recommended | Testing Recommended | Good |
| Polyvinyl Chloride | PVC | Testing Recommended | Testing Recommended | Testing Recommended | Testing Recommended | Fair |
| Polytetrafluoroethylene | PTFE | Negligible | Negligible | Negligible | Negligible | Excellent |
| Buna-N (Nitrile) | Elastomer | Significant Decrease | Significant Decrease | Increase | High | Not Recommended |
| Viton® (FKM) | Elastomer | Decrease | Decrease | Increase | Moderate | Fair to Good (testing recommended) |
| EPDM | Elastomer | Significant Decrease | Significant Decrease | Increase | High | Not Recommended |
| Neoprene | Elastomer | Significant Decrease | Significant Decrease | Increase | High | Not Recommended |
| Fluorosilicone | Elastomer | Minimal Change | Minimal Change | Minimal Change | Low | Excellent |
Experimental Protocols
Protocol 1: Immersion Corrosion Testing of Metals (Based on ASTM G31)
This protocol outlines a standard procedure for determining the corrosion rate of metals in this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Ethyl Lactate Purity: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Ethyl lactate, a versatile and green solvent, is increasingly utilized in various applications, demanding robust and reliable analytical methods for its purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of this compound purity. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Characteristics
The selection of an analytical method for purity determination is a multi-faceted decision, balancing sensitivity, selectivity, speed, and cost. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Feature | GC-MS | HPLC-UV | FTIR | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Absorption of infrared radiation by molecular vibrations | Nuclear spin resonance in a magnetic field |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities | Quantification of non-volatile or thermally labile impurities, chiral purity | Rapid screening for major components and functional group identification | Absolute quantification and structural elucidation |
| Sensitivity | Very high (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Moderate to low (typically >0.1%)[1] | Moderate (mg/mL to µg/mL) |
| Selectivity | Very high, especially with MS detection | High, dependent on column and mobile phase | Moderate, susceptible to overlapping bands | Very high, excellent for isomeric differentiation |
| Speed | Moderate (10-30 min per sample) | Moderate (10-30 min per sample) | Very fast (<1 min per sample) | Slow to moderate (minutes to hours per sample) |
| Cost | High (instrumentation and maintenance) | Moderate | Low (instrumentation) | Very high (instrumentation and expertise) |
| Quantitative Accuracy | Excellent with proper calibration | Excellent with proper calibration | Good for high concentration components with calibration | Excellent, primary ratio method |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical results. The following sections provide representative protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration within the calibrated range. An internal standard (e.g., n-heptanol) may be added for improved quantitation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Data Analysis:
-
Identification: Compare the mass spectrum of each chromatographic peak with a reference library (e.g., NIST) and with the spectrum of a certified reference standard.
-
Quantification: Generate a calibration curve using certified reference standards of this compound and potential impurities. The concentration of each impurity is calculated based on its peak area relative to the calibration curve. The purity of this compound is determined by subtracting the total percentage of impurities from 100%.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify non-volatile impurities, such as lactic acid and its oligomers, and to determine the chiral purity of this compound.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector. For chiral analysis, a chiral column and a polarimetric or UV detector are required.
-
HPLC Conditions (for non-volatile impurities):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (with a small amount of acid, e.g., 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for compounds with a chromophore) or RI for universal detection.
-
Injection Volume: 10 µL.
-
-
HPLC Conditions (for chiral purity):
Data Analysis:
-
Quantification: Similar to GC-MS, create a calibration curve with certified reference standards for each impurity. Calculate the concentration based on the peak area.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To rapidly screen for the presence of major impurities and to confirm the identity of this compound.
Methodology:
-
Sample Preparation: None required for liquid samples.
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use.
-
FTIR Conditions:
-
Accessory: ATR with a diamond or zinc selenide crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis:
-
Identification: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could indicate the presence of water or residual lactic acid.
-
Quantification: While not as precise as chromatographic methods, quantitative analysis is possible by creating a calibration curve based on the absorbance of a characteristic peak of an impurity at different concentrations.[3] This is most effective for impurities present at higher concentrations (>0.1%).[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To provide an absolute quantification of this compound purity without the need for a specific reference standard for each impurity.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Conditions (¹H NMR):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or more).
-
Data Analysis:
-
Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved this compound proton signal (e.g., the quartet of the -CH- group) to the integral of a known proton signal from the internal standard. The molar ratio, and subsequently the mass percentage, can be determined with high accuracy.[4]
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data for the analysis of this compound and its common impurities using the described techniques. It is important to note that direct comparative studies on this compound are limited, and some data is synthesized from the analysis of similar compounds.
| Analytical Technique | Analyte/Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) |
| GC-FID [5] | This compound | 1.0 µ g/sample | 3.33 µ g/sample | >0.99 | <5% |
| HPLC-UV | Lactic Acid | ~0.04 ng/mL | ~0.13 ng/mL | >0.999 | <2% |
| FTIR-ATR | Ethanol in Water | 0.04% (v/v)[6] | ~0.12% (v/v) | >0.99 | <5% |
| qNMR | General Impurities | Analyte dependent | SNR > 150 for <1% uncertainty[7] | Not applicable (primary method) | <1% |
*Data for lactic acid, a potential impurity in this compound. **Data for ethanol in water, demonstrating the capability of the technique for a similar analysis.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical relationships in method selection, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
The validation of this compound purity can be effectively achieved by several analytical techniques, each with its unique strengths and weaknesses.
-
GC-MS stands out for its high sensitivity and selectivity in identifying and quantifying volatile and semi-volatile impurities, making it the gold standard for detecting residual solvents from the synthesis process.
-
HPLC is indispensable for the analysis of non-volatile or thermally labile impurities such as lactic acid and its oligomers. It is also the method of choice for determining chiral purity.
-
FTIR serves as a rapid and cost-effective screening tool for identity confirmation and the detection of major impurities. Its speed makes it ideal for high-throughput at-line or in-line process monitoring.
-
qNMR offers the significant advantage of being a primary ratio method, allowing for the absolute quantification of purity without the need for individual impurity reference standards. This makes it a powerful tool for the certification of reference materials and for obtaining highly accurate purity values.
Ultimately, a comprehensive purity assessment of this compound may benefit from an orthogonal approach, utilizing a combination of these techniques. For routine quality control, a validated GC or HPLC method is often sufficient. However, for in-depth characterization and the certification of high-purity standards, the combination of chromatographic techniques with the absolute quantification power of qNMR provides the most complete and reliable picture of this compound purity.
References
- 1. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 2. CN115436511A - A kind of HPLC detection method of this compound and its enantiomer chiral purity - Google Patents [patents.google.com]
- 3. richmondscientific.com [richmondscientific.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. osha.gov [osha.gov]
- 6. agilent.com [agilent.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
Ethyl Lactate: A High-Performance, Sustainable Alternative to Traditional Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The imperative to develop safer, more sustainable, and efficient chemical processes has driven the exploration of green solvents as replacements for traditional, often hazardous, organic solvents. Ethyl lactate, a bio-based and biodegradable solvent, has emerged as a promising alternative, demonstrating comparable and, in some cases, superior performance in a variety of important organic reactions. This guide provides an objective comparison of this compound's performance against traditional solvents in key reactions, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Traditional Solvents
Quantitative data from various studies highlights the efficacy of this compound as a reaction solvent. The following tables summarize the performance of this compound in comparison to conventional solvents in terms of reaction yield and time for several crucial chemical transformations.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. Traditionally performed in solvents like dioxane or DMF, studies have shown that a mixture of this compound and water can provide superior results.
| Solvent System | Aryl Halide | Arylboronic Acid | Yield (%)[1] |
| This compound : H₂O (1:1) | 4-Bromoanisole | Phenylboronic acid | 93 |
| DMF : H₂O (1:1) | 4-Bromoanisole | Phenylboronic acid | 70 |
| DMSO : H₂O (1:1) | 4-Bromoanisole | Phenylboronic acid | 57 |
| Dioxane : H₂O (1:1) | 4-Bromoanisole | Phenylboronic acid | 58 |
Table 2: Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. This compound has been shown to be an effective medium for this multicomponent reaction.[2]
| Solvent | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%)[2] |
| This compound | Benzaldehyde | Ethyl acetoacetate | Thiourea | High |
| Ethanol | Benzaldehyde | Ethyl acetoacetate | Thiourea | Moderate |
| Methanol | Benzaldehyde | Ethyl acetoacetate | Thiourea | High |
Table 3: Knoevenagel Condensation
The Knoevenagel condensation is a vital C-C bond-forming reaction. While direct quantitative comparisons are limited, studies indicate that polar aprotic solvents like DMF can be superior to nonpolar solvents like toluene.[3][4] this compound, as a polar solvent, is expected to perform well in this reaction.
| Solvent | Aldehyde | Active Methylene Compound | Conversion (%)[3] | Selectivity (%)[3] |
| DMF | Benzaldehyde | Malononitrile | 81-99 | 100 |
| Toluene | Benzaldehyde | Malononitrile | 61-99 | 100 |
| Methanol | Benzaldehyde | Malononitrile | Poor | Poor |
Table 4: Heck Reaction
| Solvent | Aryl Halide | Alkene | Catalyst | Base | Yield (%) |
| GVL | Iodobenzene | Styrene | Pd(OAc)₂ | N,N-Diisopropylethylamine | High |
| DMF | Iodobenzene | Styrene | Pd(OAc)₂ | N,N-Diisopropylethylamine | High |
| DMF:H₂O (1:1) | Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | Increased vs DMF alone[6] |
Experimental Protocols
Detailed methodologies for key reactions performed in this compound are provided below.
Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction in this compound/Water
This protocol is adapted from a sustainable method for the Suzuki-Miyaura reaction.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (3 mL)
-
Water (3 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add the this compound and water mixture (1:1 v/v).
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones in this compound
This procedure is based on the use of this compound as a green solvent for the Biginelli reaction.[2]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Trimethylsilyl chloride (TMSCl, 1.2 mmol)
-
This compound (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, ethyl acetoacetate, and urea/thiourea in this compound.
-
Add trimethylsilyl chloride to the mixture.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow and key steps of important synthetic transformations discussed in this guide.
Caption: Workflow for the Biginelli three-component reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to Ethyl Lactate Production: Economic and Environmental Assessments
For Researchers, Scientists, and Drug Development Professionals
Ethyl lactate is increasingly recognized as a green solvent with a favorable safety and environmental profile, making it a viable alternative to conventional petroleum-based solvents in various applications, including the pharmaceutical industry. Its production from renewable resources, such as the esterification of lactic acid with ethanol, aligns with the principles of green chemistry. This guide provides an objective comparison of different this compound production processes, focusing on their economic viability and environmental impact, supported by experimental data from recent studies.
Economic Assessment
The economic feasibility of this compound production is a critical factor for its widespread adoption. Recent techno-economic analyses have highlighted the advantages of process intensification, particularly through reactive distillation, over conventional batch processes. Reactive distillation combines the chemical reaction and separation of products into a single unit, leading to significant cost savings in terms of both investment and operation.
A key study simulating a commercial-scale production process demonstrated that the choice of feedstock concentration and operating conditions significantly impacts profitability. The simulation, using Aspen Plus and Aspen Economic Analyzer, compared scenarios with different lactic acid concentrations (50 wt.% and 85 wt.%) and ethanol feed temperatures (25 °C and 85 °C). The results indicate that using a higher concentration of lactic acid (85 wt.%) at a lower ethanol feed temperature (25 °C) is the most economically favorable scenario, yielding a significantly higher Net Present Value (NPV) and Internal Rate of Return (IRR), with a shorter payout period.
Further economic advantages can be realized by optimizing the separation and purification stages. One study found that a reactive distillation process combined with pervaporation for ethanol/water separation could save at least 31.46% in total annual cost compared to a configuration using extractive distillation. Another analysis showed that an optimized reactive distillation design could reduce the total capital cost by 57.3% and the total operating cost by 17.5% compared to a conventional design.
Below is a summary of key economic indicators from a comparative study of different production scenarios.
| Economic Indicator | Scenario 1 (50 wt.% Lactic Acid, 25°C Ethanol) | Scenario 2 (50 wt.% Lactic Acid, 85°C Ethanol) | Scenario 3 (85 wt.% Lactic Acid, 25°C Ethanol) | Scenario 4 (85 wt.% Lactic Acid, 85°C Ethanol) |
| Net Present Value (NPV) | $7.82 x 10^6 USD | $2.48 x 10^7 USD | $1.76 x 10^8 USD | $7.72 x 10^7 USD |
| Internal Rate of Return (IRR) | 15.3% | 25.1% | 74.6% | 43.1% |
| Payout Period (POP) | 6.50 years | 5.31 years | 3.41 years | 4.30 years |
| Data sourced from a techno-economic analysis of this compound production via reactive distillation. |
Environmental Assessment
The environmental performance of this compound production processes is a major focus, given its positioning as a "green" solvent. Life Cycle Assessment (LCA) studies have been conducted to quantify the environmental impact, including greenhouse gas (GHG) emissions and energy consumption.
Bio-derived lactic acid and ethanol have the advantage of reducing carbon emissions and resource depletion compared to their petrochemical counterparts. However, the production of these bio-based feedstocks can have impacts on stratospheric ozone depletion and land use.
Process intensification through reactive distillation has been shown to reduce greenhouse gas emissions compared to conventional processes with separate reaction and separation units. The energy consumption is a critical environmental metric. A simulation of a reactive distillation process showed that producing this compound from 85 wt.% lactic acid is more energy-efficient than using 50 wt.% lactic acid, primarily due to the lower energy requirement for water separation.
The following table summarizes key environmental performance indicators from a comparative study.
| Environmental Indicator | Scenario 1 (50 wt.% Lactic Acid, 25°C Ethanol) | Scenario 2 (50 wt.% Lactic Acid, 85°C Ethanol) | Scenario 3 (85 wt.% Lactic Acid, 25°C Ethanol) | Scenario 4 (85 wt.% Lactic Acid, 85°C Ethanol) |
| Specific Energy Consumption (kWh/kg this compound) | 4.12 | 6.55 | 2.60 | 4.90 |
| CO2 Emissions (kg CO2-eq/kg this compound) | 2.65 | 4.00 | 1.91 | 3.20 |
| Data sourced from an environmental assessment of this compound production via reactive distillation. |
Experimental Protocols
The following section outlines a general methodology for the production and analysis of this compound via reactive distillation, based on protocols described in the literature.
Materials and Equipment:
-
Reactants: Lactic acid (e.g., 88 wt% solution), Ethanol (e.g., 99.9%)
-
Catalyst: Solid acid catalyst such as Amberlyst-15 or Amberlyst 46.
-
Apparatus: A reactive distillation column (lab or pilot scale) equipped with a reboiler, condenser, and packing material (e.g., Katapak-SPTM 11). The catalyst is typically contained within the structured packing.
-
Analytical Instruments: Gas chromatograph (GC) for analyzing the composition of the reaction mixture, Karl Fischer titrator for water content analysis.
Procedure:
-
Feed Preparation: A commercial lactic acid solution is concentrated to the desired level (e.g., 96 wt%) using a rotary evaporator. The concentrated lactic acid is then mixed with ethanol at a specific molar ratio (e.g., nEtOH/nLA = 3:1).
-
Reactive Distillation: The feed mixture is introduced into the reactive distillation column. The reboiler provides the necessary heat to initiate the reaction and vaporization. The column is operated under specific conditions of temperature and pressure. The esterification reaction occurs in the catalytic section of the column.
-
Product Separation: The water formed during the reaction is continuously removed from the top of the column along with excess ethanol, shifting the reaction equilibrium towards the product side. This compound, being less volatile, is collected from the bottom of the column.
-
Purification: The bottom product containing this compound may be further purified by distillation in a separate column to achieve the desired purity (e.g., >90%).
-
Analysis: Samples from the feed, distillate, and bottom product are collected periodically and analyzed using GC to determine the concentrations of lactic acid, ethanol, this compound, and water. This allows for the calculation of lactic acid conversion and this compound yield.
Key Performance Indicators from Experimental Studies:
-
Lactic Acid Conversion: Lactic acid conversions of around 89-90% have been achieved in reactive distillation systems within 2.3 to 2.6 hours.
-
This compound Purity: Product purities greater than 90% have been reported after the removal of excess ethanol.
-
Reaction Kinetics: The reaction rate is significantly influenced by the water content of the feedstock, with reduced water content leading to superior reaction kinetics.
Visualizations
The following diagrams illustrate the key processes and logical flows discussed in this guide.
Comparative analysis of different catalysts for ethyl lactate synthesis
A Comparative Guide to Catalysts for Ethyl Lactate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a green solvent with a wide range of applications, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts, including homogeneous, heterogeneous, and biocatalysts, supported by experimental data to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The efficiency of a catalyst in this compound synthesis is determined by several factors, including the conversion of reactants, selectivity towards this compound, and the reaction conditions required. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst Type | Specific Catalyst | Reactants | Reaction Temperature (°C) | Catalyst Loading | Reaction Time | Lactic Acid Conversion (%) | This compound Yield (%) | Selectivity (%) | Notes |
| Homogeneous | Sulfuric Acid | Lactic Acid, Ethanol | 50 | - | - | - | - | - | Efficient but poses challenges in separation and equipment corrosion.[1][2] |
| Heterogeneous | Amberlyst 46 | Lactic Acid, Ethanol | 82 (355 K) | 10 wt% | 2 h | ~69 (98% of equilibrium) | - | - | Showed the highest activity among tested resins; easy to separate from the reaction mixture.[3][4] |
| Amberlyst 15 | Lactic Acid, Ethanol | 80 | - | - | - | - | - | Commonly used cation-exchange resin for this reaction.[2][5][6] | |
| Dowex 50W8x | Lactic Acid, Ethanol | 80 | - | - | - | - | - | Another example of a cation-exchange resin catalyst.[5] | |
| SO42-/ZrO2-Fe3O4 | Lactic Acid, Ethanol | - | - | - | - | - | - | A super-fine magnetic solid super-acid used in reactive distillation.[7] | |
| Basic Zirconium Carbonate | Dihydroxyacetone, Ethanol | 140 | - | 4 h | 100 (of dihydroxyacetone) | 85.3 | - | Demonstrates the potential of Zr-based catalysts and alternative feedstocks.[8] | |
| ZSM-5@SiC | Lactic Acid, Ethanol | - | - | - | - | - | - | A structured catalytic packing for reactive distillation, though with comparatively lower catalytic activity.[9] | |
| Biocatalyst | Ester-producing yeast | Lactic Acid, Ethanol | - | - | - | - | - | >95% activity retention | Offers a green and safe route with high reusability (retained >95% activity after 7 cycles).[1] |
Visualizing the Catalytic Landscape
To better understand the different approaches to this compound synthesis, the following diagrams illustrate the classification of catalysts and a typical experimental workflow.
Caption: Classification of catalysts for this compound synthesis.
Caption: General experimental workflow for catalyst testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of catalyst performance. Below are representative experimental protocols for different catalyst types.
Heterogeneous Catalysis: Batch Reactor Synthesis using Amberlyst Resins
This protocol is based on studies using cation-exchange resins like Amberlyst 46.[3][4]
-
Materials:
-
Lactic acid (e.g., 88 wt% solution)
-
Ethanol (e.g., 96% or absolute)
-
Cation-exchange resin catalyst (e.g., Amberlyst 15, 46, or 48)
-
Deionized water (if adjusting reactant concentrations)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Sampling apparatus (e.g., syringe)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
-
Procedure:
-
Prepare the reaction mixture by combining lactic acid and ethanol in a desired molar ratio (e.g., an ethanol to lactic acid molar ratio of 3:1 is often used).[3]
-
Transfer the mixture to the round-bottom flask.
-
Heat the mixture to the desired reaction temperature (e.g., 355 K or 82 °C) under reflux with constant stirring.[3]
-
Once the temperature is stable, add the catalyst at a specific weight fraction (e.g., wcat = 0.1).[3]
-
Start the reaction timing upon catalyst addition.
-
Withdraw samples periodically (e.g., every 20-30 minutes) to monitor the reaction progress.
-
Analyze the samples using GC or HPLC to determine the concentrations of lactic acid, ethanol, this compound, and water.
-
Calculate the conversion of lactic acid and the yield of this compound at each time point.
-
For catalyst reusability studies, recover the resin by filtration after the reaction, wash with a suitable solvent (e.g., ethanol), and dry before the next run.
-
Biocatalysis: Whole-Cell Catalysis using Ester-Producing Yeast
This protocol outlines a green approach to this compound synthesis using microorganisms.[1]
-
Materials:
-
Lactic acid source (e.g., fermentation broth from lactic acid bacteria)
-
Ethanol source (can be co-produced by the yeast)
-
Ester-producing yeast strain
-
Growth medium for yeast cultivation
-
Buffer solutions to maintain optimal pH
-
-
Equipment:
-
Bioreactor or fermenter with temperature, pH, and aeration control
-
Centrifuge for cell harvesting
-
Incubator
-
Analytical equipment (HPLC)
-
-
Procedure:
-
Cultivation of Yeast: Cultivate the ester-producing yeast in a suitable growth medium until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the yeast cells (whole-cell biocatalyst) by centrifugation.
-
Reaction Setup: In a bioreactor, combine the lactic acid source, ethanol, and the harvested yeast cells. The reaction can be performed in a one-pot or a two-step process where lactic acid is first produced by bacteria, followed by the addition of yeast for esterification.[1]
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the yeast's esterase activity. The process is typically carried out under mild conditions.
-
Monitoring: Monitor the formation of this compound over time using HPLC.
-
Product Recovery: After the reaction, separate the this compound from the reaction mixture.
-
Catalyst Recycling: The yeast cells can be recovered by centrifugation and reused for subsequent batches to reduce costs.[1]
-
Homogeneous Catalysis: Synthesis using Sulfuric Acid
This protocol describes the traditional method using a liquid acid catalyst.
-
Materials:
-
Lactic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
-
Equipment:
-
Reaction flask with a reflux condenser
-
Heating and stirring apparatus
-
Separatory funnel
-
Distillation setup for purification
-
-
Procedure:
-
Charge the reaction flask with lactic acid and ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux for a specified period.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a base, such as a sodium bicarbonate solution.
-
Extract the this compound into an organic solvent.
-
Wash the organic layer with water to remove any remaining impurities.
-
Purify the this compound by distillation.
-
This guide provides a foundational understanding of the different catalytic systems available for this compound synthesis. The choice of catalyst will depend on various factors, including the desired reaction rate, process economics, and environmental considerations. Heterogeneous and biocatalysts are often favored for their ease of separation and greener profiles, respectively.[1]
References
- 1. Biocycle Fermentation Based on Lactic Acid Bacteria and Yeast for the Production of Natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 4. openreseurope-files.f1000.com [openreseurope-files.f1000.com]
- 5. iaeng.org [iaeng.org]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. This compound: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Validating the Efficacy of Ethyl Lactate in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry's shift towards green chemistry has put a spotlight on sustainable and non-toxic excipients. Ethyl lactate, a bio-based solvent derived from the fermentation of carbohydrates, is emerging as a promising alternative to traditional organic solvents in drug delivery systems. Its biodegradability, low toxicity, and versatile solvency make it an attractive candidate for a wide range of pharmaceutical applications.[1][2][3][4][5] This guide provides an objective comparison of this compound's performance with other common solvents, supported by experimental data and detailed methodologies, to validate its efficacy in modern drug delivery formulations.
Performance Comparison: this compound vs. Alternative Solvents
The selection of a solvent is critical in drug formulation, impacting solubility, stability, and bioavailability. This compound presents a compelling profile when compared to both traditional and other "green" solvents.
Solubility and Drug Loading
This compound's efficacy as a solvent is paramount. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is a key advantage.
Table 1: Comparative Solubility of Active Pharmaceutical Ingredients
| Active Pharmaceutical Ingredient | This compound | Ethanol | Propylene Glycol | Water |
|---|---|---|---|---|
| Theophylline | Soluble in a co-solvent system with ethanol and water[6] | Soluble | Soluble | Sparingly Soluble |
| Ibuprofen | Miscible[7] | Soluble | Soluble | Practically Insoluble |
| Dexamethasone | Soluble in co-solvent systems (e.g., with acetone)[8][9] | Sparingly Soluble | Soluble | Practically Insoluble |
Note: "Soluble" and "Sparingly Soluble" are general terms. Specific solubility data can be found in pharmaceutical literature and is highly dependent on the specific formulation.
In nanoparticle formulations, the choice of solvent directly impacts drug loading and encapsulation efficiency. While direct comparative studies are limited, the principles of solvent selection for nanoparticle preparation, such as the emulsification-solvent diffusion and nanoprecipitation methods, are well-established. For instance, in the preparation of PLGA nanoparticles, a solvent that effectively dissolves both the polymer and the drug is crucial for achieving high encapsulation efficiency.[10][11] Studies on dexamethasone encapsulation, while not using this compound directly, have shown that solvent mixtures (e.g., acetone-dichloromethane) can significantly enhance drug loading compared to single solvents.[8][9][12] This suggests that this compound, potentially in combination with co-solvents, could be optimized for high drug loading in nanoparticle systems.
Drug Release and Permeation
The release of a drug from its formulation is a critical determinant of its therapeutic effect. For topical and transdermal systems, the solvent's ability to act as a penetration enhancer is also vital.
Table 2: Comparative Performance in Drug Release and Permeation
| Performance Metric | This compound Formulation | Alternative Formulation (e.g., Propylene Glycol) | Key Findings |
|---|---|---|---|
| Ibuprofen Transdermal Release | Data not available in direct comparison. | Propylene glycol is a commonly used penetration enhancer that increases ibuprofen release from topical bases.[13] | Further research is needed for a direct comparison of ibuprofen release from this compound and propylene glycol-based transdermal patches. |
| Theophylline Intravenous Delivery | No significant difference in pharmacokinetic parameters (half-life: 4.5 hours) compared to Aminophylline Injection USP.[6] | Half-life of theophylline in Aminophylline Injection USP was 4.3 hours.[6] | An this compound-ethanol-water co-solvent system is a viable alternative for intravenous theophylline delivery, with the added benefit of causing less erythrocyte hemolysis in vitro.[6] |
Toxicological Profile
A significant driver for the adoption of this compound is its favorable safety profile.[4][14][15]
Table 3: Comparative Toxicology of Common Pharmaceutical Solvents
| Solvent | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Key Toxicological Notes |
|---|---|---|---|
| This compound | >2000 mg/kg[16][17] | >5000 mg/kg[17] | Generally recognized as safe (GRAS).[18] Biodegradable and non-carcinogenic.[2][3] |
| Ethanol | ~7060 mg/kg | >20,000 mg/kg | Well-established safety profile for pharmaceutical use. |
| Propylene Glycol | ~20,000 mg/kg | ~20,800 mg/kg | Generally considered safe, but can cause skin irritation in some individuals. |
| Polyethylene Glycol (PEG 400) | ~28,000 mg/kg | >20,000 mg/kg | Low toxicity, widely used in various pharmaceutical formulations. |
| Acetone | ~5800 mg/kg | >15,800 mg/kg | Can cause skin and eye irritation; higher volatility. |
Note: LD50 values can vary slightly between different studies and sources. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the efficacy of any drug delivery system.
Solubility Study
Objective: To determine the saturation solubility of an API in this compound.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the API to a known volume of this compound in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the samples to pellet the excess, undissolved API.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and quantify the API concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
In Vitro Drug Release Study (for Topical/Transdermal Formulations)
Objective: To evaluate the rate and extent of drug release from a semi-solid formulation containing this compound.
Methodology (using Franz Diffusion Cells): [19][20][21]
-
Apparatus: Utilize a Franz diffusion cell system.
-
Membrane: A synthetic membrane (e.g., polysulfone) or excised biological skin (e.g., porcine ear skin) is mounted between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (e.g., 32°C for skin permeation studies). The medium should ensure sink conditions.
-
Dosing: Apply a precise amount of the this compound-based formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
Nanoparticle Encapsulation Efficiency
Objective: To determine the amount of drug successfully encapsulated within nanoparticles prepared using this compound.
Methodology (Indirect Method): [22][23][24]
-
Nanoparticle Preparation: Prepare drug-loaded nanoparticles using a suitable method such as nanoprecipitation or emulsification-solvent evaporation with this compound as the organic solvent.
-
Separation of Free Drug: Separate the nanoparticles from the aqueous dispersion medium containing the un-encapsulated drug by centrifugation or ultracentrifugation.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying the API in the presence of its degradation products in an this compound-based formulation.[25][26][27][28]
Methodology:
-
Forced Degradation Studies: Subject the drug in the this compound formulation to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic Conditions Development:
-
Column: Select a suitable stationary phase (e.g., C18).
-
Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve adequate separation of the API from its degradants.
-
Detection: Use a UV detector at a wavelength where the API and degradants have significant absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Mechanisms and Workflows
Experimental Workflow for Nanoparticle Preparation
Workflow for preparing and characterizing drug-loaded nanoparticles using this compound.
Signaling Pathway Modulation
Recent research has indicated that this compound itself may have biological activity. For instance, in the context of alcohol-associated liver disease, this compound has been shown to ameliorate hepatic steatosis by stimulating the production of Fibroblast Growth Factor 21 (FGF21) through the SIRT1 signaling pathway.[8] This opens up intriguing possibilities for the dual role of this compound as both a drug vehicle and a bioactive molecule.
This compound's role in the SIRT1/FGF21 signaling pathway.
Conclusion
This compound demonstrates significant potential as a safe and effective solvent in a variety of drug delivery systems. Its favorable toxicological profile, combined with its versatile solvency, makes it a strong candidate to replace more hazardous traditional solvents. While direct comparative data on performance metrics like drug release and in vivo efficacy are still emerging, the available evidence suggests that this compound-based formulations can perform comparably to, and in some cases, offer advantages over conventional systems. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the use of this promising green solvent in innovative pharmaceutical products. As the demand for sustainable and patient-friendly drug formulations grows, this compound is well-positioned to become a key component in the next generation of drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. biviture.com [biviture.com]
- 5. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 9. Encapsulation of dexamethasone into biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Manufacturers Help With Toxins | Vertec BioSolvents [vertecbiosolvents.com]
- 15. A bio-based solvent this compound [jxzd-chem.com]
- 16. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. permegear.com [permegear.com]
- 21. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijtsrd.com [ijtsrd.com]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Ethyl Lactate and Other Lactate Esters for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or excipient is a critical decision that impacts performance, safety, and environmental footprint. Lactate esters, derived from the fermentation of renewable resources like corn and sugarcane, have emerged as a promising class of green solvents.[1] Among these, ethyl lactate is widely recognized for its versatile properties.[1] This guide provides an objective, data-driven comparison of this compound against other common lactate esters—namely methyl, propyl, and butyl lactate—to inform selection for specific applications.
Physicochemical Properties: A Comparative Overview
The performance of a lactate ester in any application is fundamentally governed by its physicochemical properties. As the length of the alkyl chain increases from methyl to butyl, properties such as molecular weight, boiling point, and flash point generally increase, while water solubility tends to decrease. These characteristics are crucial for applications ranging from solvent-based coatings, where evaporation rate is key, to pharmaceutical formulations, where solubility and stability are paramount.
Table 1: Physicochemical Properties of Common Lactate Esters
| Property | Mthis compound | This compound | n-Propyl Lactate | n-Butyl Lactate |
| Molecular Formula | C₄H₈O₃ | C₅H₁₀O₃ | C₆H₁₂O₃ | C₇H₁₄O₃ |
| Molecular Weight | 104.10 g/mol | 118.13 g/mol [2] | 132.16 g/mol | 146.18 g/mol |
| Appearance | Colorless liquid | Colorless liquid[2][3] | Colorless liquid | Water-white liquid |
| Density | ~1.09 g/cm³ | 1.03 g/cm³[3] | ~1.01 g/cm³ | ~0.98 g/cm³ |
| Boiling Point | ~145 °C | 151-155 °C[3] | ~170 °C | ~187 °C |
| Flash Point | ~49 °C | ~46 °C[4] | ~68 °C | ~71 °C |
| Water Solubility | Miscible | Miscible[3] | Slight | 5.1 g/100 mL (as Isobutyl) |
Note: Some values are approximate as they can vary slightly based on isomer and purity. Data is compiled from multiple sources for comparison.
Performance Benchmarking in Key Applications
Lactate Esters as Solvents
This compound is widely regarded as a versatile "green solvent" capable of dissolving both polar and non-polar compounds.[5][6] It is frequently used as a solvent for a variety of resins, including nitrocellulose, cellulose acetate, and cellulose ethers.[3] Its high solvency power, combined with a high boiling point and low vapor pressure, makes it suitable for applications requiring slow evaporation and good wetting properties.[7] Mthis compound also serves as a solvent for cellulose acetate. The choice between esters often depends on the desired evaporation rate; the more volatile mthis compound is suited for applications needing faster drying, while butyl lactate's slower evaporation can be beneficial in certain coating formulations.
Application in Drug Delivery and Pharmaceuticals
The low toxicity profile of lactate esters makes them attractive for use in pharmaceutical preparations, food additives, and fragrances.[3][8] this compound is approved by the U.S. Food and Drug Administration (FDA) for use in food preparations and as a dispersant for bioactive compounds in pharmaceutical products. A key differentiator in this area is relative toxicity. A comparative study on cell growth inhibition ranked the toxicity of various lactate esters in the following order: isoamyl lactate > benzyl lactate > butyl lactate > isobutyl lactate > propyl lactate > this compound.[9] This positions this compound as the least toxic among the esters tested, a significant advantage for its use as a solvent for active pharmaceutical ingredients (APIs) and as a carrier for topical drug delivery.[9][10] However, eye irritation studies have shown that while this compound causes moderate to severe irritation, propyl and butyl lactate can cause severe irritation.
Role in Green Chemistry
The principles of green chemistry favor the use of chemicals that are biodegradable, derived from renewable feedstocks, and have low toxicity.[8] Lactate esters, particularly this compound, align well with these principles.[9] They are 100% biodegradable, breaking down into carbon dioxide and water, and are produced from the fermentation of agricultural crops rather than fossil fuels.[7][8] This renewable origin and favorable environmental profile make them excellent substitutes for traditional, hazardous petrochemical solvents.[5][11] While all short-chain lactate esters share these green characteristics, this compound is the most extensively studied and commercially utilized member of this family.[1][8]
Experimental Protocols
To provide a framework for objective comparison, detailed methodologies for key experiments are essential. Below are protocols for evaluating two critical performance areas: solvent strength and in vitro drug release.
Protocol 1: Evaluation of Solvent Strength by Solubility Measurement
This protocol outlines a method for determining and comparing the solubility of a model compound in different lactate esters, based on established solvent screening procedures.[12]
Objective: To quantify the solubility of a specific solute (e.g., a poorly soluble active pharmaceutical ingredient) in this compound versus other lactate esters.
Materials:
-
Lactate esters (Ethyl, Methyl, Propyl, Butyl)
-
Solute of interest (e.g., Benzenesulfonamide as a model compound)
-
20 mL glass vials with screw caps
-
Orbital shaker incubator
-
Analytical balance
-
Syringes with 0.22 µm PTFE filters
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the solute to 10 mL of each lactate ester in separate glass vials. An excess is ensured when solid solute remains visible after equilibration.
-
Equilibration: Place the sealed vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[12]
-
Incubation: Allow the solutions to equilibrate for a minimum of 24 hours to ensure saturation is reached.[12]
-
Sample Filtration: After incubation, allow the vials to stand for 1 hour for undissolved solids to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE filter into a clean vial. This step is critical to remove any undissolved solute.
-
Sample Dilution and Analysis: Accurately dilute the filtered samples with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibrated range of the HPLC.
-
Quantification: Analyze the concentration of the solute in each sample using a validated HPLC method.
-
Data Comparison: The resulting concentrations represent the solubility of the solute in each lactate ester. Present the data in a table to compare the solvent strength of each ester for the specific solute.
Protocol 2: In Vitro Drug Release from a Topical Formulation
This protocol describes a "sample and separate" method, one of the most common and straightforward techniques for testing drug release from semi-solid or particulate formulations where a lactate ester is used as a solvent or carrier.[13]
Objective: To compare the release profile of an active ingredient from a model topical cream formulated with different lactate esters.
Materials:
-
Model topical formulations (creams or gels) containing the API and a specific lactate ester.
-
Release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Centrifuge tubes (e.g., 50 mL).
-
Temperature-controlled shaker or water bath.
-
Centrifuge.
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC).
Methodology:
-
Formulation Dosing: Accurately weigh a specific amount of the topical formulation (e.g., 1 gram) and place it into a centrifuge tube.
-
Addition of Release Medium: Add a defined volume of the pre-warmed release medium (e.g., 20 mL) to the tube.
-
Incubation: Place the tubes in a shaker bath set to 32 °C (to simulate skin surface temperature) and agitate at a constant speed (e.g., 50 rpm).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove the tubes from the shaker.
-
Separation: Centrifuge the tubes at a sufficient speed and duration (e.g., 5000 rpm for 10 minutes) to separate the formulation from the release medium.[13]
-
Sample Collection: Withdraw a precise aliquot of the supernatant (the release medium) for analysis.[13]
-
Medium Replacement: After sampling, replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the API in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative amount and percentage of the drug released at each time point. Plot the percentage of drug released versus time for each formulation to compare the release profiles influenced by the different lactate esters.
Visualizing Workflows
Diagrams can clarify complex processes in both selection and execution of experiments.
Caption: A logical workflow for selecting the optimal lactate ester solvent.
Caption: Experimental workflow for in vitro drug release testing.
References
- 1. biviture.com [biviture.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. biviture.com [biviture.com]
- 6. This compound as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pcimag.com [pcimag.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Microbial biosynthesis of lactate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Applications of this compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 11. nbinno.com [nbinno.com]
- 12. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ethyl Lactate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the detection and quantification of ethyl lactate, a key solvent and precursor in the pharmaceutical and food industries. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and a potential Enzymatic Assay, offering a cross-validation perspective based on available literature.
At a Glance: Method Comparison
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific analytical goal (e.g., purity assessment, residual solvent analysis). While Gas Chromatography is often favored for its ability to analyze volatile compounds like this compound, HPLC offers versatility for non-volatile matrices. Enzymatic assays present a potential high-throughput screening alternative.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay (Proposed) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Enzymatic hydrolysis of this compound to lactate, followed by a specific colorimetric or fluorometric detection of lactate. |
| Typical Sample Type | Volatile organic compounds, residual solvents in pharmaceuticals, air samples.[1][2][3][4] | Active Pharmaceutical Ingredients (APIs), impurities, chiral separations, non-volatile samples.[1][5][6] | Aqueous solutions, biological samples, food and beverage products. |
| Derivatization | Generally not required for this compound. | Generally not required. | Not required. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer depending on the separation. | Potentially rapid for high-throughput screening. |
| Instrumentation Cost | Generally lower than HPLC. | Higher due to high-pressure pumps and solvent consumption. | Can be lower, depending on the detection method (e.g., plate reader). |
Performance Characteristics: A Comparative Overview
| Performance Metric | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Enzymatic Assay (Conceptual) |
| Linearity (R²) | >0.99[4] | >0.99 (typical for validated methods) | Dependent on enzyme kinetics and detection method. |
| Limit of Detection (LOD) | 1.0 µ g/sample (in air)[4] | Method-dependent, typically in the µg/mL to ng/mL range. | Dependent on enzyme efficiency and detector sensitivity. |
| Limit of Quantitation (LOQ) | 3.33 µ g/sample (in air)[4] | Method-dependent, typically in the µg/mL to ng/mL range. | Dependent on enzyme efficiency and detector sensitivity. |
| Accuracy (% Recovery) | 97.8% (desorption efficiency)[4] | Typically 98-102% for validated methods. | Would require validation. |
| Precision (%RSD) | <10% (typical for validated methods) | <2% is common for validated methods. | Would require validation. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol is based on the OSHA method for the analysis of this compound in air and is suitable for residual solvent analysis with appropriate sample preparation.[4]
1. Sample Preparation:
-
For air samples, draw a known volume of air through a glass sampling tube containing coconut shell charcoal.
-
Desorb the analyte by adding 1 mL of a 95/5 (v/v) methylene chloride/methanol solution.
-
For liquid or solid samples, dissolve or extract the sample with a suitable solvent and prepare dilutions to fit within the calibration range.
2. GC-FID Conditions:
-
Column: Rtx-volatiles capillary column (60 m x 0.32 mm i.d., 1.5 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen.[1]
-
Injector Temperature: 200°C.
-
Detector Temperature (FID): 250°C.
-
Temperature Program: 80°C for 4 min, then ramp to 150°C at 15°C/min, hold for 4 min.
-
Injection Volume: 1 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the desorption solvent.
-
The calibration range should bracket the expected sample concentrations. A typical range could be from the LOQ to approximately 1000 µg/mL.[4]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of this compound, particularly for purity and chiral separation, based on a patent for the chiral analysis of this compound.[6]
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 30 mg/mL for chiral analysis).[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: Chiral stationary phase column (e.g., DAICEL CHIRALCEL AD-H, 4.6 x 250 mm, 5 µm) for enantiomeric separation, or a standard C18 column for general purity analysis.[6]
-
Mobile Phase: For chiral separation, a mixture of n-hexane and ethanol (e.g., 95:5 v/v) is used.[6] For reversed-phase analysis, a gradient of acetonitrile and water can be employed.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 20°C.[6]
-
Detection: UV detector at 210 nm.[6]
-
Injection Volume: 5 µL.[6]
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
The concentration range will depend on the specific application and the expected concentration of this compound in the samples.
Proposed Coupled Enzymatic Assay
This conceptual protocol describes a potential enzymatic method for the quantification of this compound. This method would require thorough validation before implementation.
Principle: This assay is based on a two-step enzymatic reaction. First, an esterase hydrolyzes this compound into lactic acid and ethanol. Subsequently, the produced lactic acid can be quantified using a specific lactate oxidase, which generates a detectable signal (e.g., colorimetric or fluorometric).
1. Reagents:
-
Esterase solution (from porcine liver or other suitable source).
-
Lactate oxidase.
-
Peroxidase.
-
A suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Phosphate buffer (pH 7.5).
-
This compound standards.
2. Assay Procedure (in a 96-well plate format):
-
Step 1: Hydrolysis:
-
Add this compound standards and samples to the wells of a microplate.
-
Add the esterase solution to each well and incubate to allow for the complete hydrolysis of this compound to lactic acid. The incubation time and temperature will need to be optimized.
-
-
Step 2: Lactate Detection:
-
Add a detection cocktail containing lactate oxidase, peroxidase, and the chromogenic/fluorogenic substrate to each well.
-
Incubate for a specific time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
3. Calibration:
-
A standard curve is generated by plotting the signal (absorbance or fluorescence) versus the concentration of the this compound standards.
-
The concentration of this compound in the samples is then determined by interpolating their signals on the standard curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for chromatographic analysis and the proposed signaling pathway for the enzymatic assay.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable techniques for the determination of this compound.
-
GC is particularly well-suited for the analysis of volatile residual solvents and for quality control of pure this compound. Its generally lower cost and faster analysis times for volatile compounds make it an attractive option.[1]
-
HPLC offers greater flexibility, especially for the analysis of this compound in complex, non-volatile matrices and for chiral separations to determine enantiomeric purity.[5][6]
-
An enzymatic assay , while requiring development and validation, holds promise as a high-throughput screening method for applications where speed and sample volume are critical considerations.
The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the required sensitivity and selectivity, and available instrumentation. Cross-validation between methods, where feasible, is recommended to ensure the consistency and reliability of results across different analytical platforms.
References
- 1. pharmanow.live [pharmanow.live]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. osha.gov [osha.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN115436511A - A kind of HPLC detection method of this compound and its enantiomer chiral purity - Google Patents [patents.google.com]
A Comparative Life Cycle Assessment of Ethyl Lactate and Petrochemical Solvents
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has led to an increased interest in green solvents. Ethyl lactate, a bio-based solvent, has emerged as a promising alternative to traditional petrochemical solvents. This guide provides an objective comparison of the life cycle assessment (LCA) of this compound with common petrochemical solvents, supported by quantitative data and detailed experimental methodologies, to aid in informed solvent selection.
Executive Summary
This compound consistently demonstrates a more favorable environmental profile compared to its petrochemical counterparts across several key impact categories. Notably, its production is associated with significantly lower greenhouse gas emissions and fossil energy consumption.[1][2] This is primarily attributed to its renewable feedstock origins, typically corn or sugarcane, and the sequestration of atmospheric carbon dioxide during biomass growth.[1][2] While the production of bio-based feedstocks can have impacts on land use and ozone depletion, the overall life cycle assessment indicates that this compound is a more sustainable solvent choice.[3][4]
Data Presentation: A Comparative Analysis
The following table summarizes the cradle-to-gate life cycle impact assessment data for this compound and several common petrochemical solvents. The data is normalized per kilogram of solvent produced.
| Life Cycle Impact Category | This compound (from corn stover) | Toluene | Xylene | Acetone |
| Global Warming Potential (kg CO₂ eq.) | 0.65[1] | ~3.1 | ~3.2 | ~2.5 |
| Fossil Energy Consumption (MJ) | ~25[2] | ~45 | ~48 | ~40 |
| Acidification Potential (kg SO₂ eq.) | Data not available | ~0.015 | ~0.016 | ~0.012 |
| Eutrophication Potential (kg N eq.) | Data not available | ~0.002 | ~0.002 | ~0.0015 |
| Ozone Depletion Potential (kg CFC-11 eq.) | Higher than petrochemicals[3][4] | Low | Low | Low |
| Photochemical Ozone Creation Potential (kg C₂H₄ eq.) | Data not available | ~0.04 | ~0.05 | ~0.02 |
Experimental Protocols
The life cycle assessments referenced in this guide adhere to the principles and framework outlined in the ISO 14040:2006 and 14044:2006 standards.[5] The primary methodologies employed are as follows:
1. Goal and Scope Definition:
The goal of the LCAs is to conduct a cradle-to-gate analysis of solvent production. This includes all processes from raw material extraction (e.g., corn stover cultivation, crude oil extraction) to the point where the solvent is a finished product at the factory gate. The functional unit for comparison is 1 kg of solvent.
2. Life Cycle Inventory (LCI) Analysis:
The LCI phase involves the compilation of all material and energy inputs and outputs for each stage of the solvent's life cycle. This data is often sourced from:
-
Process Simulation Software: Aspen Plus is frequently used to model the production processes of both this compound and petrochemical solvents, providing detailed mass and energy balances.[2][6][7][8][9]
-
LCI Databases: The Greenhouse gases, Regulated Emissions, and Energy use in Transportation (GREET) model from Argonne National Laboratory is a key source for bio-based products like this compound.[10][11][12][13][14] For petrochemical solvents, data is often drawn from databases such as ecoinvent and those provided by industry groups like the European Solvents Industry Group (ESIG).[15][16][17]
3. Life Cycle Impact Assessment (LCIA):
The LCIA phase translates the LCI data into potential environmental impacts. This is achieved by categorizing the inventory data into specific impact categories (e.g., global warming potential, acidification potential) and then using characterization factors to quantify the relative contribution of each substance to that impact.
4. Interpretation:
Visualizing the Life Cycles
To better understand the production pathways, the following diagrams illustrate the life cycle stages of this compound and a typical petrochemical solvent.
Caption: Cradle-to-gate life cycle of this compound from corn stover.
Caption: Cradle-to-gate life cycle of a typical petrochemical solvent.
Conclusion
The available life cycle assessment data strongly supports the classification of this compound as a green solvent with significant environmental advantages over traditional petrochemical solvents, particularly in terms of greenhouse gas emissions and fossil fuel dependency. While considerations for land use and ozone depletion in the production of bio-based feedstocks are important, the overall environmental footprint of this compound is considerably smaller. For researchers, scientists, and drug development professionals seeking to incorporate more sustainable practices, this compound presents a viable and environmentally preferable alternative for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. americanchemistry.com [americanchemistry.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. rsc.org [rsc.org]
- 9. (668c) Using Process Simulators in Chemical Engineering Lectures: Case Study, this compound Production | AIChE [proceedings.aiche.org]
- 10. publications.anl.gov [publications.anl.gov]
- 11. ethanolproducer.com [ethanolproducer.com]
- 12. energy.gov [energy.gov]
- 13. energy.gov [energy.gov]
- 14. unece.org [unece.org]
- 15. lanzatech.com [lanzatech.com]
- 16. rsc.org [rsc.org]
- 17. Life Cycle Inventory Datasets - ESIG [esig.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Lactate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl lactate, a flammable liquid and irritant, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Protective gloves. Always inspect gloves prior to use and use proper glove removal technique.[1]
-
Body Protection: A complete suit protecting against chemicals, or flame-retardant antistatic protective clothing.[1]
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][3][4]
Ignition Sources: this compound is a flammable liquid.[3][5] Keep it away from heat, sparks, open flames, and other sources of ignition.[2][5][6][7][8][9] Use non-sparking tools and explosion-proof equipment.[4][5][10]
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by local, regional, and national regulations. Always consult these regulations to ensure full compliance.[5][6][10]
-
Waste Classification: Chemical waste generators must determine if the discarded this compound is classified as hazardous waste.[10] Given its flammability and irritant properties, it is typically considered hazardous waste.[6][7]
-
Containerization:
-
Collect waste this compound in a suitable, labeled, and tightly closed container.[2][3][4][7][9][10]
-
Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[5]
-
Leave chemicals in their original containers if possible.[5]
-
-
Storage of Waste:
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste this compound through a licensed professional waste disposal service.[1][8] This is the recommended method for disposal.[8]
-
Incineration: A common disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8] This should only be performed by a licensed facility.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Small Spills:
-
Control Ignition Sources: Immediately eliminate all sources of ignition.[6][7][11]
-
Ventilate: Increase ventilation in the area.[4]
-
Containment and Absorption: Contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth.[4][6][7][12] Do not use combustible materials like sawdust.[11]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][7]
-
Decontamination: Clean the spill area thoroughly.
Large Spills:
-
Evacuate: Evacuate all non-essential personnel from the area.[7]
-
Alert Authorities: Immediately alert your institution's EHS office and, if necessary, the local fire department.[7]
-
Containment: If it is safe to do so, try to stop the leak and contain the spill to prevent it from entering drains or waterways.[1][2][6][8]
Quantitative Data
Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal, as these are highly dependent on local, regional, and national regulations. The primary guidance is to treat any amount of waste this compound as hazardous and dispose of it through a licensed professional service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vigon.com [vigon.com]
- 7. nj.gov [nj.gov]
- 8. n.b5z.net [n.b5z.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. window-cleaning-supply.com [window-cleaning-supply.com]
- 12. musashino.com [musashino.com]
Personal protective equipment for handling Ethyl lactate
Essential Safety and Handling Guide for Ethyl Lactate
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Immediate Safety Information
This compound is a flammable liquid and vapor that can cause serious eye damage and respiratory irritation.[1][2][3] It is crucial to handle it in a well-ventilated area and away from any sources of ignition.[2][4] In case of exposure, immediate action is necessary. For eye contact, rinse cautiously with water for several minutes.[1][5] If inhaled, move the person to fresh air.[2][5]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 46 °C / 114.8 °F[5] |
| Autoignition Temp. | 400 °C / 752 °F[5] |
| Vapor Pressure | 2 mmHg @ 20 °C[5] |
| Vapor Density | 4.1 (Air = 1)[5] |
| Specific Gravity | 1.034[5] |
| Flammability Limits | Upper: 11.4%[5] |
| Oral Toxicity (LD50) | 8,200 mg/kg (Rat)[3] |
| Dermal Toxicity (LD50) | > 5,000 mg/kg (Rabbit)[3] |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risks. The following equipment is mandatory when handling this compound:
-
Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear solvent-resistant gloves.[4] Nitrile rubber gloves with a minimum thickness of 0.3mm are recommended.[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Lab Coat/Clothing: A flame-retardant lab coat or a complete chemical-resistant suit should be worn to prevent skin contact.[3][5]
-
-
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[2][4]
-
If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[5] For potential overexposure, a supplied-air respirator with a full facepiece is recommended.[4]
-
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precaution:
- Before handling, ensure you are trained on the proper storage and handling of this compound.[4]
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
- Work in a well-ventilated area, such as a chemical fume hood.[4]
- Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][4][7] Prohibit smoking in the area.[1][8]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
- Ground and bond all containers and receiving equipment to prevent static discharge.[1][9][10]
2. Handling the Chemical:
- Wear the appropriate PPE as detailed above.[3][5]
- When transferring liquids, use spark-free tools.[8]
- Avoid breathing vapors or mist.[3][5]
- Avoid contact with skin and eyes.[3][6]
- Keep the container tightly closed when not in use.[1][4][8]
3. In Case of a Spill:
- Evacuate all non-essential personnel from the area.[4]
- Remove all sources of ignition immediately.[4][7]
- Increase ventilation in the affected area.[4]
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][8]
- Collect the absorbed material using spark-free tools and place it into a sealed, labeled container for disposal.[4][8]
- Do not allow the spill to enter drains or waterways.[3][6]
Disposal Plan
1. Waste Collection:
- All waste materials, including unused this compound and contaminated absorbents, must be considered hazardous waste.[4]
- Collect waste in a properly labeled, sealed container. Do not mix with other waste.[10]
2. Disposal Procedure:
- Dispose of the waste through an approved waste disposal plant or a licensed disposal company.[3][5]
- Methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber are appropriate.[2][3]
- Contaminated packaging should be disposed of in the same manner as the unused product.[3]
- Always follow local, regional, and national regulations for hazardous waste disposal.[10]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. vigon.com [vigon.com]
- 2. musashino.com [musashino.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. mgchemicals.com [mgchemicals.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
